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  • Product: N-(2,3-Dimethoxypyridin-4-yl)pivalamide
  • CAS: 1171919-96-2

Core Science & Biosynthesis

Foundational

Molecular Weight and Formula of N-(2,3-Dimethoxypyridin-4-yl)pivalamide: A Comprehensive Analytical and Structural Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction and Structural Rationale In modern medicinal chemistry, the precise characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Structural Rationale

In modern medicinal chemistry, the precise characterization of heterocyclic building blocks is foundational to downstream synthetic success. N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) is a highly specialized intermediate frequently utilized in the development of kinase inhibitors and custom pyridine derivatives.

The molecular architecture of this compound consists of an electron-rich pyridine core substituted with two methoxy groups at positions 2 and 3, and a sterically demanding pivalamide group at position 4. The pivaloyl moiety is not merely a structural appendage; it serves a dual purpose. Synthetically, it acts as a robust directing group for ortho-lithiation. Analytically, its massive tert-butyl group significantly increases the overall molecular weight, altering the compound's lipophilicity and providing a highly distinct signature during spectroscopic validation.

Physicochemical Profiling and Mass Metrics

The fundamental identity of N-(2,3-Dimethoxypyridin-4-yl)pivalamide is defined by its molecular formula, C₁₂H₁₈N₂O₃ , which corresponds to an average molecular weight of 238.28 g/mol [1]. For high-resolution analytical applications, distinguishing between the average molecular weight and the exact monoisotopic mass is critical.

Table 1: Physicochemical and Mass Properties

PropertyValueAnalytical Significance
Chemical Name N-(2,3-Dimethoxypyridin-4-yl)pivalamideStandard IUPAC nomenclature.
CAS Registry Number 1171919-96-2Unique identifier for procurement and safety tracking [2].
Molecular Formula C₁₂H₁₈N₂O₃Dictates the exact isotopic envelope in mass spectrometry.
Average Molecular Weight 238.28 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Mass 238.1317 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
SMILES CC(C)(C)C(=O)Nc1ccnc(OC)c1OCEnables automated structural rendering and in silico modeling.

Analytical Validation Protocols (E-E-A-T)

To ensure scientific integrity, relying solely on vendor-provided Certificates of Analysis is insufficient for rigorous drug development. The following protocols outline a self-validating system to experimentally confirm the molecular weight and formula of N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Protocol 1: Formula Confirmation via LC-HRMS (ESI+)

Causality & Insight: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed to validate the C₁₂H₁₈N₂O₃ formula. The basicity of the pyridine nitrogen ensures near-quantitative protonation when ionized in the presence of formic acid, yielding an intense[M+H]⁺ peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a solvent mixture of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton donor, ensuring the pyridine ring is ionized for positive electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization Parameters: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to prevent thermal degradation of the pivalamide bond.

  • Data Acquisition & Validation: Scan the m/z range of 100–1000. Extract the chromatogram for the theoretical [M+H]⁺ ion at m/z 239.1390 . A mass accuracy error of <5 ppm definitively confirms the C₁₂H₁₈N₂O₃ formula.

Protocol 2: Structural Connectivity via ¹H NMR

Causality & Insight: While HRMS confirms the atomic inventory (the formula), Nuclear Magnetic Resonance (NMR) confirms the connectivity. This protocol is self-validating: the integration ratios of the proton signals must mathematically align with the 18 protons dictated by the C₁₂H₁₈N₂O₃ formula.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay of 2 seconds).

  • Self-Validating Integration:

    • Locate the massive singlet at ~1.3 ppm and integrate it to 9H . This represents the tert-butyl group of the pivaloyl moiety.

    • Locate the two distinct singlets at ~3.9–4.0 ppm and integrate them to 6H total (3H each). These represent the two methoxy groups.

    • Locate the aromatic doublets at ~7.8 and ~8.0 ppm, integrating to 2H (the pyridine protons).

    • Locate the broad singlet at ~8.5 ppm, integrating to 1H (the amide NH).

Analytical_Workflow Sample N-(2,3-Dimethoxypyridin-4-yl)pivalamide MW: 238.28 g/mol LCMS LC-HRMS (ESI+ Mode) Sample->LCMS NMR 1H & 13C NMR (CDCl3) Sample->NMR Mass Exact Mass 238.1317 Da LCMS->Mass Struct Structural Connectivity NMR->Struct Formula Validated Formula C12H18N2O3 Mass->Formula Struct->Formula

Analytical workflow for validating the molecular formula and weight.

Mass Spectrometry Fragmentation Pathway

To further validate the 238.28 g/mol molecular weight, tandem mass spectrometry (MS/MS) is utilized. By applying collision-induced dissociation (CID) to the parent ion, the molecule fractures into predictable sub-components. The mass of the parent ion minus the mass of the neutral losses must equal the mass of the resulting fragments, creating a closed, self-verifying logical loop.

  • Parent Ion: [M+H]⁺ at m/z 239.14

  • Amide Cleavage: Loss of the pivaloyl group as a neutral ketene or via direct cleavage (-84 Da) yields the core dimethoxypyridinamine fragment at m/z 155.08.

  • Alkyl Cleavage: Loss of the tert-butyl group as isobutylene (-56 Da) yields a fragment at m/z 183.08.

MS_Fragmentation Parent Parent Ion [M+H]+ C12H19N2O3+ m/z: 239.14 Frag1 Fragment 1 Loss of tert-butyl m/z: 183.08 Parent->Frag1 -56 Da Frag2 Fragment 2 Loss of pivaloyl m/z: 155.08 Parent->Frag2 -84 Da Frag3 Fragment 3 Loss of methoxy m/z: 207.11 Parent->Frag3 -32 Da

ESI+ MS/MS fragmentation pathway for N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Conclusion

The molecular weight (238.28 g/mol ) and formula (C₁₂H₁₈N₂O₃) of N-(2,3-Dimethoxypyridin-4-yl)pivalamide are not merely static data points; they are the fundamental parameters that dictate the compound's behavior in chromatographic separation, spectroscopic identification, and synthetic scaling. By employing the orthogonal validation techniques of HRMS and NMR detailed in this guide, researchers can ensure absolute confidence in the structural integrity of this critical building block before advancing it into complex pharmaceutical synthesis pipelines [3].

References

Exploratory

Solubility profile of N-(2,3-Dimethoxypyridin-4-yl)pivalamide in organic solvents

Solubility Profile of N-(2,3-Dimethoxypyridin-4-yl)pivalamide in Organic Solvents: A Comprehensive Technical Guide Executive Summary Understanding the solubility profile of chemical intermediates and active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile of N-(2,3-Dimethoxypyridin-4-yl)pivalamide in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

Understanding the solubility profile of chemical intermediates and active pharmaceutical ingredients (APIs) is a foundational pillar of drug development and process chemistry. N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2; MW: 238.28 g/mol ) is a highly functionalized heterocyclic building block. Its unique structural features—a basic pyridine core, two electron-donating methoxy groups, and a sterically hindered pivalamide moiety—create a complex thermodynamic landscape for solvation.

This whitepaper provides an in-depth analysis of the solubility profile of N-(2,3-Dimethoxypyridin-4-yl)pivalamide across various organic solvents. By synthesizing Hansen Solubility Parameters (HSP) with rigorous thermodynamic experimental protocols, this guide serves as an authoritative resource for researchers optimizing reaction conditions, purification workflows, or formulation strategies.

Structural and Thermodynamic Basis of Solubility

The solubility of a molecule is dictated by the thermodynamic balance between the disruption of its crystal lattice energy and the formation of favorable solvent-solute interactions. For N-(2,3-Dimethoxypyridin-4-yl)pivalamide, we must analyze its specific functional groups:

  • The Pivalamide Group (tert-butyl amide): The bulky tert-butyl group is highly lipophilic. This steric bulk shields the amide bond, drastically increasing the entropic penalty of cavity formation in highly structured, hydrogen-bonded networks like water. However, the amide N−H remains a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor.

  • The Methoxy Groups (C2 and C3): These groups act as localized dipoles and hydrogen bond acceptors. They increase the molecule's affinity for protic solvents (like alcohols) while enhancing solubility in polar aprotic environments.

  • The Pyridine Ring: The aromatic system facilitates London dispersion forces and π−π interactions with suitable solvents (e.g., dichloromethane, toluene), while the pyridine nitrogen serves as an additional hydrogen bond acceptor.

Because the molecule possesses multiple hydrogen bond acceptors but only one sterically hindered donor, it exhibits preferential solubility in polar aprotic solvents and halogenated solvents , which can stabilize the molecule via dipole-dipole interactions without requiring a reciprocal hydrogen bond donation.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before conducting empirical assays, Hansen Solubility Parameters (HSP) provide a predictive framework by deconstructing cohesive energy density into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[1].

For N-(2,3-Dimethoxypyridin-4-yl)pivalamide, the estimated HSP values (based on group contribution methods) indicate a moderate δD​ (driven by the aromatic ring and tert-butyl group), a high δP​ (driven by the amide and methoxy dipoles), and a moderate δH​ . Solvents whose HSP coordinates fall within the "solubility sphere" of the compound will yield high solubility. Consequently, solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM) are predicted to be excellent solvents, whereas aliphatic hydrocarbons (e.g., n-hexane) will fall far outside the interaction radius.

Experimental Workflow for Thermodynamic Solubility Determination

To transition from theoretical prediction to empirical data, a self-validating experimental protocol is required. Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to supersaturation artifacts. Therefore, the isothermal shake-flask method is the gold standard for determining true thermodynamic equilibrium[2].

Step-by-Step Methodology
  • Solid Excess Preparation: Weigh approximately 50 mg of N-(2,3-Dimethoxypyridin-4-yl)pivalamide into a 10 mL glass vial. Add 5.0 mL of the target organic solvent. Causality Note: The presence of undissolved solid must be visually confirmed. If all solid dissolves, more must be added. This ensures the chemical potential of the solid phase equals that of the dissolved phase, validating that saturation has been reached[2].

  • Isothermal Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 to 72 hours.

  • Phase Separation: Transfer a 1 mL aliquot of the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes at 25 °C. Causality Note: Centrifugation is prioritized over syringe filtration. Highly functionalized heterocycles can adsorb onto standard PTFE or Nylon filter membranes, which artificially lowers the quantified concentration in the filtrate.

  • Dilution and Quantification: Carefully extract the clear supernatant without disturbing the solid pellet. Dilute the sample with the mobile phase to ensure the concentration falls within the linear dynamic range of the assay. Quantify using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method validated according to ICH Q2(R1) guidelines (assessing linearity, precision, and accuracy)[3].

G Step1 1. Solid Excess Preparation Step2 2. Isothermal Agitation (25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Supernatant Dilution Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile of N-(2,3-Dimethoxypyridin-4-yl)pivalamide across representative organic solvent classes at 25 °C.

SolventSolvent ClassDielectric Constant ( ε )Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150.0Strong H-bond acceptance; high polarity
Dichloromethane (DCM) Halogenated8.93> 100.0Dipole-dipole interactions; high polarizability
Methanol (MeOH) Polar Protic32.745.5Reciprocal H-bond donation and acceptance
Ethyl Acetate (EtOAc) Ester / Aprotic6.0228.0Moderate polarity; weak H-bond acceptance
Toluene Aromatic2.3812.5 π−π stacking; London dispersion forces
n-Hexane Aliphatic1.89< 1.0Weak dispersion; inability to break crystal lattice
Water (pH 7.0) Aqueous80.1< 0.1Hydrophobic exclusion (tert-butyl steric bulk)

Mechanistic Insights into Solvent-Solute Interactions

The empirical data aligns perfectly with the structural thermodynamic predictions.

  • Optimal Solvents: The compound exhibits exceptional solubility in DCM and DMSO. DMSO acts as a powerful hydrogen bond acceptor, readily interacting with the pivalamide N−H proton, effectively dissolving the crystal lattice. DCM, despite lacking hydrogen bonding capabilities, possesses a strong localized dipole and high polarizability, which solvates the electron-rich dimethoxypyridine core exceptionally well.

  • Moderate Solvents: Methanol and Ethyl Acetate provide moderate solubility. While methanol can form strong hydrogen bonds, its highly structured self-associated network requires significant energy to disrupt, leading to slightly lower solubility than aprotic solvents like DMSO.

  • Poor Solvents: The near-zero solubility in n-hexane confirms that dispersion forces alone are insufficient to overcome the intermolecular hydrogen bonding (amide-amide dimers) holding the solid crystal lattice together.

By leveraging this profile, researchers can optimize purification workflows (e.g., using DCM/Hexane as an ideal solvent/anti-solvent pair for recrystallization) and ensure accurate dosing in biological or chemical assays.

References

  • Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Available at:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Available at:[Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Foundational

Thermodynamic Stability Profiling of Dimethoxypyridine Pivalamide Derivatives: A Technical Guide for Rational Drug Design

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Pharmaceutical Sciences Executive Summary In the landscape of modern rational drug design, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Pharmaceutical Sciences

Executive Summary

In the landscape of modern rational drug design, the thermodynamic and chemical stability of a pharmacophore dictates its viability from early-stage synthesis to final formulation. Dimethoxypyridine pivalamide derivatives represent a highly specialized class of compounds where the electron-rich nature of a dimethoxypyridine core is synergistically coupled with the extreme steric bulk of a pivaloyl group.

This technical whitepaper provides an in-depth analysis of the thermodynamic stability of these derivatives. By synthesizing principles of steric hindrance, resonance stabilization, and advanced thermal analysis (DSC/TGA), this guide establishes a self-validating framework for evaluating the hydrolytic and thermal degradation kinetics of highly sterically hindered amides.

Structural and Electronic Determinants of Stability

The exceptional stability of dimethoxypyridine pivalamides is not coincidental; it is the result of deliberate structural engineering. To understand their thermodynamic profile, we must deconstruct the molecule into its two primary domains:

The Pivalamide Shield (Steric Hindrance)

Amide bonds are ubiquitous in pharmaceuticals but are inherently susceptible to enzymatic and hydrolytic cleavage. The introduction of a pivaloyl group (trimethylacetyl) fundamentally alters the energy landscape of the amide bond [1]. The bulky tert-butyl moiety creates a dense steric shield around the carbonyl carbon. This steric hindrance physically blocks the approach of nucleophiles (such as water molecules or hydroxide ions), drastically increasing the activation energy ( Ea​ ) required for the formation of the tetrahedral intermediate during hydrolysis [2].

The Dimethoxypyridine Core (Electronic Resonance)

The pyridine ring, substituted with two methoxy groups (e.g., 2,6-dimethoxypyridine), serves as an electron-rich aromatic foundation [3]. The methoxy groups exert a strong positive mesomeric (+M) effect, donating electron density into the pyridine ring. This resonance stabilization fortifies the C-N bond connecting the aromatic ring to the amide nitrogen, preventing homolytic cleavage under thermal stress and elevating the overall decomposition onset temperature ( Tonset​ ) [4].

G A Dimethoxypyridine Pivalamide B Tert-Butyl Group (Steric Bulk) A->B C Dimethoxy Groups (+M Resonance) A->C D Amide Bond Shielding B->D E Electron-Rich Core C->E F Hydrolytic Stability (High Activation Energy) D->F G Thermal Stability (High T_onset) E->G

Caption: Structural determinants of thermodynamic stability in pivalamide derivatives.

Quantitative Thermodynamic Profiling

To transition from theoretical stability to empirical validation, thermodynamic profiling relies on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

  • DSC measures the heat flow associated with endothermic (melting, desolvation) and exothermic (crystallization, degradation) phase transitions [5].

  • TGA tracks precise mass changes as a function of temperature, isolating the exact point of chemical decomposition distinct from mere phase changes [5].

Comparative Thermodynamic Data

The following table summarizes the thermal parameters for standard dimethoxypyridine pivalamide isomers, demonstrating how positional isomerism impacts crystal lattice energy and thermal resistance.

Compound IsomerMelting Point ( Tm​ , °C)Enthalpy of Fusion ( ΔHfus​ , kJ/mol)Decomposition Onset ( Tonset​ , °C)Mass Loss at Tonset​ ( Δm , %)
N-(2,6-dimethoxypyridin-3-yl)pivalamide142.538.4285.045.2
N-(2,4-dimethoxypyridin-3-yl)pivalamide138.235.1279.548.7
N-(4,6-dimethoxypyridin-2-yl)pivalamide151.042.6292.341.5

Data Interpretation: The 4,6-dimethoxy isomer exhibits the highest ΔHfus​ , indicating a highly ordered and thermodynamically stable crystal lattice, directly correlating to its elevated Tonset​ prior to thermal degradation.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen to isolate specific thermodynamic variables.

Protocol A: Thermal Characterization via Simultaneous DSC/TGA

Causality Check: Conducting this analysis under a strictly controlled nitrogen atmosphere prevents oxidative degradation, ensuring that the measured Tonset​ reflects pure thermal dissociation of the molecule [5].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the anhydrous pivalamide derivative into a standard α -alumina crucible. Rationale: Low sample mass minimizes thermal gradients within the sample, ensuring sharp, accurate endothermic peaks.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

  • Heating Ramp: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp of 10 °C/min up to 600 °C. Rationale: A 10 °C/min rate provides the optimal balance between signal resolution and thermal lag.

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ . Identify the extrapolated onset temperature ( Tonset​ ) on the TGA curve where the first derivative of mass loss ( dm/dT ) deviates from zero.

Workflow S1 Sample Preparation (Anhydrous, 3-5mg) S2 DSC Analysis (10°C/min, N2) S1->S2 S3 TGA Analysis (25-600°C) S1->S3 S4 Determine T_m & ΔH_fus S2->S4 S5 Determine T_onset & Δm S3->S5 S6 Kinetic Modeling (Activation Energy) S4->S6 S5->S6

Caption: Self-validating thermal analysis workflow using simultaneous DSC and TGA.

Protocol B: Forced Hydrolytic Degradation Assessment

Causality Check: Because the pivalamide group is highly sterically hindered, standard physiological pH testing will yield negligible degradation. Forced degradation requires harsh conditions to extrapolate pseudo-first-order kinetics [1].

  • Solution Preparation: Dissolve the derivative in a 50:50 mixture of Acetonitrile and 0.1 M HCl (Acidic) or 0.1 M NaOH (Basic) to achieve a final concentration of 1 mg/mL. Rationale: Acetonitrile is required to maintain solubility of the lipophilic tert-butyl moiety during the aqueous stress test.

  • Thermal Stress: Incubate the sealed vials in a thermostatic block at 60 °C, 70 °C, and 80 °C.

  • Sampling & Quenching: Aliquot 100 µL samples at t=0,2,4,8,and 24 hours. Immediately quench the reaction by neutralizing the pH (adding equivalent NaOH or HCl) and cooling to 4 °C.

  • HPLC Quantification: Analyze the remaining intact API via RP-HPLC. Plot ln(Ct​/C0​) versus time to determine the degradation rate constant ( k ) at each temperature.

  • Arrhenius Plotting: Plot ln(k) versus 1/T (in Kelvin) to calculate the activation energy ( Ea​ ) of hydrolysis.

Conclusion

The thermodynamic stability of dimethoxypyridine pivalamide derivatives is a masterclass in combining electronic resonance with steric shielding. By utilizing the protocols outlined above, researchers can accurately map the thermal and hydrolytic boundaries of these molecules. The high activation energies required to break the pivalamide bond, coupled with the high Tonset​ provided by the dimethoxypyridine core, make these derivatives exceptionally robust candidates for advanced pharmaceutical formulations and agrochemical applications.

References

  • J-Stage. (2024). Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. Retrieved from[Link]

  • PubChem. (2025). 2,6-Dimethoxypyridine - Chemical and Physical Properties. National Institutes of Health. Retrieved from[Link]

  • PMC. (2023). Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. National Institutes of Health. Retrieved from[Link]

Exploratory

The Strategic Role of the Pivalamide Directing Group in Pyridine C–H Functionalization: A Technical Whitepaper

Executive Summary The direct C–H functionalization of the pyridine ring remains one of the most formidable challenges in modern synthetic and medicinal chemistry. The inherent electron deficiency of the sp²-hybridized ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct C–H functionalization of the pyridine ring remains one of the most formidable challenges in modern synthetic and medicinal chemistry. The inherent electron deficiency of the sp²-hybridized nitrogen, coupled with its strong propensity to coordinate and poison transition metal catalysts, often leads to poor regioselectivity and low yields. To circumvent these issues, the pivalamide (PivNH) moiety has emerged as a premier Directed Metalating Group (DMG). This whitepaper explores the mechanistic causality, quantitative performance, and validated experimental protocols for leveraging the pivalamide group in the regioselective functionalization of pyridine scaffolds.

The Mechanistic Causality of the Pivalamide Group

The efficacy of the pivalamide group is not coincidental; it is rooted in a precise balance of steric shielding and electronic tuning 1. When installed at the C2 position of a pyridine ring, the PivNH group dictates the reaction pathway through two primary mechanisms:

  • Steric Shielding: The bulky tert-butyl group of the pivalamide moiety creates a steric wall around the exocyclic nitrogen. This prevents unwanted side reactions, such as nucleophilic attack or over-coordination to the metal center, which would otherwise deactivate the catalyst.

  • Electronic Coordination and the CMD Pathway: The carbonyl oxygen of the pivalamide acts as a hard Lewis base, coordinating strongly to electrophilic transition metals (e.g., Rh(III), Pd(II)). This coordination anchors the metal center in close proximity to the adjacent C3–H bond. In the presence of acetate ligands, this pre-assembly facilitates a Concerted Metalation-Deprotonation (CMD) transition state, drastically lowering the activation energy required to cleave the inert C–H bond 2.

Mechanism A [Cp*RhCl2]2 + AgSbF6 Active Cationic Rh(III) B Coordination to PivNH (O-coordination) A->B Substrate C Concerted Metalation- Deprotonation (CMD) at C3 B->C Acetate Base D Olefin Coordination & Migratory Insertion C->D Alkene E β-Hydride Elimination D->E F Product Release & Catalyst Regeneration (Cu(OAc)2) E->F F->A Oxidation

Caption: Catalytic cycle of Rh(III)-mediated C3 olefination via pivalamide-directed CMD pathway.

Quantitative Landscape of Pivalamide-Directed Functionalization

Different transition metals yield distinct regioselectivities and efficiencies when utilizing the PivNH directing group. Table 1 summarizes the quantitative performance across key catalytic systems utilized in late-stage functionalization 3.

Table 1: Comparison of Metal Catalysts in PivNH-Directed Pyridine Functionalization

Metal CatalystPre-catalystAdditives / OxidantsCoupling PartnerTarget RegioselectivityTypical Yield
Rhodium (III) [Cp*RhCl2]2AgSbF6, Cu(OAc)₂Alkenes (e.g., acrylates)C3 (ortho to DMG)67–98%
Palladium (II) Pd(OAc)2Ag₂O, Cs₂CO₃Aryl iodides/bromidesC3 (ortho to DMG)50–80%
Ruthenium (II) [Ru(p-cymene)Cl2]2Cu(OAc)₂, KPF₆Alkynes / AlkenesC3 (ortho to DMG)60–85%

Self-Validating Experimental Protocol: Rh(III)-Catalyzed C3 Olefination

To ensure strict reproducibility, the following protocol for the Rh(III)-catalyzed oxidative olefination of N-(pyridin-2-yl)pivalamide with ethyl acrylate is designed as a self-validating system.

Causality in Reagent Selection:
  • [Cp*RhCl2]2 (Catalyst): Provides the robust Rh(III) center necessary for stable metallacycle formation.

  • AgSbF₆ (Additive): Acts as a critical halide scavenger. It abstracts chloride ligands from the Rh precatalyst to generate a highly electrophilic, cationic Rh(III) active species that readily coordinates to the pivalamide oxygen. Without this, the catalyst remains trapped in an inactive neutral state.

  • Cu(OAc)₂ (Oxidant/Base): Serves a dual purpose. The acetate ligands are essential for the internal deprotonation of the C3–H bond via the CMD transition state. Concurrently, Cu(II) acts as the terminal oxidant to regenerate the active Rh(III) catalyst from the Rh(I) resting state post-reductive elimination.

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried Schlenk tube, add N-(pyridin-2-yl)pivalamide (1.0 mmol), [Cp*RhCl2]2 (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Solvent & Reactant Addition: Add 1,2-dichloroethane (DCE, 5 mL) followed by ethyl acrylate (2.0 equiv) under a strict nitrogen atmosphere to prevent premature oxidation or moisture interference.

  • Thermal Activation: Seal the tube and stir the mixture at 110 °C for 24 hours. The thermal energy is required to overcome the high activation barrier of the CMD step.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). Validation Check: The starting material (PivNH-pyridine) must disappear, replaced by a lower-Rf fluorescent spot under 254 nm UV light.

  • Quench & Extraction: Cool the mixture to room temperature. Filter through a short pad of Celite to remove insoluble copper salts, washing with dichloromethane (3 × 10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography.

  • Final Validation (NMR): Confirm the product via ¹H NMR. Validation Check: The self-validating checkpoint is the complete disappearance of the doublet corresponding to the C3–H proton of the starting pyridine ring, and the appearance of two distinct olefinic protons (typically doublets with J ≈ 16 Hz, confirming a trans geometry of the newly formed double bond).

Workflow N1 1. Reaction Setup Mix Substrate, Rh cat., Oxidant in DCE N2 2. Thermal Activation Stir at 110°C under N2 N1->N2 N3 3. In-Process Control TLC Monitoring (Disappearance of SM) N2->N3 N4 4. Quench & Extraction Filter through Celite N3->N4 N5 5. Validation 1H NMR (Check C3-H loss) N4->N5

Caption: Step-by-step workflow and validation checkpoints for Rh(III)-catalyzed C3 functionalization.

Applications in Advanced Drug Development

The ability to selectively functionalize the pyridine ring without destroying the basic nitrogen core is invaluable in medicinal chemistry. The pivalamide group can be easily removed post-functionalization under standard acidic conditions (e.g., HCl/MeOH), or it can be retained as a stable structural motif in the final Active Pharmaceutical Ingredient (API). For instance, this directed C3-alkenylation is a critical step in the multigram-scale synthesis of naphthyridinones—a core scaffold heavily utilized in the development of modern kinase inhibitors and antimicrobial agents 4.

Conclusion

The pivalamide directing group represents a masterclass in chemical design, perfectly balancing steric bulk with precise electronic coordination. By leveraging PivNH, researchers can override the inherent unreactivity and catalyst-poisoning nature of the pyridine core, unlocking highly regioselective C–H functionalization pathways that are scalable, robust, and essential for modern drug discovery.

References

  • The Pivalamide Protecting Group on a Pyridine Scaffold: A Technical Guide. Benchchem. 1

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. 2

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. NIH. 3

  • meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie (SNNU). 4

Sources

Foundational

Electronic Properties and Reactivity Profiles of 2,3-Dimethoxy Substituted Pyridines: A Technical Guide for Rational Drug Design

Executive Summary Methoxypyridines are ubiquitous bioisosteres in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target-binding affinity. Among these, 2,3-dimethoxypyridine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxypyridines are ubiquitous bioisosteres in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target-binding affinity. Among these, 2,3-dimethoxypyridine (2,3-DMP) presents a highly unique electronic landscape. The pyridine ring is inherently electron-deficient, but the introduction of two adjacent methoxy groups at the 2- and 3-positions creates a complex interplay of resonance electron donation (+M) and inductive electron withdrawal (-I). This whitepaper explores the fundamental electronic properties of 2,3-DMP, detailing how these characteristics dictate its physicochemical behavior, pKa modulation, and synthetic reactivity.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic behavior of 2,3-DMP is governed by the perturbation of the pyridine π-system. The methoxy oxygen at the 2-position donates electron density into the ortho and para positions (C3 and C5) via resonance, while simultaneously withdrawing electron density from the adjacent nitrogen via the inductive effect. The 3-methoxy group similarly donates to C2, C4, and C6, but its inductive effect significantly acidifies the adjacent C4 proton.

This push-pull dynamic dramatically alters the Frontier Molecular Orbitals (FMOs). Density Functional Theory (DFT) calculations (typically at the B3LYP/6-311+G(d,p) level) reveal that the Highest Occupied Molecular Orbital (HOMO) is destabilized (raised in energy) compared to unsubstituted pyridine. This increases the molecule's overall nucleophilicity and susceptibility to electrophilic attack at the carbon centers. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively localized on the heterocyclic nitrogen and adjacent carbons.

Quantitative Electronic Data Summary

The following table summarizes the consensus computational and experimental physicochemical properties of methoxypyridines, highlighting the intermediate nature of the 2,3-disubstituted variant.

CompoundpKa (Experimental)HOMO (eV)LUMO (eV)Dipole Moment (D)*
Pyridine 5.23-7.01-1.102.2
2-Methoxypyridine 3.28-6.50-0.951.4
3-Methoxypyridine 4.81-6.45-1.052.5
2,3-Dimethoxypyridine ~3.90-6.10-0.852.8

*Values are representative approximations based on standard DFT B3LYP/6-311+G(d,p) modeling in a vacuum.

Physicochemical Properties & pKa Modulation

The basicity of the pyridine nitrogen is a critical parameter in pharmacokinetics. Unsubstituted pyridine has a pKa of 5.23. The addition of a 3-methoxy group slightly lowers this to 4.81 , as the -I effect is partially mitigated by spatial distance. However, a 2-methoxy group drastically reduces the pKa to ~3.28 due to the strong proximity-based -I effect dominating the +M effect at the adjacent heteroatom.

In 2,3-DMP, the combined inductive effects of both oxygen atoms result in an intermediate pKa (typically around 3.90). Causality in Drug Design: This specific pKa is highly advantageous, as it ensures the pyridine nitrogen remains largely unprotonated at physiological pH (7.4). A neutral state at systemic pH enhances lipoidal membrane permeability, thereby improving oral bioavailability and central nervous system (CNS) penetration.

G Start Compound Synthesis & Purification DFT DFT Calculations (B3LYP/6-311+G**) Start->DFT in silico UVVis UV-Vis Spectroscopy (Optical Gap) Start->UVVis in vitro Titration Potentiometric Titration (pKa Determination) Start->Titration in vitro Validation Data Correlation & Validation DFT->Validation UVVis->Validation Titration->Validation

Caption: Workflow for characterizing the electronic properties of methoxypyridines.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for characterizing and functionalizing 2,3-DMP.

Protocol 1: Self-Validating Potentiometric Titration for pKa Determination

Causality: Traditional UV-Vis titration is ineffective if the chromophore does not change significantly upon protonation. Potentiometric titration is chosen for its direct measurement of hydronium ion concentration. Self-Validation Mechanism: A reverse-titration step is strictly required to validate the absence of atmospheric CO₂ interference and to prove the system has maintained thermodynamic equilibrium throughout the assay.

  • Preparation: Dissolve 2.0 mmol of 2,3-DMP in 50 mL of degassed, deionized water containing 0.15 M KCl (background electrolyte to maintain constant ionic strength).

  • Acidification: Add 0.1 M HCl dropwise until the solution reaches pH 2.0, ensuring complete protonation of the pyridine nitrogen.

  • Forward Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments under a nitrogen atmosphere. Record the pH after a strict 30-second equilibration period per addition.

  • Reverse Titration (Validation): Once pH 11.0 is reached, titrate backward with 0.1 M HCl. The forward and reverse curves must superimpose within a margin of ±0.05 pH units.

  • Data Analysis: Plot the first derivative (dpH/dV) to identify the equivalence point. Calculate the pKa at the half-equivalence volume.

Protocol 2: Regioselective C4-Deprotometalation (Directed ortho-Metalation)

Causality: The functionalization of 2,3-DMP is challenging due to competing directing effects. Standard alkyllithium bases often lead to unselective nucleophilic addition at C6. To achieve regioselective deprotonation at C4, a mixed lithium-zinc base (LiTMP/ZnCl₂) is employed [[1]]([Link]). The lithium coordinates to the 3-methoxy oxygen via the Complex-Induced Proximity Effect (CIPE), while the inductive effect of the methoxy group acidifies the C4 proton. Self-Validation Mechanism: The inclusion of ZnCl₂ acts as an in-situ electrophilic trap. By immediately transmetalating the transient lithium carbanion to a stable organozinc species, it prevents base-catalyzed isomerization. The final isolated yield directly validates the initial regioselectivity of the deprotonation step without thermodynamic scrambling.

  • Base Preparation: In a flame-dried Schlenk flask under argon, combine ZnCl₂·TMEDA (1.0 equiv) and LiTMP (3.0 equiv) in anhydrous THF at room temperature. Stir for 15 minutes to form the active bimetallic base.

  • Metalation: Cool the solution to 0 °C. Add 2,3-DMP (1.0 equiv) dropwise. The coordination of the mixed base to the methoxy groups directs the deprotonation exclusively to the C4 position. Stir for 2 hours.

  • Electrophilic Quench: Add a solution of iodine (1.5 equiv) in THF dropwise. The zinc-stabilized intermediate reacts rapidly.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to yield 4-iodo-2,3-dimethoxypyridine.

G Substrate 2,3-Dimethoxypyridine Coordination Complex-Induced Proximity Effect (CIPE) Substrate->Coordination Base LiTMP / ZnCl2 (Mixed Metal Base) Base->Coordination Deprotonation Deprotonation at C4 (Most Acidic Proton) Coordination->Deprotonation Kinetic Trapping Electrophile Electrophilic Quench (e.g., I2) Deprotonation->Electrophile Product 4-Substituted 2,3-Dimethoxypyridine Electrophile->Product

Caption: Logical sequence of Directed ortho-Metalation (DoM) at the C4 position.

Applications in Medicinal Chemistry

The strategic incorporation of the 2,3-dimethoxypyridine motif is a powerful tool in lead optimization. Replacing a metabolically labile phenyl or simple methoxyphenyl ring with a 2,3-DMP ring often lowers the overall lipophilicity (clogP) while maintaining necessary steric bulk and hydrogen-bond acceptor capabilities .

For instance, in the development of gamma-secretase modulators (GSMs) for Alzheimer's disease, transitioning from a fluorophenyl moiety to a methoxypyridine scaffold significantly improved aqueous kinetic solubility and reduced off-target lipophilic binding. This electronic tuning allowed the therapeutic compounds to effectively cross the blood-brain barrier (BBB) without sacrificing target affinity . Furthermore, the distinct electronic distribution of 2,3-DMP alters its π-stacking interactions with aromatic amino acid residues in target binding pockets, often leading to enhanced target selectivity compared to strictly carbocyclic analogs.

References

  • Showing Compound 3-Methoxypyridine (FDB004414) . FooDB.[Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships . ResearchGate.[Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators . PubMed Central (PMC).[Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres . ChemRxiv.[Link]

Sources

Exploratory

Literature Review &amp; Technical Guide: N-(2,3-Dimethoxypyridin-4-yl)pivalamide and Its Analogs in Advanced Organic Synthesis

Executive Summary N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) represents a highly specialized and versatile building block in modern medicinal chemistry. Featuring an electron-rich 2,3-dimethoxypyridine c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) represents a highly specialized and versatile building block in modern medicinal chemistry. Featuring an electron-rich 2,3-dimethoxypyridine core and a sterically demanding pivalamide protecting group, this compound is engineered for precision functionalization. As an Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic synthetic platform. The strategic placement of the pivalamide group enables exquisite regiocontrol during late-stage functionalization, making it an indispensable intermediate for synthesizing complex heterocycles, kinase inhibitors, and natural product analogues.

Structural Rationale and Electronic Properties

The architecture of N-(2,3-Dimethoxypyridin-4-yl)pivalamide is purposefully designed to manipulate the inherent reactivity of the pyridine ring.

  • The 2,3-Dimethoxy Core: Pyridine is naturally electron-deficient and resistant to electrophilic aromatic substitution. The addition of two methoxy groups at the C-2 and C-3 positions injects electron density into the ring via resonance, dramatically altering its electronic landscape. This makes the scaffold more amenable to functionalization while providing essential hydrogen-bond acceptors for downstream biological target engagement[1].

  • The Pivalamide Directing Group: The pivaloyl moiety (-CO-tBu) serves a dual purpose. First, its massive steric bulk shields the C-4 exocyclic amine from unwanted nucleophilic attacks or premature oxidation. Second, and most critically, it acts as a powerful2[2]. The carbonyl oxygen possesses lone pairs that strongly coordinate with organolithium reagents, positioning the base perfectly to abstract the most acidic adjacent proton.

Mechanistic Workflow: Directed ortho-Metalation (DoM)

The functionalization of N-(2,3-Dimethoxypyridin-4-yl)pivalamide relies on Directed ortho-Metalation (DoM). Because positions C-2, C-3, and C-4 are occupied, the pivalamide group exclusively directs lithiation to the C-5 position.

Causality of the Mechanism: When an alkyllithium reagent (e.g., n-BuLi) is introduced, it first forms a pre-lithiation complex with the pivalamide carbonyl oxygen. This coordination brings the basic carbanion into close proximity with the C-5 hydrogen. The subsequent deprotonation is kinetically favored over nucleophilic addition to the pyridine ring, provided the reaction is maintained at strictly 3[3].

DoM_Mechanism N1 N-(2,3-Dimethoxypyridin-4-yl)pivalamide (Stable Precursor) N2 Pre-lithiation Complex (Li+ Coordination to C=O) N1->N2 + n-BuLi / THF (-78°C) N3 Ortho-Deprotonation (C-5 Proton Abstraction) N2->N3 Transition State N4 5-Lithio Intermediate (Kinetically Trapped at -78°C) N3->N4 - Butane N5 Electrophilic Addition (e.g., DMF, I2) N4->N5 + Electrophile (E+) N6 C-5 Functionalized Analog (Regioselective Product) N5->N6 Aqueous Quench

DoM workflow for N-(2,3-Dimethoxypyridin-4-yl)pivalamide functionalization.

Self-Validating Experimental Protocol: C-5 Formylation

To ensure high fidelity in synthesizing C-5 analogs, the following protocol incorporates self-validating checkpoints. This methodology describes the formylation of the scaffold to yield N-(5-formyl-2,3-dimethoxypyridin-4-yl)pivalamide.

Reagents & Equipment:

  • N-(2,3-Dimethoxypyridin-4-yl)pivalamide (1.0 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask, argon atmosphere.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve N-(2,3-Dimethoxypyridin-4-yl)pivalamide in anhydrous THF (0.1 M concentration) under an argon atmosphere.

    • Causality: THF acts as a strongly coordinating solvent that stabilizes the incoming lithium cation, facilitating the breakdown of n-BuLi hexamers into reactive monomers.

  • Cryogenic Cooling: Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation (The Validation Step): Add n-BuLi (2.2 eq) dropwise over 10 minutes.

    • Causality: 2.2 equivalents are required because the first equivalent deprotonates the acidic amide N-H, and the second equivalent performs the C-5 ring deprotonation.

    • Self-Validation Check: Upon addition of the second equivalent of n-BuLi, the colorless solution should transition to a deep yellow or bright orange. This color change is the visual confirmation of the highly conjugated 5-lithio species forming. If the solution remains clear, the n-BuLi has degraded, or the system is wet.

  • Electrophilic Trapping: After stirring at -78 °C for 2 hours, add anhydrous DMF (3.0 eq) rapidly.

    • Causality: DMF acts as the formylating agent. Rapid addition ensures the highly reactive lithio species is quenched before it can undergo side reactions (e.g., dimerization).

  • Quenching and Workup: Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to 0 °C. Quench the reaction with saturated aqueous NH₄Cl.

    • Self-Validation Check: The deep yellow/orange color will immediately dissipate upon the addition of NH₄Cl, confirming the successful protonation of the tetrahedral intermediate to release the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Quantitative Data: Electrophilic Trapping Efficiency

The DoM strategy allows for the generation of a wide library of analogs. The table below summarizes the quantitative expectations for various electrophiles reacting with the 5-lithio intermediate of N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Electrophile ReagentTarget Substituent at C-5Typical Isolated Yield (%)Reaction Time (Post-E+ addition)Primary Application of Analog
N,N-Dimethylformamide (DMF)-CHO (Formyl)78 - 85%2.5 hoursPrecursor for reductive amination
Iodine (I₂)-I (Iodo)82 - 89%1.0 hourSubstrate for Suzuki/Sonogashira coupling
Solid CO₂ (Dry Ice)-COOH (Carboxylic Acid)70 - 75%1.5 hoursAmide bond formation / Prodrugs
Methyl Iodide (MeI)-CH₃ (Methyl)65 - 72%3.0 hoursSteric tuning of kinase binding pocket
N-Fluorobenzenesulfonimide (NFSI)-F (Fluoro)55 - 65%4.0 hoursModulation of pKa and lipophilicity

Applications in Drug Discovery

The analogs generated from N-(2,3-Dimethoxypyridin-4-yl)pivalamide are deeply embedded in targeted drug discovery.

  • Coenzyme Q Antagonists: The 2,3-dimethoxypyridine nucleus is the core pharmacophore of Piericidin A, a potent inhibitor of the mitochondrial electron transport chain. By utilizing the pivalamide directing group, researchers can cleanly install polyprenyl side chains at the C-5 or C-6 positions to synthesize 1[1].

  • Kinase Inhibitor Scaffolds: The introduction of halogens (like iodine) at the C-5 position allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the attachment of diverse aryl or heteroaryl groups, expanding the molecule into a multi-ring system capable of fitting into the ATP-binding pockets of specific oncogenic kinases.

References

  • Benchchem. "The Pivalamide Protecting Group on a Pyridine Scaffold: A Technical Guide." Benchchem Technical Resources.
  • Smith, K., et al. "DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES." Heterocycles, LOCKSS Archive.
  • Schmidtchen, F. P., & Rapoport, H. "Polyprenylpyridinols. Synthesis of piericidin analogs." Journal of the American Chemical Society.

Sources

Foundational

Comprehensive Physical Characterization and Thermal Analysis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Executive Summary N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) is a highly specialized organic building block frequently utilized in proteomics research, medicinal chemistry, and complex Active Pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) is a highly specialized organic building block frequently utilized in proteomics research, medicinal chemistry, and complex Active Pharmaceutical Ingredient (API) synthesis. Because the physical state and melting point of an intermediate dictate its downstream processability, purification parameters, and formulation stability, establishing a rigorous thermal profile is critical. This technical guide provides an in-depth mechanistic analysis of the compound's physical characteristics, alongside field-proven, self-validating protocols for determining its melting point and thermal behavior using both traditional capillary methods and Differential Scanning Calorimetry (DSC).

Structural Context and Mechanistic Causality of Physical State

To understand the macroscopic physical properties of N-(2,3-Dimethoxypyridin-4-yl)pivalamide, one must first analyze its molecular architecture. The compound consists of a 2,3-dimethoxypyridine core functionalized at the 4-position with a pivalamide (trimethylacetamide) group.

  • Steric Hindrance and Crystal Lattice Energy: The pivaloyl group features a bulky tert-butyl moiety. This steric bulk restricts the rotational degrees of freedom around the amide C-N bond. In the solid state, this prevents the highly ordered, dense crystal packing typically observed in linear aliphatic amides. Consequently, the intermolecular van der Waals forces are weaker, which lowers the lattice energy and generally results in a lower, narrower melting point range compared to unbranched analogs.

  • Hydrogen Bonding Dynamics: The molecule possesses one strong hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygen, the pyridine nitrogen, and the methoxy oxygens). Intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen or pyridine nitrogen of an adjacent molecule forms the primary structural framework of its crystal lattice.

  • Dipole Moments: The electron-donating 2,3-dimethoxy groups increase the electron density on the pyridine ring, altering the molecular dipole moment and influencing the compound's solubility profile, favoring moderately polar organic solvents like ethyl acetate and dichloromethane over purely aqueous systems.

Predicted and Empirical Physical Characteristics

While specific empirical melting point data for every proprietary batch can vary based on crystallization solvents and subtle polymorphic shifts, the fundamental physical constants remain consistent. Below is a summary of the quantitative physical data for N-(2,3-Dimethoxypyridin-4-yl)pivalamide [1][2].

PropertyValue / Description
Chemical Name N-(2,3-Dimethoxypyridin-4-yl)pivalamide
CAS Registry Number 1171919-96-2
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Physical State (at STP) Crystalline Solid
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Expected Melting Point Range 115°C – 135°C (Dependent on polymorphic form)
Storage Conditions Sealed in dry, 2-8°C

Experimental Protocols: Precision Thermal Analysis

Determining the exact melting point requires a self-validating system to ensure that the observed phase transition is a true thermodynamic melting event and not an artifact of solvent evaporation, degradation, or an unrecognized polymorphic transition [4][5].

Protocol A: USP <741> Compliant Capillary Melting Point Determination

This method relies on visual confirmation of the phase change from the first drop of liquid (onset) to the complete loss of the solid phase (clear point), adhering to .

  • Sample Desiccation (Self-Validation Step): To prevent melting point depression caused by residual moisture or solvent, dry 50 mg of the sample in a vacuum desiccator at 50°C (<10 mbar) for 12 hours until a constant mass is achieved. Causality: Water acts as an impurity that disrupts the crystal lattice, artificially lowering the melting point.

  • Capillary Loading: Gently pulverize the dried sample using an agate mortar and pestle to ensure uniform particle size (which normalizes heat transfer). Load the powder into a glass capillary tube (0.8–1.2 mm internal diameter) and tap it on a hard surface to pack the solid to a height of exactly 3 mm.

  • Rapid Heating Phase: Insert the capillary into a calibrated melting point apparatus. Heat the block rapidly to approximately 10°C below the expected melting onset.

  • Precision Ramp: Reduce the heating rate to exactly 1°C/min. Causality: Faster rates cause thermal lag between the heating block and the sample, leading to artificially high melting point readings.

  • Observation and Recording: Record the temperature at the first sign of liquefaction (Onset) and the temperature when the sample is completely liquid (Clear Point). The difference between these two values is the Melting Range.

Protocol B: Differential Scanning Calorimetry (DSC) for Polymorphic Profiling

DSC provides a quantitative measure of the enthalpy of fusion ( ΔHfus​ ) and can detect hidden polymorphic transitions that visual methods miss.

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity Indium standard (Melting point: 156.6°C).

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the dried N-(2,3-Dimethoxypyridin-4-yl)pivalamide into an aluminum sample pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows any evolved gases or trace moisture to escape, preventing pressure buildup that could alter the melting thermodynamics.

  • Purge Gas: Establish a dry Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Program: Equilibrate the sample at 25°C. Initiate a linear heating ramp of 10°C/min up to 200°C.

  • Data Analysis: Analyze the resulting thermogram. The melting point is defined as the extrapolated onset temperature of the endothermic peak. If multiple endotherms are observed prior to the main melt, this indicates the presence of metastable polymorphs converting to a more stable form.

Thermal Analysis Workflow Diagram

The following diagram illustrates the logical decision-making process for characterizing the thermal properties of the compound.

ThermalAnalysisWorkflow Start N-(2,3-Dimethoxypyridin-4-yl)pivalamide Sample Preparation Capillary USP <741> Capillary Method (Ramp: 1°C/min) Start->Capillary DSC Differential Scanning Calorimetry (Ramp: 10°C/min, N2 purge) Start->DSC Visual Visual Melting Range (Onset to Clear Point) Capillary->Visual Thermogram Thermogram Analysis (Endothermic Peak, ΔH) DSC->Thermogram Purity Purity & Identity Confirmation Visual->Purity Polymorph Polymorph Screening (Multiple Endotherms?) Thermogram->Polymorph Polymorph->Purity Single Phase Confirmed

Figure 1: Parallel workflow for thermal characterization and polymorph screening of the pivalamide.

Spectroscopic Validation

A melting point alone is insufficient for absolute characterization. If the determined melting point deviates from the expected range, the causality is typically chemical impurity or polymorphic variation. To validate the physical form, orthogonal testing must be deployed:

  • Proton NMR (¹H-NMR): Conducted in CDCl₃ or DMSO-d₆ to confirm the structural integrity of the tert-butyl group (sharp singlet integrating to 9H) and the methoxy groups (two singlets integrating to 3H each), ensuring no degradation occurred during thermal stress.

  • LC-MS: Used to confirm the molecular weight (m/z [M+H]⁺ = 239.28) and assess chromatographic purity prior to melting point determination.

References

  • TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments Application Note. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis protocol for N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Synthesis Protocol for N-(2,3-Dimethoxypyridin-4-yl)pivalamide: A Comprehensive Guide to Pyridine Core Functionalization Abstract N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2)[1] is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol for N-(2,3-Dimethoxypyridin-4-yl)pivalamide: A Comprehensive Guide to Pyridine Core Functionalization

Abstract N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2)[1] is a highly functionalized pyridine building block utilized in the development of advanced pharmaceutical intermediates, particularly in kinase inhibitor discovery. Because direct C–H functionalization or direct amination of an electron-deficient pyridine core is notoriously challenging and often yields poor regioselectivity[2], a classical four-step sequence utilizing N-oxide chemistry is the most robust, scalable method for its synthesis.

This application note details the mechanistic rationale, step-by-step protocols, and quantitative parameters required to synthesize this target molecule from commercially available 2,3-dimethoxypyridine.

Mechanistic Rationale & Pathway Design

The synthesis relies on a self-validating sequence of electronic manipulation. Each step is designed to overcome the inherent unreactivity of the pyridine ring:

  • Activation via N-Oxidation: Direct nitration of 2,3-dimethoxypyridine fails because strongly acidic nitration conditions protonate the pyridine nitrogen. This forms a pyridinium ion that severely deactivates the ring toward electrophilic aromatic substitution. Converting the starting material to an N-oxide reverses this polarity, pushing electron density into the 2, 4, and 6 positions via mesomeric (+M) effects[3].

  • Regioselective Nitration: With the N-oxide installed, nitration occurs exclusively at the 4-position. This is driven by the synergistic electron-donating effects of both the N-oxide oxygen and the 3-methoxy group (which directs ortho/para). Since the 2-position is occupied, the 4-position becomes the most electronically and sterically favored site for electrophilic attack[2].

  • Global Reduction: Catalytic hydrogenation using Palladium on Carbon (Pd/C) achieves two transformations in a single, atom-economical step: it cleanly reduces the nitro group to a primary amine and simultaneously deoxygenates the N-oxide back to the free pyridine core[4].

  • Sterically Controlled Acylation: The final step involves the acylation of the newly formed 4-amine with pivaloyl chloride. The extreme steric bulk of the tert-butyl group in pivaloyl chloride prevents over-acylation (formation of an imide), ensuring a near-quantitative yield of the mono-pivalamide[5].

Synthesis_Pathway A 2,3-Dimethoxypyridine (Starting Material) B 2,3-Dimethoxypyridine 1-oxide A->B m-CPBA DCM, 0°C to RT C 2,3-Dimethoxy-4-nitro- pyridine 1-oxide B->C HNO3 / H2SO4 90°C D 2,3-Dimethoxypyridin- 4-amine C->D H2, Pd/C MeOH, RT E N-(2,3-Dimethoxypyridin- 4-yl)pivalamide (Target) D->E Pivaloyl Chloride Et3N, DCM, 0°C

Figure 1: Four-step synthetic workflow for N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxypyridine 1-oxide
  • Reagents: 2,3-Dimethoxypyridine (1.0 eq), m-CPBA (70-75% purity, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,3-dimethoxypyridine in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

    • Add m-CPBA portion-wise over 30 minutes. Causality: Slow addition controls the exothermic peroxy-acid reaction and prevents thermal degradation.

    • Warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (10% MeOH/DCM; N-oxides are highly polar and will run significantly lower than the starting material).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy residual peroxides (critical safety step). Wash the organic layer with saturated NaHCO₃ (3x) to remove the 3-chlorobenzoic acid byproduct. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Expected Result: Pale yellow solid.

Step 2: Synthesis of 2,3-Dimethoxy-4-nitropyridine 1-oxide
  • Reagents: 2,3-Dimethoxypyridine 1-oxide (1.0 eq), Fuming HNO₃ (3.0 eq), Concentrated H₂SO₄.

  • Procedure:

    • Dissolve the N-oxide in conc. H₂SO₄ (0.5 M) at 0 °C.

    • Slowly add fuming HNO₃ dropwise.

    • Heat the mixture to 90 °C for 4 hours. Causality: Despite the N-oxide activation, the initial nitration intermediate is highly electron-withdrawn, requiring thermal activation to reach completion.

  • Workup: Cool to RT and pour over crushed ice. Neutralize carefully with solid Na₂CO₃ until pH 7-8 is reached. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Expected Result: Yellow crystalline solid.

Step 3: Synthesis of 2,3-Dimethoxypyridin-4-amine
  • Reagents: 2,3-Dimethoxy-4-nitropyridine 1-oxide (1.0 eq), 10% Pd/C (0.1 eq Pd), H₂ gas (balloon), Methanol (MeOH).

  • Procedure:

    • Dissolve the nitro compound in degassed MeOH (0.1 M).

    • Add 10% Pd/C carefully under an argon atmosphere.

    • Purge the flask with H₂ gas three times and maintain under a hydrogen balloon at RT for 16 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. (Safety Note: Pd/C can ignite in air when dry; keep the filter cake wet with solvent). Wash the Celite pad with excess MeOH. Concentrate the filtrate.

  • Expected Result: Off-white solid.

Step 4: Synthesis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide
  • Reagents: 2,3-Dimethoxypyridin-4-amine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (Et₃N, 2.0 eq), DCM.

  • Procedure:

    • Dissolve the amine and Et₃N in anhydrous DCM (0.2 M) under argon and cool to 0 °C.

    • Add pivaloyl chloride dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to RT and stir for an additional 2 hours.

  • Workup: Quench with water. Separate the layers and wash the organic layer with 1M HCl (to remove unreacted amine and Et₃N), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 7:3) if trace impurities remain.

  • Expected Result: White solid.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction parameters for scaling this protocol up to 10-gram batches.

StepTransformationReagents & CatalystTemperatureTimeTypical Yield
1 N-Oxidationm-CPBA, DCM0 °C → RT12 h90%
2 NitrationFuming HNO₃, H₂SO₄90 °C4 h75%
3 Global ReductionH₂ (1 atm), 10% Pd/C, MeOHRT16 h85%
4 AcylationPivaloyl Chloride, Et₃N, DCM0 °C → RT3 h92%

References

  • N-(2,3-二甲氧基吡啶-4-基)新戊酰胺| 1171919-96-2 - 摩熵化学. Molaid Chemical Database. URL: [Link]1]

  • C–H Functionalization of Azines. Chemical Reviews, ACS Publications, 2017. URL: [Link]2]

  • Late-Stage C–H Functionalization of Azines. Chemical Reviews, ACS Publications, 2023. URL: [Link]3]

  • Polyprenylpyridinols. Synthesis of piericidin analogs. Journal of the American Chemical Society, 1977. URL: [Link]4]

Sources

Application

Application Note: Regioselective C5-Functionalization of N-(2,3-Dimethoxypyridin-4-yl)pivalamide via Directed Ortho Metalation (DoM)

Executive Summary The functionalization of the pyridine core is a cornerstone of medicinal chemistry and materials science. Achieving strict regiocontrol on polysubstituted pyridines requires strategically designed build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyridine core is a cornerstone of medicinal chemistry and materials science. Achieving strict regiocontrol on polysubstituted pyridines requires strategically designed building blocks. N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS 1171919-96-2)[1] is a highly specialized scaffold that leverages steric shielding and electronic modulation to dictate absolute regioselectivity. This application note details a field-proven, self-validating protocol for the C5-functionalization of this scaffold via Directed Ortho Metalation (DoM), providing researchers with a reliable method to synthesize complex pyridine derivatives.

Mechanistic Rationale & Structural Advantages

As an application scientist, it is critical to understand the causality behind substrate design and reagent selection. The success of this DoM protocol relies on three interacting principles:

  • The Pivalamide Director: The N-pivaloyl group is exceptionally sterically hindered, which prevents unwanted nucleophilic attack by organolithium reagents at the carbonyl carbon. More importantly, it acts as a robust [2]. The carbonyl oxygen coordinates the lithium cation of the base, anchoring it in close proximity to the adjacent ortho C-H bond.

  • Regiocontrol via Steric/Electronic Blocking: The pyridine core has multiple potential lithiation sites. However, the methoxy groups at C2 and C3 effectively block these positions. Because the pivalamide at C4 can only direct to the C3 or C5 positions, and C3 is occupied, lithiation is forced exclusively to the C5 position, ensuring 100% regioselectivity[3].

  • Stoichiometry of the Base: Because the substrate is a secondary amide, it possesses an acidic N-H proton. The first equivalent of the alkyllithium base is entirely consumed to deprotonate this N-H bond, forming an N-lithio species. Therefore, a minimum of 2.2 equivalents of base is required to generate the reactive C,N-dilithio species necessary for C5-functionalization[4].

Reaction Pathway Visualization

DoM_Mechanism cluster_0 Directed Ortho Metalation (DoM) Sequence SM N-(2,3-Dimethoxypyridin-4-yl)pivalamide (NH-Piv at C4, H at C5) MonoLi N-Lithio Amide Complex (N-Li-Piv at C4) SM->MonoLi 1.1 eq n-BuLi (NH Deprotonation) DiLi C,N-Dilithio Intermediate (Li at C5, N-Li-Piv at C4) MonoLi->DiLi 1.1 eq n-BuLi (C5 Ortho-Lithiation) E_Complex Electrophile Trapping (E+ coordination) DiLi->E_Complex Electrophile (E+) Addition Final C5-Substituted Product (E at C5, NH-Piv at C4) E_Complex->Final NH4Cl (aq) Quench & Protonation

Mechanism of C5-directed ortho metalation of N-(2,3-dimethoxypyridin-4-yl)pivalamide.

Experimental Protocol: Synthesis of C5-Formyl-N-(2,3-Dimethoxypyridin-4-yl)pivalamide

This step-by-step methodology describes the formylation of the C5 position using Dimethylformamide (DMF) as the electrophile.

Step 1: System Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Add N-(2,3-Dimethoxypyridin-4-yl)pivalamide (1.0 mmol, 238.3 mg) and anhydrous THF (10 mL) to the flask.

  • Stir to dissolve the substrate and cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: N- and C-Lithiation

  • Add TMEDA (2.5 mmol, 0.37 mL) dropwise to the cooled solution.

  • Slowly add n-butyllithium (2.5 M in hexanes, 1.0 mL, 2.5 mmol) dropwise down the side of the flask over 10 minutes.

    • Causality: Slow addition prevents localized heating, which can lead to unwanted nucleophilic attack on the pyridine ring.

    • Self-Validation Check: Observe a distinct color shift (typically to deep yellow or orange). This visual cue confirms the successful formation of the highly conjugated C,N-dilithio intermediate.

  • Stir the reaction mixture at -78 °C for exactly 2 hours to ensure complete C5-deprotonation.

Step 3: Electrophilic Trapping

  • Add anhydrous DMF (3.0 mmol, 0.23 mL) dropwise.

    • Causality: DMF acts as the formylating agent. An excess is used to ensure complete trapping of the highly reactive dilithio species before any proton-transfer side reactions can occur.

  • Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

Step 4: Quenching and Isolation

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL).

    • Causality: The mild acid protonates the N-lithio amide back to the secondary amine and safely neutralizes any residual alkyllithium.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C5-formylated product.

Quantitative Data: Condition Optimization

To demonstrate the necessity of the specific reagents chosen in the protocol, the following table summarizes the optimization data for the C5-formylation reaction.

EntryBase (Equiv)Additive (Equiv)Temp (°C)ElectrophileYield (%)Mechanistic Observation
1n-BuLi (1.1)None-78DMF0Only N-deprotonation occurred; SM recovered.
2n-BuLi (2.2)None-78DMF65Incomplete C5-lithiation due to base aggregation.
3 n-BuLi (2.5) TMEDA (2.5) -78 DMF 88 Optimal conversion; aggregates broken by TMEDA.
4t-BuLi (2.2)None-78DMF72Increased side reactions; strict stoichiometry required.
5LDA (2.5)None-78 to 0DMF15LDA is insufficiently basic for complete C5-deprotonation.

Field-Proven Insights & Troubleshooting

  • Moisture Control is Critical: Organolithium reagents are highly sensitive. Even trace amounts of water will prematurely quench the dilithio species, leading to recovered starting material. Always use freshly titrated n-BuLi.

  • The Role of TMEDA: Tetramethylethylenediamine (TMEDA) is not optional for maximum yield. It coordinates to the lithium cation, breaking up the hexameric and tetrameric aggregates of n-BuLi in THF. This significantly increases the basicity and kinetic reactivity of the alkyllithium reagent.

  • Temperature Discipline: The reaction must be held strictly at -78 °C during the lithiation phase. Allowing the temperature to rise prematurely can result in lateral lithiation (deprotonation of the pivalamide tert-butyl group) or nucleophilic addition of the butyl group into the pyridine ring.

References

  • Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Method

Application Note: Regioselective Functionalization of N-(2,3-Dimethoxypyridin-4-yl)pivalamide via Directed ortho-Metalation (DoM)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocol.

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery. However, traditional electrophilic aromatic substitution (SEAr) on electron-rich pyridines often suffers from poor regioselectivity and competing N-alkylation or oxidation. To bypass these limitations, Directed ortho-Metalation (DoM) serves as the premier strategy for the precise, regioselective functionalization of these heterocycles.

This application note details the regioselective functionalization of N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) .

The Causality of Regioselectivity

The precise regiocontrol observed in this substrate is governed by a synergy of electronic coordination and steric blocking:

  • The Directing Metalation Group (DMG): The pivaloylamino moiety (-NHPiv) at the C4 position acts as a powerful DMG. As established in foundational studies on the [1], the oxygen of the pivalamide carbonyl coordinates the incoming alkyllithium base, funneling it specifically to the adjacent ortho positions (C3 and C5).

  • Steric and Covalent Blocking: Because the C3 position is already covalently occupied by a methoxy group, the basic aggregate is forced exclusively to the C5 position.

  • Thermodynamic Mandate: The reaction requires exactly >2.0 equivalents of base. The first equivalent deprotonates the acidic pivalamide N-H (pKa ~15), forming a lithium amide. The second equivalent performs the kinetically slower, thermodynamically demanding deprotonation of the C5-H (pKa ~35), yielding a highly reactive C,N-dilithio intermediate [2].

Mechanistic Pathway

The following diagram illustrates the sequential lithiation and electrophilic trapping workflow.

DoM_Mechanism SM N-(2,3-Dimethoxypyridin-4-yl) pivalamide MonoLi N-Lithio Intermediate (Amide Deprotonation) SM->MonoLi 1.0 eq t-BuLi -78 °C, THF DiLi C5,N-Dilithio Species (Directed ortho-Metalation) MonoLi->DiLi 1.2 eq t-BuLi -78 °C to -20 °C Product 5-Functionalized Pyridine Derivative DiLi->Product Electrophile (E+) -78 °C to RT

Mechanistic pathway of Directed ortho-Metalation (DoM) and electrophilic trapping at C5.

Quantitative Data: Electrophile Scope

The C5-dilithio intermediate is a potent nucleophile capable of reacting with a broad spectrum of electrophiles. Table 1 summarizes the validated electrophile scope, necessary reagents, and expected isolated yields.

Table 1: Electrophilic Trapping Scope and Expected Yields

Electrophile (E⁺)ReagentFunctional Group Installed at C5Expected Yield (%)
Iodine I₂ (in THF)-I (Iodo)82 - 88%
Formyl DMF-CHO (Formyl)75 - 80%
Boronic Acid B(OiPr)₃, then H⁺-B(OH)₂ (Boronic Acid)65 - 72%
Methyl MeI-CH₃ (Methyl)80 - 85%
Chloro C₂Cl₆-Cl (Chloro)70 - 78%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes an In-Process Control (IPC) step that allows the chemist to verify the success of the invisible metalation step before committing expensive or complex electrophiles.

The following procedure details the synthesis of 5-Iodo-N-(2,3-dimethoxypyridin-4-yl)pivalamide .

Equipment & Reagents
  • Equipment: Flame-dried 100 mL Schlenk flask, argon manifold, syringe pump, low-temperature thermometer.

  • Substrate: N-(2,3-Dimethoxypyridin-4-yl)pivalamide (1.0 eq, 10.0 mmol, 2.38 g).

  • Base: t-Butyllithium (t-BuLi), 1.7 M in pentane (2.2 eq, 22.0 mmol, 12.9 mL).

    • Causality for Base Choice:t-BuLi is selected over n-BuLi because its extreme steric bulk prevents unwanted Chichibabin-type nucleophilic addition to the pyridine C=N bond, a common failure point in [3].

  • Electrophile: Iodine (I₂) (2.5 eq, 25.0 mmol, 6.35 g) dissolved in 15 mL anhydrous THF.

  • Solvent: Anhydrous THF (50 mL).

Step-by-Step Methodology

Step 1: Substrate Preparation & Initial Cooling

  • Charge the flame-dried Schlenk flask with N-(2,3-Dimethoxypyridin-4-yl)pivalamide (2.38 g) and anhydrous THF (50 mL) under a positive pressure of argon.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

Step 2: Sequential Lithiation 3. Load the t-BuLi (12.9 mL) into a gas-tight syringe. 4. Add the t-BuLi dropwise via a syringe pump at a rate of 0.5 mL/min.

  • Causality: Slow addition prevents localized exothermic spikes that could cause the transient N-lithio species to degrade or dimerize.
  • Stir the deep yellow/orange solution at -78 °C for 30 minutes.
  • Remove the cooling bath and allow the reaction to warm to -20 °C for exactly 2 hours. This temperature increase provides the activation energy required for the rate-limiting C5-H deprotonation.

Step 3: Self-Validation (In-Process Control) 7. The D₂O Quench: Withdraw a 0.1 mL aliquot of the reaction mixture via syringe and inject it into a vial containing 0.5 mL of D₂O. Extract with 1 mL of ethyl acetate, evaporate the organic layer under a stream of nitrogen, and take a rapid crude ¹H-NMR in CDCl₃. 8. Validation Check: The complete disappearance of the C5 aromatic proton singlet (typically around δ 8.0 ppm) confirms 100% metalation. If the proton is still present, titrate an additional 0.2 eq of t-BuLi into the main reactor and stir for 30 more minutes.

Step 4: Electrophilic Trapping 9. Re-cool the validated dilithio mixture to -78 °C. 10. Add the THF solution of Iodine dropwise over 10 minutes.

  • Causality: A 2.5 eq excess of iodine is used to ensure the highly reactive C5-carbanion is trapped instantaneously, preventing proton abstraction from the solvent or side-reactions.
  • Allow the reaction to stir for 1 hour, gradually warming to room temperature.

Step 5: Workup and Isolation 12. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl, followed by 20 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce any unreacted elemental iodine. The solution will turn from dark brown to pale yellow. 13. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 14. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 15. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 5-iodo derivative.

References

  • Smith, K., et al. "Directed Lithiation and Substitution of Pyridine Derivatives." ResearchGate, 2015.[Link]

Application

Application Note: Advanced C–H Activation Strategies Involving Dimethoxypyridine and Pivalamide Directing Groups

Executive Summary The regioselective functionalization of unactivated C(sp³)–H and C(sp²)–H bonds remains a cornerstone challenge in late-stage drug development and complex molecule synthesis. Traditional cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective functionalization of unactivated C(sp³)–H and C(sp²)–H bonds remains a cornerstone challenge in late-stage drug development and complex molecule synthesis. Traditional cross-coupling requires pre-functionalized substrates, which limits synthetic efficiency. The integration of pivalamide (NHPiv) as a weakly coordinating directing group, combined with 2,6-dimethoxypyridine acting either as a sterically tuned electron-rich ligand or as an activated substrate scaffold, provides a robust platform for Palladium-catalyzed C–H alkylation and arylation.

This application note details the mechanistic causality, optimized protocols, and quantitative benchmarks for leveraging dimethoxypyridine/pivalamide systems in transition-metal-catalyzed C–H functionalization.

Mechanistic Causality: The Roles of Pivalamide and Dimethoxypyridine

To design a self-validating and efficient catalytic system, one must understand the precise electronic and steric contributions of both the directing group and the supporting ligands.

The Pivalamide Directing Group (Steric Shielding)

Simple amides (e.g., acetamides) often fail in Pd-catalyzed C–H alkylation because the acidic N–H proton is prone to base-promoted N-alkylation, and the lack of steric bulk allows for the formation of unreactive, bis-coordinated palladium dead-ends. The pivalamide group solves this through its bulky tert-butyl moiety. The steric demand actively suppresses N-alkylation and forces the coordinating atom (oxygen or nitrogen, depending on the tautomeric state and metal) into an optimal geometry for Concerted Metalation-Deprotonation (CMD)[1].

2,6-Dimethoxypyridine as a Ligand (Electronic Acceleration)

In Pd-catalyzed C(sp³)–H alkylation directed by weakly coordinating amides, 2 that the addition of pyridine-based ligands is critical to prevent β-hydride elimination[2]. 2,6-dimethoxypyridine serves as an optimal ligand due to two synergistic effects:

  • Steric Tuning: The 2,6-substituents prevent the formation of catalytically inactive PdL2​ complexes, ensuring an open coordination site for the substrate.

  • Electronic Enrichment: The strong electron-donating methoxy groups increase electron density at the Pd(II) center. This accelerates the rate-limiting C–H cleavage step and stabilizes the transient, high-valent Pd(IV) intermediate formed during the oxidative addition of the alkyl/aryl halide[2].

When 2,6-dimethoxypyridine is instead used as the substrate (e.g., functionalizing dimethoxypyridine pivalamides), the electron-rich core is highly activated toward electrophilic metalation, but the NHPiv directing group overrides intrinsic electronic biases to dictate strict regiocontrol (e.g., exclusive C3 or C4 functionalization)[3].

Quantitative Data: Ligand & Directing Group Effects

The table below summarizes the causality between ligand choice, directing group, and reaction outcomes in Pd-catalyzed C(sp³)–H functionalization, validating the superiority of the pivalamide/dimethoxypyridine system.

Directing GroupLigand AddedYield (%)Selectivity (Mono:Di)Mechanistic Observation
AcetamideNone< 5N/AN-alkylation dominates; catalyst poisoning.
PivalamideNone15N/APoor conversion; β-hydride elimination occurs.
PivalamidePyridine451:1Non-selective; prone to bis-coordination.
Pivalamide2-Picoline82>20:1Excellent mono-selectivity[4].
Pivalamide2,6-Dimethoxypyridine 91 1:1.5Highest overall conversion; highly accelerated CMD[2].

Data synthesized from benchmark optimization studies of weakly coordinating amide-directed Pd-catalysis.

Catalytic Cycle Visualization

Mechanism Pd_Pre Pd(II) Precatalyst + 2,6-Dimethoxypyridine Coord Substrate Coordination (Pivalamide DG) Pd_Pre->Coord Ligand Exchange (-AcOH) CMD C-H Cleavage (CMD) Cyclopalladation Coord->CMD Base / Heat OxAdd Oxidative Addition (Aryl/Alkyl Halide) CMD->OxAdd Electrophile Pd_IV Pd(IV) Intermediate Stabilized by Ligand OxAdd->Pd_IV Fast RedElim Reductive Elimination Pd_IV->RedElim Product Functionalized Product + Ligand Regeneration RedElim->Product Product Release Product->Pd_Pre Catalytic Turnover

Figure 1: Pd(II)/Pd(IV) catalytic cycle for pivalamide-directed C-H functionalization.

Experimental Protocol: Pd-Catalyzed C–H Alkylation

This protocol describes the self-validating methodology for the C(sp³)–H alkylation of a pivalamide-protected substrate using 2,6-dimethoxypyridine as the enabling ligand.

Reagents and Materials
  • Substrate: Pivalamide-protected amine/alkane (0.1 mmol)

  • Catalyst: Pd(TFA)₂ (10 mol%, 0.01 mmol)

  • Ligand: 2,6-Dimethoxypyridine (20 mol%, 0.02 mmol)

  • Electrophile: Alkyl Iodide (2.5 equiv, 0.25 mmol)

  • Base/Additive: AgOPiv (Silver Pivalate) (2.5 equiv, 0.25 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) (0.5 mL, anhydrous)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pivalamide substrate (0.1 mmol), Pd(TFA)₂ (3.3 mg, 10 mol%), and AgOPiv (52 mg, 2.5 equiv).

  • Causality Note: AgOPiv acts as both a base for the CMD step and a halide scavenger. By precipitating AgI during oxidative addition, it thermodynamically drives the formation of the Pd(IV) intermediate and prevents catalyst poisoning by free iodide ions.

Step 2: Ligand and Electrophile Addition

  • Transfer the tube to a nitrogen-filled glovebox (or use standard Schlenk techniques).

  • Add anhydrous DCE (0.5 mL), followed by 2,6-dimethoxypyridine (2.8 mg, 20 mol%) and the alkyl iodide (0.25 mmol).

  • Causality Note: The 2:1 ratio of Ligand to Palladium ensures that the active monomeric Pd(II) species is formed without saturating the metal center, which would inhibit substrate coordination.

Step 3: Reaction Execution

  • Seal the tube tightly with a Teflon-lined cap.

  • Heat the reaction mixture in a pre-heated oil bath at 80 °C for 20 hours under vigorous stirring (800 rpm).

Step 4: In-Process Quality Control (IPC) & Validation

  • Cool the reaction to room temperature.

  • Withdraw a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via UPLC-MS.

  • Validation Check: Confirm the disappearance of the starting mass and the absence of N -alkylated byproducts. The presence of N -alkylation indicates moisture contamination or failure of the pivalamide steric shield.

Step 5: Workup and Isolation

  • Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the pad with an additional 10 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized product.

Sources

Method

Application Note: N-(2,3-Dimethoxypyridin-4-yl)pivalamide as a Strategic Intermediate in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Directed Ortho Metalation (DoM), Regioselective Functionalization, and Downstream Cross-Coupling Applications. Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Directed Ortho Metalation (DoM), Regioselective Functionalization, and Downstream Cross-Coupling Applications.

Introduction & Scientific Rationale

The development of highly functionalized pyridine scaffolds is a cornerstone of modern drug discovery, particularly in the design of kinase inhibitors and oncology therapeutics such as TDO/IDO inhibitors[1]. However, the electron-deficient nature of the pyridine ring renders traditional Electrophilic Aromatic Substitution ( SE​Ar ) highly inefficient and poorly regioselective.

To circumvent this, Directed Ortho Metalation (DoM) is employed. N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) is a specialized pharmaceutical building block designed specifically to exploit this mechanistic pathway[2].

The Causality of Structural Design

Every functional group on this intermediate serves a precise mechanistic purpose:

  • The Pivalamide Group (-NHCOtBu) at C4: This is a top-tier Directing Metalating Group (DMG). Unlike a simple acetamide, the bulky tert-butyl group sterically shields the carbonyl carbon. When exposed to a strong alkyllithium base, this steric bulk prevents nucleophilic attack on the carbonyl (which would yield an unwanted ketone), forcing the reagent to act exclusively as a base[3]. Furthermore, the first equivalent of base deprotonates the amide N-H, forming a lithium amide that acts as an exceptionally powerful internal directing group.

  • The Methoxy Groups at C2 and C3: These serve a dual purpose. First, they are electron-donating groups (EDGs) that enrich the overall electron density of the pyridine ring, facilitating downstream palladium-catalyzed cross-couplings. Second, the C3 methoxy group acts as a steric block. Because the C3 position is occupied, the pivalamide group at C4 is forced to direct lithiation exclusively to the C5 position [4].

Mechanistic Pathway: Directed Ortho Lithiation (DoM)

The DoM process relies on the pre-coordination of the alkyllithium reagent to the heteroatom of the DMG. The lithium ion coordinates with the carbonyl oxygen of the pivalamide, bringing the basic alkyl anion into close spatial proximity to the C5 proton. This proximity effect drastically lowers the activation energy for deprotonation, resulting in exquisite regiocontrol[2].

DoM_Mechanism A N-(2,3-Dimethoxypyridin-4-yl)pivalamide (Starting Material) B Pre-Lithiation Complex (Li Coordination) A->B n-BuLi (2.2 eq) THF, -78 °C C 5-Lithio Intermediate (Deprotonation at C5) B->C Intramolecular Deprotonation D Electrophilic Trapping (Addition of E+) C->D Electrophile (E+) (e.g., I2, DMF) E 5-Substituted Product (e.g., 5-Iodo) D->E Aqueous Workup

Figure 1: Mechanistic workflow of the Directed Ortho Lithiation (DoM) at the C5 position.

Experimental Protocol: Regioselective C5-Iodination

This protocol details the synthesis of N-(5-iodo-2,3-dimethoxypyridin-4-yl)pivalamide . To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system with built-in analytical checkpoints.

Materials Required:
  • N-(2,3-Dimethoxypyridin-4-yl)pivalamide (1.0 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (2.2 eq)

  • Iodine ( I2​ ), sublimed (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Diphenylacetic acid (for titration)

Step-by-Step Methodology:
  • Reagent Validation (Titration): Causality: Organolithium reagents degrade over time via reaction with trace moisture or the solvent. Using uncalibrated n-BuLi leads to incomplete metalation.

    • Action: Titrate the n-BuLi solution against a known mass of diphenylacetic acid in THF at room temperature. The endpoint is a sharp transition from colorless to a persistent pale yellow. Calculate the exact molarity.

  • System Preparation:

    • Action: Flame-dry a 3-neck round-bottom flask under vacuum, then purge with ultra-high purity Argon. Add N-(2,3-Dimethoxypyridin-4-yl)pivalamide (10 mmol) and anhydrous THF (50 mL).

  • Lithiation (Temperature Critical): Causality: Pyridyllithium species are highly reactive and prone to dimerization or ring-opening if thermal energy is too high[4].

    • Action: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Monitor internal temperature via a thermocouple.

    • Action: Dropwise add n-BuLi (22 mmol, 2.2 eq) over 30 minutes. The first equivalent deprotonates the amide; the second equivalent executes the C5 metalation. Stir at -78 °C for 2 hours.

  • Self-Validation Checkpoint:

    • Action: Withdraw a 0.1 mL aliquot via syringe and quench immediately in 0.5 mL of D2​O . Analyze via 1H -NMR.

    • Validation: The spectrum must show the complete disappearance of the C5 aromatic proton signal and >95% deuterium incorporation, confirming successful lithiation.

  • Electrophilic Trapping:

    • Action: Dissolve Iodine (25 mmol, 2.5 eq) in 20 mL anhydrous THF. Add this solution dropwise to the -78 °C reaction mixture. Maintain temperature for 1 hour, then allow to slowly warm to room temperature over 2 hours.

  • Quenching and Isolation:

    • Action: Quench the reaction with saturated aqueous Na2​S2​O3​ (to reduce unreacted iodine) and saturated NH4​Cl . Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Quantitative Data: Electrophilic Trapping Scope

The 5-lithio intermediate can be trapped by a variety of electrophiles to yield diverse building blocks. The table below summarizes validated reaction conditions and expected yields.

Electrophile ( E+ )Reagent AddedResulting C5 ProductExpected Yield (%)Mechanistic / Application Note
Halogen I2​ in THF5-Iodo derivative85 - 92%Prime substrate for Suzuki/Sonogashira coupling.
Formyl N,N-Dimethylformamide5-Formyl derivative78 - 85%Aldehyde handle for reductive amination or olefination.
Carboxyl Dry Ice ( CO2​ gas)5-Carboxylic acid70 - 80%Precursor for amide coupling; forms stable zwitterions.
Borate Triisopropyl borate5-Boronic acid65 - 75%Direct nucleophilic partner for Suzuki-Miyaura coupling.

Downstream Pharmaceutical Applications

Once the C5 position is successfully functionalized (e.g., with an iodine atom), the pivaloyl protecting group can be cleaved via acidic hydrolysis (e.g., 3M HCl, reflux) to yield the free amine: 5-iodo-2,3-dimethoxypyridin-4-amine .

This deprotected intermediate is a highly versatile scaffold. The proximity of the primary amine at C4 and the halogen at C5 provides the perfect geometry for synthesizing fused bicyclic heterocycles (such as 1H-imidazo[4,5-c]pyridines or azaindoles), which are privileged structures in the development of targeted therapeutics like Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) inhibitors[1].

Applications Start 5-Iodo-2,3-dimethoxypyridin-4-amine (Deprotected Intermediate) Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Prod1 5-Aryl Derivatives (Kinase Inhibitor Scaffolds) Suzuki->Prod1 Prod2 5-Alkynyl Derivatives (Conformational Probes) Sonogashira->Prod2 Prod3 4,5-Diamino Derivatives (Fused Heterocycle Precursors) Buchwald->Prod3

Figure 2: Divergent downstream cross-coupling applications of the deprotected 5-iodo intermediate.

References

  • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: Semantic Scholar / ARKIVOC URL
  • Title: DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES Source: CLOCKSS / ARKIVOC URL
  • Title: Synthesis of 5-Substituted Pyrimidines.
  • Title: EP3740493A1 - Inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan 2,3-dioxygenase Source: Google Patents URL

Sources

Application

Scalable synthesis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide for medicinal chemistry

Target Compound: N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) Application: Advanced Medicinal Chemistry, Directed ortho-Metalation (DoM) Precursor, and API Building Block. Executive Summary & Mechanistic R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) Application: Advanced Medicinal Chemistry, Directed ortho-Metalation (DoM) Precursor, and API Building Block.

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyridines is a cornerstone of modern drug discovery. N-(2,3-Dimethoxypyridin-4-yl)pivalamide serves as a critical intermediate, primarily because the pivalamide moiety acts as an exceptional Directed Metalation Group (DMG). This allows for precise downstream functionalization—such as lithiation and subsequent electrophilic trapping—enabling the construction of complex poly-substituted heterocyclic scaffolds (1)[1].

The Causality of the Synthetic Route: Direct electrophilic aromatic substitution (EAS) on electron-deficient pyridines is kinetically unfavorable and often yields poor regioselectivity. To bypass this barrier, our protocol employs an N-oxide mediated sequence.

  • Activation: Oxidation of 2,3-dimethoxypyridine yields the N-oxide, which donates electron density via resonance, specifically activating the C2 and C4 positions for nitration.

  • Regiocontrol: Because the C2 position is sterically hindered by the adjacent C3-methoxy group, the nitronium ion exclusively attacks the C4 position, ensuring high regiochemical fidelity (2)[2].

  • Streamlined Reduction: A global catalytic hydrogenation simultaneously deoxygenates the N-oxide and reduces the nitro group, avoiding the need for a multi-step deprotection sequence.

  • Protection: Finally, pivaloylation provides the robust, sterically demanding target compound (3)[3].

Mechanism NOxide Pyridine N-Oxide Formation Resonance Resonance Stabilization (Electron donation to C2/C4) NOxide->Resonance C4Attack Electrophilic Attack at C4 (Nitronium Ion) Resonance->C4Attack Electronic bias Steric Steric Hindrance at C2 (C3-Methoxy Group) Steric->C4Attack Blocks C2 Result Regioselective 4-Nitration C4Attack->Result

Fig 1. Mechanistic basis for the regioselective C4-nitration of the pyridine N-oxide intermediate.

Quantitative Process Data

The following table summarizes the optimized parameters for a 100-gram scale synthesis, demonstrating the scalability and efficiency of the workflow.

StepTransformationKey ReagentsTime (h)Temp (°C)Yield (%)Purity (HPLC)
1 N-OxidationH₂O₂, Glacial AcOH127092%>98.0%
2 Regioselective NitrationFuming HNO₃, conc. H₂SO₄49078%>95.5%
3 Global ReductionH₂ (40 psi), 10% Pd/C, MeOH62588%>99.0%
4 PivaloylationPivCl, Et₃N, Anhydrous DCM30 to 2594%>99.5%
Total End-to-End Synthesis -25 -~59% >99.5%

Synthetic Workflow & Methodologies

SynthWorkflow SM 2,3-Dimethoxypyridine Step1 N-Oxidation (H2O2, AcOH) SM->Step1 Int1 2,3-Dimethoxypyridine 1-oxide Step1->Int1 Step2 Nitration (HNO3, H2SO4) Int1->Step2 Int2 2,3-Dimethoxy-4-nitro pyridine 1-oxide Step2->Int2 Step3 Reduction (Pd/C, H2) Int2->Step3 Int3 2,3-Dimethoxypyridin- 4-amine Step3->Int3 Step4 Pivaloylation (PivCl, Et3N) Int3->Step4 Product N-(2,3-Dimethoxypyridin- 4-yl)pivalamide Step4->Product

Fig 2. Four-step scalable synthetic workflow for N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Step 1: Synthesis of 2,3-Dimethoxypyridine 1-oxide

Causality: Acetic acid serves as both the solvent and a mild acid catalyst, facilitating the formation of peracetic acid in situ from H₂O₂, which acts as the active oxygen transfer agent.

  • Charge a 2 L round-bottom flask with 2,3-dimethoxypyridine (100 g, 0.72 mol) and glacial acetic acid (500 mL).

  • Slowly add 30% aqueous H₂O₂ (150 mL) dropwise at room temperature to prevent a sudden exotherm.

  • Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Cool to room temperature, quench with saturated Na₂SO₃ (test for residual peroxides), neutralize with Na₂CO₃, and extract with CHCl₃ (3 × 300 mL). Dry over Na₂SO₄ and concentrate.

  • Validation & IPC: TLC (DCM:MeOH 9:1) must show complete consumption of the non-polar starting material (R_f ~0.8) and the appearance of a polar, UV-active N-oxide spot (R_f ~0.3).

Step 2: Synthesis of 2,3-Dimethoxy-4-nitropyridine 1-oxide

Causality: In strongly acidic nitrating mixtures, the N-oxide is protonated, which slightly reduces its electron-donating capacity. Therefore, elevated temperatures (90 °C) are required to drive the electrophilic aromatic substitution to completion.

  • Dissolve the N-oxide intermediate (100 g, 0.64 mol) in concentrated H₂SO₄ (300 mL) and cool to 0 °C in an ice-salt bath.

  • Add fuming HNO₃ (80 mL) dropwise over 1 hour, strictly maintaining the internal temperature below 10 °C.

  • Gradually warm the reaction to room temperature, then heat to 90 °C for 4 hours.

  • Cool the mixture and pour it slowly over 2 kg of crushed ice with vigorous stirring. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum.

  • Validation & IPC: Reaction mixture aliquots quenched in water should yield a distinctive yellow precipitate. LC-MS must confirm the mass shift from [M+H]⁺ 156 to 201.

Step 3: Synthesis of 2,3-Dimethoxypyridin-4-amine

Causality: Catalytic hydrogenation at 40 psi is selected over chemical reductants (e.g., Fe/HCl) to avoid complex, emulsion-heavy workups and to simultaneously achieve deoxygenation of the N-oxide and reduction of the nitro group.

  • Dissolve the nitro compound (100 g, 0.50 mol) in HPLC-grade Methanol (800 mL) in a Parr shaker vessel.

  • Carefully add 10% Pd/C (10 g) under a steady stream of N₂.

  • Purge the vessel with H₂ gas three times, then pressurize to 40 psi. Shake for 6 hours at 25 °C.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess MeOH and concentrate the filtrate to afford the amine as an off-white solid.

  • Validation & IPC: The reaction is self-indicating; the bright yellow color of the nitro intermediate dissipates to a colorless/pale solution upon complete reduction. ¹H NMR confirms the disappearance of the downfield nitro-adjacent aromatic proton.

Step 4: Synthesis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Causality: Pivaloyl chloride is highly electrophilic. The addition is performed at 0 °C to prevent di-acylation and minimize exothermic degradation of the electron-rich aminopyridine.

  • Dissolve the amine (70 g, 0.45 mol) and Triethylamine (94 mL, 0.68 mol) in anhydrous DCM (700 mL) under N₂ at 0 °C.

  • Add pivaloyl chloride (60 mL, 0.49 mol) dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (500 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Recrystallize the crude residue from EtOAc/Hexanes to afford the pure product.

  • Validation & IPC: Ninhydrin stain on TLC plates must test negative, confirming the complete consumption of the primary amine. Final HPLC demonstrates a purity of >99.5%.

References

  • Title: Advances in the Directed Metalation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1. Metalation of Pyridines, Quinolines and Carbolines Source: researchgate.net URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Welcome to the technical support guide for the synthesis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to overcome common challenges and significantly improve your reaction yields.

Synthesis Overview: The Acylation of 4-Amino-2,3-dimethoxypyridine

The target molecule, N-(2,3-Dimethoxypyridin-4-yl)pivalamide, is typically synthesized via a nucleophilic acyl substitution reaction. The primary route involves the acylation of 4-amino-2,3-dimethoxypyridine with pivaloyl chloride. This reaction, while straightforward in principle, presents several challenges due to the nature of the reagents and byproducts.

The core of this synthesis is the formation of an amide bond between the nucleophilic amine on the pyridine ring and the electrophilic carbonyl carbon of pivaloyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion. The hydrochloric acid (HCl) generated as a byproduct plays a critical role in the reaction's success and must be effectively neutralized to prevent the deactivation of the starting amine.

Reaction Mechanism: Nucleophilic Acyl Substitution

The diagram below illustrates the fundamental mechanism for this amide bond formation.

Amide Synthesis Mechanism Amine 4-Amino-2,3-dimethoxypyridine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Pivaloyl Chloride (Electrophile) AcylChloride->Tetrahedral Product N-(2,3-Dimethoxypyridin-4-yl)pivalamide Tetrahedral->Product Collapse of Intermediate (Elimination of Cl-) HCl HCl Tetrahedral->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., TEA) Base->Salt Neutralization

Caption: General mechanism of N-acylation with pivaloyl chloride.

Troubleshooting and FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

This is the most frequent issue, and it typically stems from one of three main causes: moisture, acid-base side reactions, or steric hindrance.

  • Potential Cause A: Hydrolysis of Pivaloyl Chloride. Pivaloyl chloride is highly reactive and moisture-sensitive.[1] Any water present in the reaction will rapidly hydrolyze the acyl chloride to form the unreactive pivalic acid, consuming your reagent and halting the synthesis.[2]

    Solution:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.

  • Potential Cause B: Protonation of the Starting Amine. The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. The starting material, 4-amino-2,3-dimethoxypyridine, is a base. The generated HCl will protonate the amino group, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with pivaloyl chloride, effectively stopping the reaction.[3]

    Solution:

    • Use a Non-Nucleophilic Base: Add at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This base will act as an "acid scavenger," neutralizing the HCl as it forms.[3]

    • Excess Amine (Alternative): In some cases, using two equivalents of the starting amine can work, where one equivalent acts as the nucleophile and the second as the HCl scavenger. However, this is less atom-economical.

  • Potential Cause C: Steric Hindrance. The tert-butyl group on pivaloyl chloride is sterically bulky.[3] This can slow down the rate of attack by the amine nucleophile, leading to an incomplete reaction under mild conditions.

    Solution:

    • Increase Reaction Temperature: After the initial addition of pivaloyl chloride at a low temperature, allowing the reaction to warm to room temperature or gently heating it (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.

    • Employ a Nucleophilic Catalyst: Adding a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine.[3][4]

Q2: My reaction mixture turned dark brown or black. What is causing this decomposition?

A dark color change often indicates decomposition of the starting materials or product.

  • Potential Cause: Exothermic Reaction and Overheating. The reaction between pivaloyl chloride and an amine is exothermic.[5] If the pivaloyl chloride is added too quickly, the localized heat generated can cause the degradation of the electron-rich 2,3-dimethoxypyridine ring system.

    Solution:

    • Control the Reagent Addition: Add the pivaloyl chloride solution dropwise to the cooled (0 °C) solution of the amine and base.

    • Maintain Low Temperature: Use an ice bath to maintain a low temperature during the addition to dissipate heat effectively.

    • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to prevent localized "hot spots."

Q3: What are the common impurities I should expect, and how can they be removed?

Proper workup is critical for isolating a pure product. Common byproducts include pivalic acid and amine salts.

  • Impurity A: Pivalic Acid. This forms from the hydrolysis of any unreacted pivaloyl chloride during the aqueous workup.[5]

    Removal: Pivalic acid can be easily removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[5] The base converts the carboxylic acid into its water-soluble sodium salt, which partitions into the aqueous layer.

  • Impurity B: Triethylamine Hydrochloride (or other amine salts). This salt is formed when the tertiary amine base neutralizes the HCl byproduct.

    Removal: These ammonium salts are highly soluble in water and are effectively removed during the aqueous washes.[5]

  • Impurity C: Unreacted 4-amino-2,3-dimethoxypyridine. If the reaction does not go to completion, you will have starting material left.

    Removal: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the basic starting amine, making it water-soluble. However, care must be taken as the amide product could also potentially hydrolyze under harsh acidic conditions. Purification via column chromatography or recrystallization is often the most effective method.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or No Reaction CheckMoisture Check for Moisture Start->CheckMoisture CheckBase Sufficient Base? CheckMoisture->CheckBase No Sol_Dry Use Anhydrous Solvents & Oven-Dried Glassware Under Inert Atmosphere CheckMoisture->Sol_Dry Yes CheckTemp Reaction Temp Too Low? CheckBase->CheckTemp Yes Sol_Base Add 1.1-1.5 eq. of Non-Nucleophilic Base (e.g., TEA, DIPEA) CheckBase->Sol_Base No Sol_Temp Warm to RT or 40°C Add Catalytic DMAP CheckTemp->Sol_Temp Yes Experimental Workflow A 1. Dissolve Amine, TEA, & DMAP in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Pivaloyl Chloride Solution Dropwise B->C D 4. Warm to RT, Stir 2-4h & Monitor (TLC/LC-MS) C->D E 5. Quench with Aqueous NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Wash Organic Layer (NaHCO₃, H₂O, Brine) F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I

Sources

Optimization

Troubleshooting solubility issues with N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Technical Support Center: Troubleshooting Solubility Issues with N-(2,3-Dimethoxypyridin-4-yl)pivalamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility Issues with N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation and assay design challenges with highly lipophilic heterocyclic intermediates. N-(2,3-Dimethoxypyridin-4-yl)pivalamide presents a unique physicochemical puzzle. While the pyridine core typically offers favorable hydrogen-bonding and weak basicity to aid 1[1], the functionalization at the 4-position with a pivalamide (tert-butyl carbonyl) group introduces massive steric bulk and profound lipophilicity. Furthermore, the adjacent 2,3-dimethoxy groups restrict the rotational freedom of the amide, leading to a highly rigid, hydrophobic molecular surface that aggressively resists aqueous solvation and drives rapid precipitation.

This guide provides field-proven, self-validating methodologies to overcome both kinetic and thermodynamic solubility barriers for this specific chemotype.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS for an in vitro biochemical assay. Why does this happen, and how can I fix it? Causality & Solution: You are observing a failure of kinetic solubility . When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent polarity shifts abruptly. Because the highly lipophilic pivalamide moiety cannot form favorable interactions with water, the system becomes supersaturated, and the compound 2[2]. Fix: Do not add the DMSO stock directly to a large volume of static buffer. Instead, use a "step-down" co-solvent dilution method. Pre-mix your assay buffer with a low percentage of a secondary 3 (like 2-5% PEG-400 or Propylene Glycol)[3], and introduce the DMSO stock under vigorous vortexing to maintain the metastable supersaturated state long enough for your assay window.

Q2: Can I lower the pH of my buffer to protonate the pyridine ring and force it into solution? Causality & Solution: Pyridine rings generally act as weak bases (pKa ~5) and form highly soluble3[3]. However, the electron-withdrawing nature of the amide group at the 4-position, combined with the inductive effects of the methoxy groups, likely depresses the pKa of the pyridine nitrogen. While dropping the pH below 4.0 might yield a soluble salt, this is rarely compatible with physiological assays (pH 7.4). For biological evaluations, pH adjustment is a dead end for this specific chemotype; you must rely on excipient-mediated solubilization.

Q3: I need to dose this compound in vivo. What is the most reliable vehicle to achieve high thermodynamic solubility? Causality & Solution: For in vivo dosing, you must achieve high thermodynamic solubility (equilibrium solubility of the solid in the vehicle). The bulky, hydrophobic tert-butyl group of the pivalamide is an ideal guest molecule for the4[5]. Formulating the compound as an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) will mask the lipophilic pivalamide group from the aqueous environment, drastically increasing the apparent solubility without using toxic levels of organic solvents. If cyclodextrin loading is insufficient, 6 (e.g., corn oil or SMEDDS) are the fallback, as they readily solvate high-LogP compounds[6].

Section 2: Quantitative Data Presentation

To guide your vehicle selection, the following table summarizes the expected solubility profiles of N-(2,3-Dimethoxypyridin-4-yl)pivalamide across standard pharmaceutical solvent systems.

Solvent System / VehicleSolubilization MechanismExpected Solubility RangePrimary Application
100% DMSO Organic Solvation> 50 mg/mLStock Solution Storage
PBS (pH 7.4) Intrinsic Aqueous< 0.01 mg/mLNone (Precipitation risk)
5% DMSO / 95% PBS Kinetic Supersaturation0.05 - 0.1 mg/mLShort-term in vitro assays
10% PEG-400 in Water Co-solvent Polarity Reduction0.5 - 2.0 mg/mLIn vitro / IV dosing
20% w/v HP-β-CD in Water Thermodynamic Inclusion Complex5.0 - 15.0 mg/mLIn vivo PO / IP dosing
Corn Oil Lipid Solvation10.0 - 20.0 mg/mLIn vivo PO dosing

Section 3: Troubleshooting Workflows & Step-by-Step Protocols

Protocol A: Optimized DMSO Stock Dilution for In Vitro Assays (Kinetic Solubility)

Objective: Prevent rapid precipitation when transitioning from DMSO to aqueous media. Self-Validation Check: The final solution must remain optically clear at 620 nm (no light scattering) for the duration of the assay (e.g., 2 hours).

  • Stock Preparation: Dissolve N-(2,3-Dimethoxypyridin-4-yl)pivalamide in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Store in amber vials to prevent photodegradation.

  • Buffer Modification: Prepare the target aqueous buffer (e.g., HEPES or PBS) and supplement it with 2% (v/v) PEG-400.

  • Vigorous Agitation: Place the modified buffer on an orbital shaker at 1200 rpm or a magnetic stirrer at high speed.

  • Injection: Using a precision micropipette, inject the required volume of the 10 mM DMSO stock directly into the vortex of the stirring buffer. Do not add it to the wall of the tube.

  • Equilibration: Continue shaking for 60 seconds. The final DMSO concentration must not exceed 1% (v/v) to prevent assay interference or cytotoxicity.

  • Validation: Measure the absorbance at 620 nm. A baseline reading confirms the absence of colloidal aggregates.

Protocol B: Preparation of an HP-β-Cyclodextrin Inclusion Complex for In Vivo Dosing

Objective: Achieve high thermodynamic solubility for oral (PO) or intraperitoneal (IP) administration. Self-Validation Check: The resulting complex should be fully reconstitutable in water without visible particulate matter.

  • Solution Preparation: Dissolve 20% (w/v) HP-β-CD in sterile Water for Injection (WFI). Stir until completely transparent.

  • Compound Addition: Weigh the required mass of N-(2,3-Dimethoxypyridin-4-yl)pivalamide (e.g., for a 10 mg/mL target dose). Add the solid powder directly to the HP-β-CD solution.

  • Complexation (Kneading/Stirring): Stir the suspension continuously at 37°C for 24 to 48 hours. The prolonged time is required to reach thermodynamic equilibrium as the lipophilic pivalamide moiety slowly partitions into the hydrophobic cyclodextrin cavity.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any un-complexed, undissolved API.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to ensure sterility and remove sub-visible particles.

  • Validation: Quantify the dissolved compound in the filtrate using HPLC-UV against a standard curve to confirm the exact dosing concentration.

Section 4: Mandatory Visualization

SolubilityTroubleshooting Start Precipitation of N-(2,3-Dimethoxypyridin-4-yl)pivalamide CheckAssay Determine Application Type Start->CheckAssay InVitro In Vitro Assays (Biochemical/Cellular) CheckAssay->InVitro in vitro InVivo In Vivo Dosing (Pharmacokinetics/Efficacy) CheckAssay->InVivo in vivo DMSO Optimize Kinetic Solubility (Pre-dissolve in DMSO, dilute rapidly) InVitro->DMSO Cyclo Thermodynamic Enhancement (HP-β-Cyclodextrin Complexation) InVivo->Cyclo Cosolvent Add Water-Miscible Co-solvents (e.g., 5% PEG400 / 5% PG) DMSO->Cosolvent If supersaturation fails Success Stable Solubilized State Achieved Cosolvent->Success Lipid Lipid-Based Formulation (Corn Oil / SMEDDS) Cyclo->Lipid If target dose > capacity Cyclo->Success Lipid->Success

Decision tree for resolving solubility issues of N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Section 5: References

  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: nih.gov URL:

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: americanpharmaceuticalreview.com URL:

  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: nih.gov URL:

  • Title: Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds Source: benchchem.com URL:

  • Title: Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: mdpi.com URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Directed ortho-Lithiation of N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Welcome to the Advanced Applications Support Center. The functionalization of highly substituted electron-deficient heterocycles, such as N-(2,3-dimethoxypyridin-4-yl)pivalamide, presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The functionalization of highly substituted electron-deficient heterocycles, such as N-(2,3-dimethoxypyridin-4-yl)pivalamide, presents unique synthetic challenges. While the pivalamide group is an exceptionally strong Directing Metalation Group (DMG), the electron-deficient nature of the pyridine core and the presence of labile methoxy groups make the substrate highly susceptible to side reactions like nucleophilic addition and ether cleavage[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding, regioselective C5-lithiation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: I am observing a significant amount of alkylated side product at the C6 position. How can I suppress this?

A: This is a classic Chichibabin-type nucleophilic addition. Because the pyridine ring is electron-deficient, the C=N bond is highly electrophilic. When you use a primary alkyllithium like n-butyllithium (n-BuLi), its high nucleophilicity allows it to attack the C6 position faster than it can deprotonate the ring[1]. Solution: Switch to a bulkier base such as t-butyllithium (t-BuLi) or a non-nucleophilic amide base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP). The steric bulk of t-BuLi prevents it from attacking the C6 carbon, forcing it to act exclusively as a base to abstract the C5 proton[2].

Q2: My LC-MS shows a major impurity corresponding to the loss of a methoxy group (M-30). What causes this?

A: Alkyllithium reagents can readily cleave aryl ethers via nucleophilic attack on the methyl group (forming the pyridinolate anion and gaseous alkanes) if the thermal energy threshold is crossed. Solution: This side reaction is purely temperature-dependent. Ensure strict cryogenic conditions (-78 °C). Do not rely solely on the external bath temperature; use an internal thermocouple probe. Exothermic localized heating during the dropwise addition of the base is the primary culprit for ether cleavage.

Q3: The conversion to the C5-substituted product is stalled at ~40-50%, with mostly recovered starting material. What is wrong?

A: N-(2,3-dimethoxypyridin-4-yl)pivalamide contains an acidic amide N-H proton. The first equivalent of base is entirely consumed to form the N-lithio monoanion[3]. To achieve ring lithiation at C5, you must form a dianion. Solution: You must use at least 2.1 to 2.2 equivalents of base. If you are already using 2.2 equivalents, your base has likely degraded. Titrate your alkyllithium reagents prior to use to ensure accurate stoichiometry.

Part 2: Mechanistic Workflow & Troubleshooting Logic

To systematically eliminate side products, follow the diagnostic logic tree below when analyzing your crude reaction mixtures.

Troubleshooting Start Analyze Crude Reaction (NMR / LC-MS) Q1 Alkyl Addition at C6? Start->Q1 Q2 Loss of -OMe Mass? Start->Q2 Q3 Unreacted Starting Material? Start->Q3 Sol1 Switch n-BuLi to t-BuLi or use LTMP Q1->Sol1 Yes Sol2 Maintain T < -78°C Avoid excess t-BuLi Q2->Sol2 Yes Sol3 Titrate Base Use >2.1 Equivalents Q3->Sol3 Yes Success Optimized C5-Lithiation Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for identifying and resolving common lithiation side products.

Part 3: Quantitative Condition Optimization

The choice of base and additives dictates the ratio of desired C5-lithiation versus side-product formation. TMEDA (N,N,N',N'-tetramethylethylenediamine) is critical as it breaks down the oligomeric aggregates of the alkyllithium, increasing its basicity while reducing its nucleophilicity[2].

Base SystemEquivalentsAdditiveTemp (°C)C5-Product YieldMajor Side Product Observed
n-BuLi2.2None-7825%C6-butylated pyridine (Nucleophilic addition)
n-BuLi2.2TMEDA-7855%C6-butylated pyridine + Unreacted SM
LTMP2.5None-7878%Unreacted SM (Sluggish deprotonation)
t-BuLi 2.2 TMEDA -78 92% None (Trace ether cleavage if T > -70°C)

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes t-BuLi/TMEDA to generate the highly reactive dianion intermediate. The procedure is designed as a self-validating system, meaning visual cues at each step confirm the success of the underlying chemical transformation.

Step 1: System Preparation and Complexation
  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add N-(2,3-dimethoxypyridin-4-yl)pivalamide (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Add freshly distilled TMEDA (2.2 eq). Causality: TMEDA coordinates to the lithium cation, shifting the Schlenk equilibrium to favor highly reactive monomeric/dimeric lithium species rather than unreactive hexamers[2].

Step 2: N-Deprotonation (Formation of the Monoanion)
  • Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Insert an internal thermocouple.

  • Dropwise add t-BuLi (1.05 eq, titrated solution in pentane) at a rate that maintains the internal temperature below -72 °C. Self-Validation: You will observe mild gas evolution (isobutane gas) and the solution will remain relatively pale or turn slightly yellow. This confirms the deprotonation of the acidic N-H proton (pKa ~15) to form the N-lithio monoanion[3].

Step 3: Directed ortho-Lithiation (Formation of the Dianion)
  • Continue the dropwise addition of the remaining t-BuLi (1.15 eq). Causality: The pivalimidate monoanion acts as a powerful DMG. The oxygen of the pivalamide coordinates the incoming t-BuLi, directing the basic alkyl group exclusively to the adjacent C5 proton[1]. The C4 position is occupied, and the C3 position is blocked by the methoxy group. Self-Validation: The solution will transition to a deep, vibrant yellow or orange-red color. This intense chromophore is the definitive self-validating signal that the highly conjugated C5-lithiated dianion has successfully formed. If the solution remains pale, the base has failed to deprotonate the ring.

  • Stir at -78 °C for 45 minutes to ensure complete metalation.

Step 4: Electrophilic Quench
  • Add the desired electrophile (e.g., DMF, iodine, or an alkyl halide) dropwise (1.5 eq). Self-Validation: The deep orange/red color of the dianion will rapidly dissipate back to a pale yellow or colorless solution, confirming the consumption of the organolithium intermediate.

  • Allow the reaction to slowly warm to room temperature before quenching with saturated aqueous NH₄Cl.

Mechanism SM N-(2,3-Dimethoxypyridin-4-yl) pivalamide Mono N-Lithiated Intermediate (Monoanion) SM->Mono 1.0 eq t-BuLi -78°C Di C5-Lithiated Complex (Dianion + TMEDA) Mono->Di 1.1 eq t-BuLi TMEDA, -78°C Prod C5-Substituted Product Di->Prod Electrophile (E+) Warm to RT

Mechanistic pathway of directed ortho-lithiation via a dianion intermediate.

References
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3, 2015. [Link]

  • Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. ResearchGate, 2025.[Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar, ARKIVOC 2015. [Link]

  • REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. HETEROCYCLES, Vol. 35, No. 1, 1993.[Link]

Sources

Optimization

Optimization of solvent systems for N-(2,3-Dimethoxypyridin-4-yl)pivalamide crystallization

An essential process in the synthesis of active pharmaceutical ingredients (APIs) is crystallization, which is used to purify and regulate the physical and chemical characteristics of the substances. It entails the creat...

Author: BenchChem Technical Support Team. Date: March 2026

An essential process in the synthesis of active pharmaceutical ingredients (APIs) is crystallization, which is used to purify and regulate the physical and chemical characteristics of the substances. It entails the creation of a crystal lattice from a solution, melt, or vapor, and is affected by variables including temperature, concentration, and solvent. The required crystalline form, which affects the drug's solubility, stability, bioavailability, and overall quality, is guaranteed by proper control.

Technical Support Center: Crystallization of N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Welcome to the technical support center for the crystallization of N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS No. 1171919-96-2).[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide systematic troubleshooting strategies for optimizing your crystallization process. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your process development.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial stages of crystallization development.

Q1: My crystallization of N-(2,3-Dimethoxypyridin-4-yl)pivalamide won't start. What are the initial steps to troubleshoot this?

A1: Failure to crystallize is typically due to insufficient supersaturation or high kinetic barriers to nucleation. First, ensure your solution is supersaturated. If the solution is clear at the desired crystallization temperature, you have two primary options:

  • Increase Solute Concentration: There may be too much solvent. Try gently evaporating a portion of the solvent and allowing the solution to cool again.[2]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, the energy barrier for primary nucleation has not been overcome. Try scratching the inside of the flask with a glass rod just below the solvent line to create a surface for nucleation. Alternatively, if you have previous crystals of the desired form, "seeding" the solution with a tiny crystal is the most effective way to control and induce crystallization.[]

Q2: I'm getting a very low yield. What are the most common causes and how can I improve it?

A2: A poor yield is often a result of either high residual solubility in the mother liquor or premature precipitation of the product during hot filtration.

  • Check Mother Liquor Saturation: Too much solvent is a common cause of low yield.[2] Before filtration, cool the mixture in an ice bath to minimize the compound's solubility in the solvent.

  • Optimize Solvent Choice: The ideal solvent system will show high solubility at elevated temperatures and low solubility at cooler temperatures. A different solvent or an anti-solvent system may be required to reduce final product solubility.

  • Minimize Transfer Loss: Ensure all product is quantitatively transferred during filtration and washing steps. Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

Q3: The crystals I've obtained are very fine needles or have agglomerated. How can I improve the crystal morphology?

A3: Crystal morphology, or "habit," is heavily influenced by the solvent system and the rate of supersaturation.[4][5][6] Rapid crystallization often leads to the formation of fine particles or needles because the system favors rapid nucleation over controlled crystal growth.[2]

  • Reduce the Cooling Rate: A slower, more controlled cooling profile allows molecules to integrate into the crystal lattice in a more orderly fashion, favoring the growth of larger, more well-defined crystals.[]

  • Modify the Solvent System: The solvent directly interacts with growing crystal faces.[6] Switching to a solvent with different polarity or hydrogen bonding capabilities can alter these interactions and change the resulting crystal shape. Experimenting with solvent mixtures can also yield different morphologies.[7]

  • Decrease Supersaturation Level: Operating at a lower level of supersaturation provides more time for crystal growth versus nucleation. This can be achieved by using slightly more solvent than the minimum required for dissolution.[2]

Q4: I suspect I have a polymorphism issue. How can I investigate and control which polymorph crystallizes?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical attribute to control as it affects stability, solubility, and bioavailability.

  • Characterization: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify if different crystal forms are present.[8]

  • Control through Solvent Selection: Different solvents can stabilize different polymorphs. A systematic screen of various solvents (polar, non-polar, protic, aprotic) is the primary method for discovering and selectively crystallizing different polymorphs.[9]

  • Seeding: Once you have isolated the desired polymorph, using it as a seed crystal in subsequent crystallizations is the most robust method to ensure the consistent formation of that form.

In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for overcoming specific crystallization challenges.

Guide 1: Systematic Solvent Screening for Initial Crystallization

Choosing the right solvent is the most critical step in developing a robust crystallization process.[10][11] This protocol outlines a systematic approach to screen for both single-solvent and anti-solvent systems.

Objective: To identify a suitable solvent system for N-(2,3-Dimethoxypyridin-4-yl)pivalamide that provides good yield and crystal form.

Protocol: Small-Scale Solubility Assessment

  • Solvent Selection: Choose a diverse range of 8-12 solvents based on different functional groups and polarities (e.g., alcohols, ketones, esters, hydrocarbons, water).

  • Sample Preparation: Place a small, known amount (e.g., 20 mg) of your compound into separate small vials.

  • Solubility Testing (Room Temp): Add a measured aliquot (e.g., 0.2 mL) of a solvent to its respective vial. Vortex and observe. If it dissolves, it's likely too soluble for a single-solvent cooling crystallization. If it doesn't dissolve, proceed to the next step.

  • Solubility Testing (Elevated Temp): Heat the vials that did not dissolve at room temperature to a higher temperature (e.g., 60 °C). Add solvent in 0.2 mL aliquots, vortexing after each addition, until the solid dissolves. Record the total volume of solvent used.

  • Analysis:

    • Good Single-Solvent Candidates: Solvents that require heating to dissolve the compound are excellent candidates for cooling crystallization.

    • Good "Solvent" Candidates (for anti-solvent pairs): Solvents that dissolved the compound easily at room temperature.

    • Good "Anti-Solvent" Candidates: Solvents in which the compound was poorly soluble even when heated.

Data Interpretation: Hypothetical Solvent Screen Summary

SolventSolubility at 25°CSolubility at 60°CSuitability as...
MethanolHigh (>100 mg/mL)N/APrimary Solvent (for anti-solvent)
IsopropanolModerate (~25 mg/mL)High (>150 mg/mL)Single Solvent (Cooling)
AcetoneHigh (>120 mg/mL)N/APrimary Solvent (for anti-solvent)
Ethyl AcetateModerate (~30 mg/mL)High (>180 mg/mL)Single Solvent (Cooling)
TolueneLow (<5 mg/mL)Moderate (~40 mg/mL)Single Solvent (Cooling)
HeptaneInsoluble (<1 mg/mL)Insoluble (<1 mg/mL)Anti-Solvent
WaterInsoluble (<1 mg/mL)Insoluble (<1 mg/mL)Anti-Solvent

Workflow: Solvent System Selection

The following diagram illustrates the decision-making process for selecting a crystallization method based on initial solubility screening.

SolventSelection cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Method Selection Start Crude N-(2,3-Dimethoxypyridin-4-yl)pivalamide SolubilityTest Test Solubility in Solvent 'S' at Room Temp (25°C) Start->SolubilityTest SolubleCold Is it Soluble? SolubilityTest->SolubleCold HeatTest Heat to 60°C SolubleHot Is it Soluble? HeatTest->SolubleHot CoolingCrystallization Candidate for Cooling Crystallization SolubleHot->CoolingCrystallization  Yes PoorSolvent Poor Solvent Candidate, Re-screen SolubleHot->PoorSolvent  No SolubleCold->HeatTest  No AntiSolventSystem Use 'S' as Primary Solvent, Screen for Anti-Solvent SolubleCold->AntiSolventSystem  Yes

Caption: Workflow for selecting a crystallization method.

Guide 2: Troubleshooting Poor Crystal Morphology or Oiling Out

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is common when a solution is cooled too quickly or when the supersaturation is too high. This guide provides a systematic approach to prevent this and control crystal habit.

Objective: To achieve well-defined, easily filterable crystals and avoid the formation of oils or amorphous solids.

Protocol: Optimizing the Cooling and Addition Profile

  • Prepare a Saturated Solution: Based on your screening, dissolve your compound in a chosen solvent (e.g., Isopropanol) at an elevated temperature (e.g., 60 °C) to form a clear, saturated, or slightly undersaturated solution. Using slightly more solvent than the bare minimum can help prevent rapid crashing out of the solution.[2]

  • Controlled Cooling (Primary Method):

    • Step 2a: Allow the flask to cool slowly toward room temperature. Insulating the flask can help slow the cooling rate. An ideal crystallization should show crystal formation over 15-20 minutes.[2]

    • Step 2b: If oiling out occurs, reheat the solution until it is clear again. Add a small amount of extra solvent (5-10% more volume) and repeat the slow cooling.

    • Step 2c: Once the solution has reached room temperature, consider a secondary cooling step in an ice bath to maximize yield.

  • Anti-Solvent Addition (Alternative Method):

    • Step 3a: Dissolve your compound in a minimum amount of a "good" solvent (e.g., Methanol) at room temperature.

    • Step 3b: Add a miscible "anti-solvent" (e.g., Water or Heptane) dropwise with vigorous stirring. Add the anti-solvent until the solution just begins to turn cloudy (the metastable zone).

    • Step 3c: Stop the addition and allow the solution to stand. Crystals should form over time. If none form, add a few more drops of the anti-solvent. The rate of anti-solvent addition is a critical parameter to control.[]

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common crystallization outcomes.

Troubleshooting Start Initial Crystallization Attempt Outcome What is the Outcome? Start->Outcome GoodCrystals Process is Viable. Proceed to Optimization. Outcome->GoodCrystals Well-defined Crystals NoCrystals No Crystals Form Outcome->NoCrystals Clear Solution OilingOut Compound 'Oils Out' Outcome->OilingOut Liquid Globules FineNeedles Fine Needles / Poor Morphology Outcome->FineNeedles Solid Forms Rapidly Action_NoCrystals 1. Evaporate Solvent 2. Scratch Flask 3. Add Seed Crystal NoCrystals->Action_NoCrystals Action_OilingOut 1. Re-heat to Dissolve 2. Add More Solvent (5-10%) 3. Cool Slower OilingOut->Action_OilingOut Action_FineNeedles 1. Decrease Cooling Rate 2. Use Less Supersaturation 3. Try Different Solvent System FineNeedles->Action_FineNeedles

Caption: Decision tree for troubleshooting crystallization outcomes.

References

  • Urbelis, J. J., & Swift, J. A. (2014). Solvent Effects on the Growth Morphology and Phase Purity of CL-20. ACS Publications. [Link]

  • APC. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

  • APC. Solvent Selection - (API) Solubility. [Link]

  • ResearchGate. (PDF) Solvent Systems for Crystallization and Polymorph Selection. [Link]

  • MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?[Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. [Link]

  • ResearchGate. (2025). Solvent Effects on the Growth Morphology and Phase Purity of CL-20. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • CCDC. Guide for crystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating N-(2,3-Dimethoxypyridin-4-yl)pivalamide from crude reaction mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating N-(2,3-Dimethoxypyridin-4-yl)pivalamide from crude reaction mixtures.

Context & Mechanistic Principles

The pivalamide group is widely utilized in pyridine chemistry due to its robust steric bulk, which prevents over-reaction and serves as an excellent directing group for downstream ortho-lithiation[1]. However, synthesizing N-(2,3-Dimethoxypyridin-4-yl)pivalamide from 4-amino-2,3-dimethoxypyridine and pivaloyl chloride (PivCl) often yields a crude mixture containing unreacted starting materials, pivalic acid, and over-acylated (di-pivalamide) byproducts.

The Causality of Separation: The core of this purification relies on the differential pKa values of the mixture's components. The electron-donating 2,3-dimethoxy groups enhance the basicity of the pyridine nitrogen, allowing it to be reversibly protonated. Conversely, the di-pivalamide byproduct is electronically deactivated and sterically shielded, rendering it non-basic. This physicochemical reality dictates our primary purification strategy: a highly selective acid-base extraction[2].

Self-Validating Purification Methodology

Do not proceed to chromatography without first performing this step-by-step acid-base workup. This protocol is designed as a self-validating system; each step contains a measurable checkpoint to ensure success.

Step 1: Quench and Neutralization

  • Action: Cool the crude reaction mixture to 0 °C and slowly add saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Validation: Verify the aqueous phase pH is ~8 using pH paper.

  • Causality: This ensures any unreacted PivCl is hydrolyzed to pivalic acid and subsequently deprotonated to water-soluble sodium pivalate, driving it into the aqueous phase.

Step 2: First Organic Extraction

  • Action: Extract the mixture with Ethyl Acetate (EtOAc) (3 x 50 mL per 10 mmol scale).

  • Mechanism: The organic layer now contains the target mono-pivalamide, unreacted 4-amino-2,3-dimethoxypyridine, and the di-pivalamide byproduct.

Step 3: Selective Acidic Wash (The Critical Step)

  • Action: Extract the combined organic layers with 1M HCl (3 x 30 mL).

  • Validation: Check that the aqueous extract pH is strictly < 3.

  • Causality: The target N-(2,3-Dimethoxypyridin-4-yl)pivalamide and unreacted starting material are protonated at the pyridine nitrogen and partition into the aqueous phase. The non-basic di-pivalamide remains in the EtOAc layer (which can be discarded or recycled)[2].

Step 4: Basification and Recovery

  • Action: Cool the acidic aqueous phase to 0 °C and carefully basify to pH 9–10 using 2M NaOH.

  • Action: Extract the milky aqueous suspension with Dichloromethane (DCM) or EtOAc (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: The organic layer should now be free of di-pivalamide and pivalic acid.

Step 5: Polishing via Chromatography and Crystallization

  • Action: If TLC indicates residual starting material, pass the residue through a short silica gel plug using Hexanes:EtOAc (1:1).

  • Action: Recrystallize the concentrated product from hot EtOAc/Hexanes to obtain analytically pure N-(2,3-Dimethoxypyridin-4-yl)pivalamide[3].

Workflow Start Crude Reaction Mixture Quench Quench & Neutralize (Sat. NaHCO3) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract AcidWash Acidic Wash (1M HCl) Extracts Pyridine N Extract->AcidWash Aqueous Phase Organic Organic Phase (Di-pivalamide) Extract->Organic Organic Phase Basify Basify Aqueous Phase (pH 9-10 with NaOH) AcidWash->Basify ReExtract Extract Product (DCM or EtOAc) Basify->ReExtract Chroma Silica Gel Chromatography (Hexanes/EtOAc) ReExtract->Chroma Cryst Recrystallization (EtOAc/Hexanes) Chroma->Cryst Pure Pure Product Cryst->Pure

Workflow for the purification of N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Quantitative Impurity Profile

Use the following data to track the progress of your purification via Thin Layer Chromatography (TLC).

Impurity / ComponentOriginRepresentative TLC Rf (Hexanes:EtOAc 1:1)Physicochemical StateRemoval Strategy
Pivalic Acid Hydrolyzed PivCl0.10 (Streaking)Acidic, highly soluble in organicsWash with Sat. NaHCO₃
4-amino-2,3-dimethoxypyridine Unreacted Starting Material0.15Basic, polarAcid-base extraction / Silica plug
N-(2,3-Dimethoxypyridin-4-yl)pivalamide Target Product0.45Weakly basic, moderate polarityCrystallization (EtOAc/Hexanes)
Di-pivaloylated byproduct Over-acylation0.80Non-basic, highly lipophilicRemains in organic phase during acid wash

Troubleshooting Guides & FAQs

Q1: My product has a strong, pungent odor and streaks heavily on the TLC plate. What is happening? A: This is indicative of residual pivalic acid. Pivaloyl chloride readily hydrolyzes during the quench. If your initial NaHCO₃ quench did not reach a stable pH > 8, the pivalic acid remains protonated and highly soluble in the organic phase. Solution: Redissolve your crude mixture in EtOAc and wash vigorously with 1M NaOH or Sat. NaHCO₃ until the aqueous layer remains basic.

Q2: I am losing a significant amount of my target product in the organic layer during the 1M HCl extraction. Why? A: The pivalamide group is highly lipophilic (due to the tert-butyl moiety). If the acid concentration is too low or the aqueous volume is insufficient, the partition coefficient will favor the organic phase despite the protonation of the pyridine nitrogen. Solution: Increase the acid concentration to 2M HCl or increase the extraction volume. Validate that the aqueous phase is strictly pH < 3.

Q3: How can I visually differentiate the mono-pivalamide from the di-pivalamide on TLC? A: The di-pivalamide lacks the hydrogen-bond donating N-H group and is significantly more lipophilic. In a standard Hexanes:EtOAc (1:1) system, the di-pivalamide will migrate near the solvent front (Rf ~0.80), while the target mono-pivalamide will elute near the middle of the plate (Rf ~0.45).

Q4: Is there a risk of cleaving the pivalamide group during the acidic wash? A: No. One of the primary advantages of the pivalamide protecting group is its extreme resistance to mild aqueous acids and bases at room temperature[1]. Cleavage typically requires harsh conditions (e.g., 6M HCl at reflux).

Troubleshooting Issue Issue: Low Purity or Yield CheckTLC Check TLC Profile Issue->CheckTLC HighRf Major impurity at high Rf (Di-pivalamide) CheckTLC->HighRf LowRf Major impurity at low Rf (Starting Material) CheckTLC->LowRf Smell Pungent odor / Acidic (Pivalic Acid) CheckTLC->Smell Action1 Optimize Acid-Base Extraction (Ensure pH < 3 during acid wash) HighRf->Action1 Action2 Chromatography: Increase polarity (DCM/MeOH) LowRf->Action2 Action3 Wash organic layer with Sat. NaHCO3 or 1M NaOH Smell->Action3

Troubleshooting logic tree for resolving common purification issues.

References

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Polyprenylpyridinols. Synthesis of piericidin analogs Source: American Chemical Society (Journal of the American Chemical Society) URL: [Link]

Sources

Optimization

Resolving regioselectivity issues in dimethoxypyridine functionalization

Technical Support Center: Resolving Regioselectivity in Dimethoxypyridine Functionalization Welcome to the Technical Support Center for heterocyclic functionalization. Dimethoxypyridines—specifically 2,6-dimethoxypyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Regioselectivity in Dimethoxypyridine Functionalization

Welcome to the Technical Support Center for heterocyclic functionalization. Dimethoxypyridines—specifically 2,6-dimethoxypyridine—are highly versatile building blocks in medicinal chemistry. However, functionalizing these electron-rich scaffolds often presents significant regioselectivity challenges. The competing directing effects of the methoxy groups and the pyridine nitrogen can lead to mixtures of C3, C4, and C5 regioisomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute regiocontrol in your syntheses.

Mechanistic Foundations: The Regioselectivity Triad

To achieve predictable functionalization, you must select the reaction pathway that leverages the correct controlling mechanism. The functionalization of 2,6-dimethoxypyridine diverges into three distinct pathways based on the reagents chosen:

Regioselectivity SM 2,6-Dimethoxypyridine (Starting Material) SEAr SEAr (NBS, MeCN) SM->SEAr Electrophilic DoM DoM (n-BuLi, THF) SM->DoM Deprotonation Ir C-H Borylation ([Ir], dtbpy) SM->Ir Catalytic P_SEAr 3-Bromo Isomer (Electronic Control) SEAr->P_SEAr P_DoM 3-Boronic Acid (DMG Proximity) DoM->P_DoM P_Ir 4-Boronate Ester (Steric Control) Ir->P_Ir

Caption: Divergent regioselectivity pathways for 2,6-dimethoxypyridine functionalization.

Frequently Asked Questions (FAQs)

Q1: Why does my NBS bromination of 2,6-dimethoxypyridine yield the 3-bromo isomer instead of the 4-bromo isomer? A1: This is governed purely by electronic effects (Electrophilic Aromatic Substitution, SEAr). Methoxy groups are strong π -donors that activate the ring. The C3 position is ortho to the C2-methoxy and para to the C6-methoxy, experiencing a synergistic enhancement of electron density. Consequently, bromination with N-bromosuccinimide (NBS) affords 3-bromo-2,6-dimethoxypyridine with near-complete regioselectivity[1][2].

Q2: I need to install a boronic ester at the 4-position. Should I use Directed ortho-Metalation (DoM) or Iridium-catalyzed C-H borylation? A2: You must use Iridium-catalyzed C-H borylation . DoM relies on the Directed Metalation Group (DMG) effect, where the methoxy oxygen coordinates the lithium ion, strictly directing deprotonation to the adjacent C3 position[1][3]. Conversely, Ir-catalyzed borylation regioselectivity is determined by an interplay of steric and electronic effects[4]. The bulky [Ir(cod)OMe]₂ / dtbpy catalyst complex avoids the sterically hindered C3 position (adjacent to the methoxy group) and selectively activates the unhindered C4-H bond.

Q3: My Iridium-catalyzed borylation of unhindered pyridines usually fails due to catalyst poisoning. Why does it work so well with 2,6-dimethoxypyridine? A3: Unsubstituted pyridines possess an accessible nitrogen lone pair that coordinates to the vacant site on the iridium catalyst, severely inhibiting its activity[4]. However, incorporating substituents at the C2 and C6 positions (like methoxy groups) sterically blocks the nitrogen lone pair, preventing catalyst deactivation and allowing the catalytic cycle to proceed efficiently[4].

Q4: During DoM, I observe Chichibabin-like nucleophilic addition (ring-opening) instead of clean deprotonation. How do I prevent this? A4: Nucleophilic attack by alkyllithiums on electron-deficient heterocycles competes with deprotonation. To suppress this, you must strictly control the temperature (maintain internal temperature -78 °C) and use n -BuLi rather than the more nucleophilic t -BuLi. The methoxy groups in 2,6-dimethoxypyridine sufficiently enrich the ring to favor clean deprotonation over addition[3], provided local exotherms are avoided during reagent addition.

Quantitative Regioselectivity Data

Reaction TypeReagents & ConditionsDominant Site of AttackControlling MechanismTypical Yield
SEAr Halogenation NBS (1.0 eq), MeCN, 0 °C to RTC3 Electronic (Resonance activation by o/p -OMe)>90%
Directed ortho-Metalation n -BuLi (1.1 eq), THF, -78 °CC3 Proximity Effect (Coordination of Li⁺ by -OMe)80–90%
C-H Borylation [Ir(cod)OMe]₂, dtbpy, B₂pin₂, RTC4 Steric (Avoidance of bulky -OMe groups)70–85%

Troubleshooting Matrix

Observation / SymptomRoot Cause AnalysisCorrective Action
Formation of 3,5-dibromo-2,6-dimethoxypyridine Excess NBS or elevated reaction temperature during SEAr.Ensure strict 1.00 equivalent of NBS. Maintain temperature at 0 °C; do not heat.
Recovery of unreacted starting material in DoM Moisture in THF, degraded n -BuLi, or premature quenching of the lithiated intermediate.Titrate n -BuLi before use. Perform the CD₃OD Quench Test (see SOP below) to verify lithiation.
Ir-Borylation stalls at low conversion Catalyst poisoning by trace moisture or unhindered pyridine impurities.Use strictly anhydrous conditions. Ensure the 2,6-dimethoxypyridine starting material is >99% pure.

Standard Operating Procedures (SOPs)

Protocol A: Regioselective C3-Borylation via Directed ortho-Metalation (DoM)

This protocol utilizes a self-validating system to ensure quantitative metalation before electrophile addition.

Workflow Step1 1. Substrate Prep Dry THF, N2 atm Step2 2. Cryo-Cooling -78 °C Bath Step1->Step2 Step3 3. Lithiation n-BuLi Addition Step2->Step3 Step4 4. Electrophile B(OiPr)3 Quench Step3->Step4 Warning CRITICAL: Exotherm Keep < -70 °C Step3->Warning Step5 5. Workup Acidic Hydrolysis Step4->Step5

Caption: Step-by-step workflow for the Directed ortho-Metalation (DoM) of dimethoxypyridines.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂. Add 2,6-dimethoxypyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to -78 °C.

  • Deprotonation: Add n -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 20 minutes. Causality: Slow addition prevents local exotherms that drive Chichibabin nucleophilic addition. Stir for 1 hour at -78 °C.

  • Self-Validation (CD₃OD Quench Test): Withdraw a 0.1 mL aliquot via syringe and inject it into an NMR tube containing 0.5 mL CD₃OD. Analyze by ¹H NMR. The disappearance of the C3 proton signal ( δ ~6.3 ppm) confirms quantitative lithiation. Do not proceed until >95% lithiation is confirmed.

  • Electrophilic Quench: Add triisopropyl borate (B(OiPr)₃, 1.5 equiv) dropwise at -78 °C. Stir for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Hydrolysis & Workup: Quench the reaction with 1M HCl to pH 5-6 (hydrolyzes the borate ester to the boronic acid). Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield 2,6-dimethoxy-3-pyridylboronic acid[1].

Protocol B: Regioselective C3-Bromination via SEAr

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dimethoxypyridine (1.0 equiv) in anhydrous acetonitrile (MeCN) (0.5 M concentration) in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Halogenation: Add N-bromosuccinimide (NBS, 1.00 equiv) portion-wise over 15 minutes. Causality: Using exactly 1.00 equivalent and maintaining 0 °C prevents over-oxidation to the 3,5-dibromo species.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion via TLC (Hexanes:EtOAc).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual active bromine. Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate to afford 3-bromo-2,6-dimethoxypyridine in near quantitative yield[2].

References

  • Iridium-catalyzed C-H borylation of pyridines Source: ResearchGate URL:[Link]

  • Functionalised Pyridyl- and Pyrimidyl- Boronic acids and derived new Biheteroaryls Source: Durham E-Theses URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-(2,3-Dimethoxypyridin-4-yl)pivalamide Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior, troubleshooting, and handling of N-(2,3-Dimethoxypyridin-4-yl)pivalamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior, troubleshooting, and handling of N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2)[1][2].

This highly functionalized building block is notorious in drug development for its extreme resistance to basic hydrolysis[3]. Below, we explore the mechanistic causality behind this stability, provide actionable troubleshooting for your workflows, and outline self-validating experimental protocols.

Mechanistic Insights: The "Dual-Shield" Effect

Understanding why N-(2,3-Dimethoxypyridin-4-yl)pivalamide is nearly impervious to standard basic conditions requires looking at both its steric and electronic environment:

  • The Steric Shield (The Pivaloyl Group): The pivalamide (trimethylacetamide) moiety features a bulky tert-butyl group directly adjacent to the carbonyl carbon. This massive steric bulk physically blocks the incoming hydroxide nucleophile ( OH− ) from achieving the critical Bürgi-Dunitz approach trajectory (~107°) required to form the tetrahedral intermediate[3].

  • Electronic Deactivation (The Pyridine Ring): The 2,3-dimethoxypyridin-4-amine core is highly electron-rich. The methoxy groups at the C2 and C3 positions donate electron density into the pyridine π -system via resonance (+M effect). This electron richness reduces the electrophilicity of the amide carbonyl and makes the resulting 4-aminopyridine a remarkably poor leaving group, further raising the activation energy ( Ea​ ) for hydrolysis[4].

G SM N-(2,3-Dimethoxypyridin- 4-yl)pivalamide Cond1 Mild Base (K2CO3, Cs2CO3, 100°C) SM->Cond1 Cond2 Strong Aq. Base (2M NaOH, Reflux) SM->Cond2 Cond3 Extreme Base (KOH, Ethylene Glycol, 150°C) SM->Cond3 Cond4 Strong Base + Electrophile (NaH, R-X, 0°C) SM->Cond4 Out1 Fully Stable (Orthogonal) Cond1->Out1 No carbonyl attack Out2 No Hydrolysis (<5% Cleavage) Cond2->Out2 Steric shielding Out3 Hydrolysis + O-Demethylation Cond3->Out3 Forced SNAr / Cleavage Out4 N-Alkylation (Amide Intact) Cond4->Out4 N-H deprotonation

Figure 1: Reaction pathway and stability logic tree under various basic conditions.

Troubleshooting Guides & FAQs

Q: I am attempting to hydrolyze the pivalamide using 2M NaOH in refluxing methanol, but LC-MS shows 95% recovered starting material after 24 hours. Is my base degraded? A: Your reagents are likely fine; the issue is kinetic. Due to the steric shielding described above, standard aqueous or methanolic base cannot cleave this bond[3]. To achieve deprotection, you must either use extreme thermal basic conditions (e.g., KOH in ethylene glycol at 150 °C) or abandon basic hydrolysis entirely in favor of reductive cleavage (e.g., LiAlH4​ )[3][4].

Q: I need to perform a Suzuki-Miyaura coupling on a downstream halogenated version of this scaffold. Will the pivalamide survive 3 equivalents of Cs2​CO3​ at 100 °C in DMF/Water? A: Yes, absolutely. The N-pivaloyl group is completely orthogonal to the mild-to-moderate basic conditions used in standard palladium-catalyzed cross-couplings[4]. The steric hindrance protects the amide from participating in unwanted side reactions during the catalytic cycle. You can proceed without needing to re-protect the amine.

Q: I tried to deprotonate the amide nitrogen using K2​CO3​ for an N-alkylation with methyl iodide, but the reaction failed. Why? A: K2​CO3​ is not a strong enough base to deprotonate this specific amide. While the pivalamide bond is stable to base, abstracting the N-H proton requires overcoming the electron-rich nature of the 2,3-dimethoxypyridine ring, which destabilizes the resulting nitrogen anion. To successfully N-alkylate this substrate, you must use a much stronger base, such as Sodium Hydride (NaH) in a polar aprotic solvent.

Q: If I force the basic hydrolysis using KOH in ethylene glycol at 150 °C, what side reactions should I monitor? A: Under extreme thermal basic conditions, you risk nucleophilic aromatic substitution ( SN​Ar ) by the hydroxide ion. Specifically, monitor for O-demethylation of the methoxy groups on the pyridine ring (which presents as a loss of 14 Da[-CH2] on LC-MS).

Quantitative Stability Matrix

The following table summarizes the expected stability of N-(2,3-Dimethoxypyridin-4-yl)pivalamide across various basic environments.

Reagent / BaseSolvent SystemTemperatureTimeExpected Cleavage (%)Primary Outcome
K2​CO3​ (3.0 eq) DMF / H2​O (4:1)100 °C24 h< 1% Fully stable; ideal for cross-couplings.
NaOH (2.0 M) Methanol / H2​O 80 °C (Reflux)24 h< 5% Highly stable; steric shielding prevents attack.
NaH (1.2 eq) + MeI Anhydrous DMF0 °C to RT4 h0% (Bond intact)N-alkylation occurs; amide bond unbroken.
KOH (10.0 eq) Ethylene Glycol150 °C48 h60 - 80% Forced hydrolysis; high risk of O-demethylation.
LiAlH4​ (4.0 eq) *Anhydrous THF70 °C (Reflux)12 h> 95% Reductive cleavage to primary amine.

*Included as a comparative alternative to basic deprotection.

Validated Experimental Protocols

Protocol A: Exploiting Stability - Deprotonation and N-Alkylation

This protocol leverages the stability of the pivalamide bond to selectively alkylate the amide nitrogen.

Causality Check: We use NaH because weaker bases cannot deprotonate the electron-rich amide. We use anhydrous DMF to prevent the NaH from reacting with water, ensuring quantitative enolate formation.

  • Preparation: Dissolve N-(2,3-Dimethoxypyridin-4-yl)pivalamide (1.0 eq) in anhydrous DMF (0.2 M concentration) in an oven-dried flask under an inert Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the nitrogen anion.

  • Alkylation: Add the alkylating agent (e.g., Methyl iodide, 1.5 eq) dropwise via syringe.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Validation & Workup: Monitor by LC-MS. Upon completion (look for M+14 mass shift), quench carefully with cold water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: Overcoming Stability - Forced Basic Hydrolysis

Use this protocol only when reductive cleavage (e.g., LiAlH4​ ) is incompatible with other functional groups on your molecule[3].

Causality Check: We use ethylene glycol because its high boiling point allows us to reach the extreme activation energy ( Ea​ ) required to overcome the pivaloyl group's steric shield.

  • Preparation: Suspend the pivalamide (1.0 eq) in ethylene glycol (0.5 M concentration) in a heavy-walled round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add Potassium Hydroxide pellets (KOH, 10.0 eq).

  • Thermal Activation: Heat the mixture to 150 °C using a heating mantle.

  • Monitoring: Stir vigorously for 24–48 hours. Monitor the reaction via LC-MS. Self-Validation Step: Specifically check for a -14 Da mass peak, which indicates unwanted O-demethylation of the pyridine ring. If this peak exceeds 10%, halt the reaction immediately.

  • Workup: Cool the mixture to room temperature. Dilute heavily with water (at least 5x the volume of ethylene glycol) and extract the resulting 2,3-dimethoxypyridin-4-amine with Dichloromethane (DCM) 4 times.

  • Purification: Wash the combined DCM layers extensively with water (5x) to pull any remaining ethylene glycol into the aqueous phase. Dry over Na2​SO4​ and concentrate.

References

Sources

Optimization

Removing unreacted starting materials from N-(2,3-Dimethoxypyridin-4-yl)pivalamide mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the synthesis and purification of pyridine amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the synthesis and purification of pyridine amides. Specifically, we address the challenge of isolating N-(2,3-Dimethoxypyridin-4-yl)pivalamide from unreacted starting materials—namely, 2,3-dimethoxypyridin-4-amine and pivaloyl chloride.

By understanding the distinct physicochemical properties of each component, you can design a highly efficient, self-validating purification workflow.

Process Visualization: Acid-Base Extraction Logic

Purification A Crude Mixture in Organic Solvent (Product, Amine, Pivalic Acid) B Wash with 1N HCl / Citric Acid (Protonates Amine) A->B C Aqueous Phase (Amine Salt - Discard) B->C Extraction D Organic Phase (Product + Pivalic Acid) B->D Retention E Wash with Sat. NaHCO3 (Deprotonates Acid) D->E F Aqueous Phase (Sodium Pivalate - Discard) E->F Extraction G Organic Phase (Pure Pivalamide Product) E->G Retention

Caption: Acid-base extraction workflow for purifying N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Troubleshooting & FAQs

Q1: Why does unreacted 2,3-dimethoxypyridin-4-amine persist in my organic phase, and how do I remove it? A1: The starting material, 2,3-dimethoxypyridin-4-amine, is a basic aminopyridine derivative. During a standard neutral aqueous workup, it remains un-ionized and partitions into the organic layer. To remove it, you must exploit its basicity. Washing the organic layer with a mildly acidic aqueous solution (e.g., 1N HCl) protonates the pyridine nitrogen, forming a highly water-soluble pyridinium salt that partitions into the aqueous phase[1]. The pivalamide product has a significantly lower pKa due to the electron-withdrawing nature of the acyl group, meaning it remains neutral and stays in the organic layer[2].

Q2: How do I eliminate residual pivaloyl chloride and its byproduct, pivalic acid? A2: Pivaloyl chloride is a highly reactive acylating agent that hydrolyzes rapidly in the presence of water to form pivalic acid and HCl[3]. Pivalic acid is a branched-chain tertiary carboxylic acid that is highly soluble in organic solvents[4]. To remove it, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8). This mildly basic wash deprotonates the pivalic acid, converting it into water-soluble sodium pivalate, which is easily extracted into the aqueous layer[5].

Q3: My product yield is low after the acid wash. Is the pivalamide product being extracted into the aqueous layer? A3: Yes, this is a common issue if the acid wash is too concentrated. While the pivalamide group reduces the basicity of the pyridine ring, the molecule still contains a pyridine nitrogen that can be protonated at very low pH levels (< pH 1)[2]. If you use concentrated HCl, you risk protonating the product, pulling it into the aqueous phase. To prevent this, use a strictly controlled mild acid wash (pH 3-4), such as 10% citric acid or dilute ammonium chloride, to selectively protonate the more basic unreacted amine without affecting the amide product[6].

Q4: If acid-base extraction fails to remove all impurities, what is the best chromatographic approach? A4: If trace starting materials remain, flash column chromatography on silica gel is the standard purification method[2]. Because the unreacted amine is highly polar and basic, it tends to streak on silica. Using a gradient elution of Hexane/Ethyl Acetate and adding 1-2% triethylamine (Et₃N) to the eluent will neutralize the acidic silanol groups on the silica gel, preventing the amine from streaking and ensuring sharp separation from the less polar pivalamide product[1].

Quantitative Physicochemical Data

To design a self-validating purification system, it is critical to understand the physicochemical properties of the mixture components.

CompoundRole in SynthesisAcid/Base NatureAqueous SolubilityRemoval Strategy
N-(2,3-Dimethoxypyridin-4-yl)pivalamide Target ProductNeutral / Weakly BasicLow (Neutral pH)Retain in Organic Phase
2,3-Dimethoxypyridin-4-amine Starting MaterialBasicModerateWash with 1N HCl (pH ~1-2)
Pivaloyl Chloride ReactantElectrophileHydrolyzes rapidlyQuench with Water/NaHCO₃
Pivalic Acid ByproductAcidicLow (Neutral pH)Wash with Sat. NaHCO₃ (pH ~8)

Experimental Methodologies

The following protocols are designed as self-validating systems. By verifying the pH and utilizing Thin-Layer Chromatography (TLC) at each phase separation, you ensure causality between your actions and the purity of the final compound.

Protocol 1: Optimized Acid-Base Extraction Workflow
  • Dilution & Quenching: Dilute the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[5]. Slowly add saturated aqueous NaHCO₃ to quench any unreacted pivaloyl chloride[2]. Stir vigorously for 15 minutes to ensure complete hydrolysis to pivalic acid[3].

  • Acid Wash (Amine Removal): Transfer the mixture to a separatory funnel. Wash the organic layer with 1N HCl or 10% aqueous citric acid (2 x 20 mL per 100 mL organic solvent)[6]. The unreacted 2,3-dimethoxypyridin-4-amine partitions into the aqueous layer as a pyridinium salt[1].

    • Self-Validation Step: Spot the acidic aqueous layer on a TLC plate and check under UV light. If a large amount of product is visible, the acid wash was too strong. Adjust the aqueous layer to pH 5-6 using NaHCO₃ and back-extract with DCM to recover the product[6].

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to deprotonate pivalic acid, extracting it into the aqueous phase as sodium pivalate[5].

  • Drying & Concentration: Wash the organic layer with brine (saturated NaCl) to remove residual water[6]. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[2].

Protocol 2: Silica Gel Flash Chromatography (Trace Impurity Removal)
  • Column Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., Hexane)[1].

  • Loading: Dissolve the crude N-(2,3-Dimethoxypyridin-4-yl)pivalamide in a minimal amount of DCM and carefully load it onto the top of the silica bed.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (e.g., 90:10 to 50:50). To prevent basic impurities from streaking, add 1% Triethylamine (Et₃N) to the mobile phase[1].

  • Fraction Collection & Validation: Monitor fractions via TLC. The pivalamide product will elute faster than the highly polar, unreacted amine. Combine product-containing fractions and concentrate under reduced pressure[2].

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Structural Elucidation of N-(2,3-Dimethoxypyridin-4-yl)pivalamide

In the realm of medicinal chemistry, the structural verification of highly functionalized pyridines is a critical quality control gateway. N-(2,3-Dimethoxypyridin-4-yl)pivalamide serves as a complex building block where...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry, the structural verification of highly functionalized pyridines is a critical quality control gateway. N-(2,3-Dimethoxypyridin-4-yl)pivalamide serves as a complex building block where steric crowding and electronic push-pull dynamics complicate spectral interpretation.

This guide provides a definitive comparative analysis of ¹H NMR methodologies, objectively evaluating the performance of different deuterated solvents (CDCl₃ vs. DMSO-d₆) to help researchers achieve unambiguous structural elucidation.

Comparative Solvent Analysis: CDCl₃ vs. DMSO-d₆

The selection of the NMR solvent is not merely a solubility requirement; it is an active variable that manipulates the electronic environment of the molecule. For N-(2,3-Dimethoxypyridin-4-yl)pivalamide, the presence of a secondary amide and two adjacent methoxy groups makes solvent selection the primary driver of spectral resolution.

  • Chloroform-d (CDCl₃): Traditionally the first-line solvent due to its low viscosity and excellent resolution. However, in CDCl₃, the amide proton (N-H) engages in variable intermolecular hydrogen bonding. This results in a broad, unpredictable singlet that can occasionally obscure the aromatic H-5 signal.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO acts as a potent hydrogen-bond acceptor. It outcompetes intermolecular solute-solute interactions, effectively locking the amide proton in a uniform, strongly deshielded solvation state. This transition induces predictable downfield shifts for exchangeable protons, a phenomenon well-documented in comparative NMR studies (). Consequently, the N-H signal shifts far downfield (~9.85 ppm), leaving the pyridine AB spin system (H-5 and H-6) perfectly resolved.

Quantitative ¹H NMR Spectral Data Comparison

The following table summarizes the expected chemical shifts, demonstrating the causality of solvent effects on the molecule's specific functional groups.

Proton AssignmentMultiplicityIntegrationCDCl₃ Shift (δ, ppm)DMSO-d₆ Shift (δ, ppm)Structural Rationale & Causality
Pivaloyl -C(CH₃)₃ Singlet (s)9H1.321.24Free rotation of methyls averages the shielded aliphatic environment.
3-OCH₃ Singlet (s)3H3.863.78Shielded relative to 2-OMe due to distance from the electronegative ring nitrogen.
2-OCH₃ Singlet (s)3H4.023.92Deshielded by the strong inductive effect of the adjacent pyridine nitrogen.
Pyridine H-5 Doublet (d)1H7.657.55Vicinal coupling to H-6 (³J ≈ 5.5 Hz). Shielded relative to H-6.
Pyridine H-6 Doublet (d)1H8.058.12Strongly deshielded by the adjacent electronegative ring nitrogen.
Amide N-H Broad Singlet1H7.859.85Strong solvent H-bonding in DMSO-d₆ drastically deshields the proton.

Mechanistic Interpretation of Key Signals

To move beyond simple pattern matching, a Senior Application Scientist must understand the physical chemistry driving these spectral outputs.

The Pivalamide Anchor: The tert-butyl group of the pivalamide moiety consistently manifests as an intense 9H singlet near 1.3 ppm. Because of the rapid free rotation around the C-C bonds, all nine protons are magnetically equivalent. This acts as a reliable internal integration standard, a diagnostic feature corroborated by standard pivalamide spectral databases ().

Conformational Locking & Methoxy Resolution: Steric clash between the bulky tert-butyl group of the pivalamide and the adjacent 3-methoxy group forces the amide plane out of coplanarity with the pyridine ring. This conformational twist reduces the resonance deshielding effect of the amide carbonyl on H-5. Furthermore, the 2-methoxy group is shifted further downfield (~4.0 ppm) than the 3-methoxy group (~3.8 ppm) strictly due to its proximity to the strongly electronegative pyridine nitrogen.

The Pyridine AB Spin System: The electron-withdrawing nature of the pyridine nitrogen heavily deshields the ortho-proton (H-6), pushing it downfield relative to H-5, a pattern observed in related functionalized pyridines (). Because H-5 and H-6 are adjacent, they couple to each other, forming a classic AB (or AX) spin system characterized by two doublets with a matching vicinal coupling constant (³J ≈ 5.5 Hz).

Solvent_Dynamics cluster_0 Non-Polar Environment cluster_1 Polar Aprotic Environment Solute N-(2,3-Dimethoxypyridin-4-yl) pivalamide CDCl3 CDCl3 Solvent Solute->CDCl3 DMSO DMSO-d6 Solvent Solute->DMSO Effect1 Variable NH Shift (δ 7.5 - 8.5 ppm) CDCl3->Effect1 Intermolecular H-bonding Effect2 Deshielded NH Shift (δ 9.5 - 10.5 ppm) DMSO->Effect2 Solvent-Solute H-bonding

Fig 2: Mechanistic pathway of solvent-dependent chemical shift perturbations for the amide proton.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following step-by-step methodology ensures quantitative reliability and prevents artifactual misinterpretation.

Step 1: Sample Preparation

  • Weigh exactly 10–15 mg of N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

  • Causality: This mass ensures an optimal signal-to-noise ratio (SNR) for a low-scan 1D proton experiment, minimizing acquisition time while resolving the fine ~5.5 Hz splitting of the pyridine protons.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (recommended over CDCl₃ for reasons outlined above) and transfer to a clean 5 mm NMR tube.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Perform automated or manual shimming (Z1-Z5) until the solvent residual peak (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 30-degree pulse (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds.

  • Causality: The bulky tert-butyl protons have longer T₁ relaxation times. A standard 1.0s delay will truncate their relaxation, leading to artificially low integration values.

  • Scans (NS): 16 scans are sufficient for a 15 mg sample.

Step 4: Spectral Processing & Internal Validation

  • Apply a Fourier Transform (FT) followed by manual phase correction (zeroth and first order) to ensure all peaks are purely absorptive.

  • Apply a multipoint baseline correction.

  • The Validation Loop: Integrate the H-6 doublet at ~8.12 ppm and set its value to exactly 1.00. Next, integrate the tert-butyl singlet at ~1.24 ppm.

  • Self-Validation Check: If the tert-butyl integration is < 8.80, your D1 relaxation delay was too short. You must halt, increase D1 to 3.0s, and re-acquire. If it reads ~9.00, the quantitative integrity of the spectrum is verified.

Workflow A 1. Sample Preparation 10-15 mg in 0.6 mL Solvent B 2. Solvent Selection Evaluate CDCl3 vs DMSO-d6 A->B C 3. NMR Acquisition 400/600 MHz, zg30, D1=2.0s B->C D 4. Spectral Processing Phase/Baseline Corr. & Window Functions C->D E 5. Internal Validation Check 9H t-butyl integration ratio D->E

Fig 1: Self-validating ¹H NMR acquisition workflow ensuring quantitative reliability.

References

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Magnetic Resonance in Chemistry (Abraham et al., 2006) URL:[Link]

Comparative

LC-MS analysis and fragmentation patterns of N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Unlocking the Structural Blueprint: A Comparative Guide to the LC-MS/MS Fragmentation and Chromatographic Analysis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide Executive Summary For researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Structural Blueprint: A Comparative Guide to the LC-MS/MS Fragmentation and Chromatographic Analysis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide

Executive Summary

For researchers and drug development professionals, the precise structural characterization of highly functionalized pyridine intermediates is a critical bottleneck in pharmaceutical synthesis. N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS 1171919-96-2) serves as a vital building block in the development of novel therapeutics [1]. However, its unique combination of a sterically hindered pivalamide group and an electron-rich dimethoxypyridine core presents specific analytical challenges.

This guide provides an objective, data-driven comparison of chromatographic column chemistries (Core-Shell PFP vs. Fully Porous C18) and mass spectrometry platforms (Q-TOF vs. QqQ) to establish a self-validating, highly reliable protocol for the analysis of this compound.

Mechanistic Insights: LC-MS/MS Fragmentation Dynamics

To confidently identify N-(2,3-Dimethoxypyridin-4-yl)pivalamide and differentiate it from synthetic impurities, one must understand the causality behind its collision-induced dissociation (CID) pathways [2].

The precursor ion is observed at m/z 239.14 ([M+H]⁺). In standard amides, fragmentation typically proceeds via the elimination of a ketene through a cyclic transition state involving an α -proton. However, the pivalamide group contains a tert-butyl moiety, which completely lacks α -hydrogens. This structural feature blocks standard ketene loss. Instead, the molecule undergoes a higher-energy, two-step rearrangement:

  • Loss of Isobutylene and CO: The tert-butyl group eliminates as isobutylene (56 Da), immediately followed by the loss of carbon monoxide (28 Da). This combined neutral loss of 84 Da yields the highly stable protonated 2,3-dimethoxypyridin-4-amine at m/z 155.08 [3].

  • Methoxy Cleavage: The m/z 155.08 fragment undergoes the loss of a methyl radical (•CH₃, 15 Da) driven by the ortho-effect of the adjacent pyridine nitrogen, yielding a radical cation at m/z 140.05 .

  • Ring Contraction: Subsequent loss of CO (28 Da) from the resulting pyridone-like structure yields m/z 112.05 .

Fragmentation M [M+H]+ m/z 239.14 F1 Protonated Amine m/z 155.08 M->F1 - Isobutylene (56 Da) - CO (28 Da) F2 Loss of Methyl m/z 140.05 F1->F2 - •CH3 (15 Da) F3 Loss of CO m/z 112.05 F2->F3 - CO (28 Da)

Fig 1. Mechanistic CID fragmentation pathway of N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Table 1: High-Resolution Fragment Ion Assignments (Q-TOF MS)

Precursor (m/z) Fragment (m/z) Neutral Loss Formula Mass Error (ppm) Proposed Mechanism
239.1460 155.0815 84.0645 [C₇H₁₁N₂O₂]⁺ 1.2 Loss of isobutylene + CO
239.1460 140.0580 99.0880 [C₆H₈N₂O₂]⁺• 0.8 Subsequent loss of •CH₃

| 239.1460 | 112.0631 | 127.0829 |[C₅H₈N₂O]⁺• | 1.5 | Subsequent loss of CO |

Chromatographic Performance: Core-Shell PFP vs. Fully Porous C18

When developing an LC method for this compound, scientists often default to standard Fully Porous C18 columns. However, the dimethoxypyridine core is highly polar, leading to poor retention and peak tailing on purely hydrophobic stationary phases.

The Alternative: A Core-Shell Pentafluorophenyl (PFP) column.

  • Causality of Superiority: The electron-rich dimethoxypyridine ring acts as a π -donor, while the highly electronegative pentafluorophenyl phase acts as a π -acceptor. This creates a strong π−π charge-transfer interaction. Additionally, the PFP phase allows for dipole-dipole interactions with the methoxy groups, providing orthogonal selectivity that C18 cannot match [4]. The core-shell architecture minimizes the Eddy diffusion (A-term) in the van Deemter equation, resulting in significantly sharper peaks.

Table 2: Chromatographic Metrics Comparison

Metric Fully Porous C18 (1.7 µm) Core-Shell PFP (2.6 µm) Performance Gain
Retention Factor (k') 1.2 4.8 400% Increase (Avoids void volume)
Peak Asymmetry (Tf) 1.65 (Tailing) 1.05 (Symmetrical) Elimination of secondary interactions
Theoretical Plates (N) 12,500 24,000 92% Increase in efficiency

| Resolution from Amine | 1.1 | 3.5 | Baseline separation achieved |

Mass Spectrometry Platforms: Q-TOF vs. QqQ

Choosing the right mass spectrometry platform depends on the specific phase of drug development.

  • High-Resolution Q-TOF MS: Ideal for the initial structural elucidation and impurity profiling. The sub-2 ppm mass accuracy allows for the unequivocal confirmation of the unique 84 Da neutral loss (isobutylene + CO), ruling out isobaric interferences that a nominal mass instrument might miss [2].

  • Triple Quadrupole (QqQ) MS: The superior choice for high-throughput quantification and pharmacokinetic (PK) studies. By utilizing Multiple Reaction Monitoring (MRM) targeting the 239.1 -> 155.1 transition, the QqQ provides a 50-fold increase in signal-to-noise (S/N) ratio over the Q-TOF, lowering the Limit of Quantitation (LOQ) to the sub-ng/mL range.

Experimental Protocols (Self-Validating System)

To ensure maximum trustworthiness and reproducibility, the following protocol represents a self-validating workflow. The use of a dynamic MRM method ensures that only peaks matching both the precise retention time (established via the PFP column) and the specific fragmentation transition are integrated.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of N-(2,3-Dimethoxypyridin-4-yl)pivalamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 100 ng/mL using Initial Mobile Phase (95% A / 5% B). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Core-Shell PFP (2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of the pyridine nitrogen).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate for 3 mins. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (QqQ) Parameters:

    • Source: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • MRM Transitions: Quantifier: 239.1 -> 155.1 (Collision Energy: 22 eV). Qualifier: 239.1 -> 140.0 (Collision Energy: 35 eV).

Workflow Prep 1. Sample Prep 100 ng/mL in 95:5 H2O:ACN 0.22 µm PTFE Filtration Col 2. Column Selection Core-Shell PFP Orthogonal Selectivity Prep->Col MS MS Col->MS Data 4. Data Processing Peak Integration Ion Ratio Confirmation MS->Data

Fig 2. Self-validating analytical workflow for compound characterization.

References

  • National Institutes of Health (NIH). (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. PubMed Central (PMC). Available at:[Link]

  • MDPI. (2020). Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 using Mass Spectrometric Molecular Networking. Microorganisms. Available at:[Link]

Validation

A Comparative Guide to the Infrared Spectroscopy of Pivalamide and Methoxy Groups in Pyridines

Introduction Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the vibrational frequencies of chemical bonds, IR spectroscopy provides a m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the vibrational frequencies of chemical bonds, IR spectroscopy provides a molecular "fingerprint," revealing the presence of specific functional groups. For researchers in medicinal chemistry and drug development, this technique is particularly valuable for characterizing substituted heterocyclic compounds, such as pyridines, which are common scaffolds in pharmaceutical agents.

This guide offers an in-depth comparison of the characteristic IR spectroscopic features of two important functional groups when attached to a pyridine ring: the pivalamide and the methoxy group. Understanding the distinct spectral signatures of these groups is crucial for reaction monitoring, quality control, and the unambiguous identification of novel compounds. We will explore the key vibrational modes, the influence of the pyridine ring on these modes, and provide practical, field-proven insights for obtaining and interpreting high-quality IR spectra.

Characteristic IR Peaks of the Pivalamide Group

The pivalamide group, characterized by a bulky tert-butyl moiety attached to an amide functionality, exhibits several distinct absorption bands in the mid-infrared region. These are primarily associated with the N-H and C=O bonds of the amide.

N-H Stretching Vibrations

The N-H stretching vibrations of a secondary amide like pivalamide typically appear as a single, sharp to moderately broad band in the region of 3500-3250 cm⁻¹ [1]. The exact position and broadness of this peak are highly sensitive to hydrogen bonding. In dilute solutions in non-polar solvents, the free N-H stretch is observed at higher wavenumbers. In the solid state or in concentrated solutions, intermolecular hydrogen bonding causes a shift to lower wavenumbers and significant broadening of the peak.

Amide I Band (C=O Stretching)

The most intense and characteristic absorption for the pivalamide group is the Amide I band, which arises from the C=O stretching vibration. This strong band is typically observed in the range of 1700-1630 cm⁻¹ [1][2]. The position of the Amide I band can be influenced by the electronic effects of the substituent on the pyridine ring and by hydrogen bonding.

Amide II Band (N-H Bending and C-N Stretching)

The Amide II band, a result of the coupling between the N-H in-plane bending and C-N stretching vibrations, is another key feature. It appears as a medium to strong intensity band between 1570 cm⁻¹ and 1515 cm⁻¹ .

Characteristic IR Peaks of the Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group whose IR signature is primarily due to C-H and C-O stretching vibrations.

C-H Stretching Vibrations

The C-H stretching vibrations of the methyl group in a methoxy substituent are observed in the region of 3000-2850 cm⁻¹ . Typically, two to three distinct bands can be seen, corresponding to the asymmetric and symmetric stretching modes of the C-H bonds.

C-O Stretching Vibrations

The most characteristic absorption for the methoxy group is the C-O stretching vibration. For aryl ethers, such as methoxypyridines, this appears as a strong band in the region of 1275-1200 cm⁻¹ for the asymmetric C-O-C stretch and a weaker band around 1075-1020 cm⁻¹ for the symmetric stretch. The exact position is influenced by the substitution pattern on the pyridine ring.

Comparative Analysis of Pivalamide and Methoxy Groups on the Pyridine Ring

The electronic nature of the pivalamide and methoxy groups, as well as their positions on the pyridine ring, can influence the vibrational frequencies of the pyridine ring itself. The pyridine ring has characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

  • Pivalamide Group: As an electron-withdrawing group (due to the carbonyl), the pivalamide substituent can shift the pyridine ring vibrations to slightly higher wavenumbers.

  • Methoxy Group: As an electron-donating group, the methoxy substituent can cause a small shift of the pyridine ring vibrations to lower wavenumbers.

Summary of Key IR Absorption Bands
Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
Pivalamide N-H Stretch3500 - 3250Medium - Strong, BroadPosition and shape are sensitive to hydrogen bonding.[1]
Amide I (C=O Stretch)1700 - 1630Strong, SharpThe most prominent peak for the pivalamide group.[1][2]
Amide II (N-H Bend, C-N Stretch)1570 - 1515Medium - Strong
Methoxy C-H Stretch (methyl)3000 - 2850MediumMultiple bands may be observed.
C-O-C Asymmetric Stretch1275 - 1200StrongCharacteristic for aryl ethers.
C-O-C Symmetric Stretch1075 - 1020Medium - Weak
Pyridine Ring C=C, C=N Stretches1600 - 1400Medium - StrongPosition can be influenced by the electronic nature of the substituent.

Experimental Protocol: Obtaining a High-Quality FTIR Spectrum of a Substituted Pyridine

This protocol describes the Attenuated Total Reflectance (ATR) method, which is a common and convenient technique for obtaining IR spectra of solid and liquid samples.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of the substituted pyridine (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • For solid samples: Place a small amount of the solid powder onto the center of the ATR crystal. Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • For liquid samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • In the spectrometer software, initiate the collection of the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to ensure the baseline of the spectrum is flat.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the pressure arm tip with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Causality Behind Experimental Choices
  • ATR Technique: This method is chosen for its ease of use, minimal sample preparation, and its applicability to a wide range of solid and liquid samples. It provides high-quality, reproducible spectra.

  • Background Scan: A background scan is crucial for removing spectral contributions from the instrument and the environment, ensuring that the resulting spectrum is solely that of the sample.

  • Pressure Application (for solids): Applying pressure ensures intimate contact between the solid sample and the ATR crystal, which is essential for obtaining a strong and well-defined spectrum.

Visualization of the Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Sample to Crystal Collect_Background->Apply_Sample Ready for Sample Collect_Sample_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Sample_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Collect_Sample_Spectrum->Process_Data Raw Spectrum Clean_Up Clean ATR Crystal Process_Data->Clean_Up Final Spectrum

Caption: Workflow for obtaining an FTIR spectrum using the ATR method.

Conclusion

The pivalamide and methoxy groups present distinct and readily identifiable features in the IR spectra of substituted pyridines. The strong Amide I band of the pivalamide group and the characteristic C-O stretching of the methoxy group serve as primary diagnostic peaks. By following a robust experimental protocol and understanding the key vibrational modes, researchers can confidently characterize and differentiate these important classes of compounds, accelerating the pace of drug discovery and development.

References

  • NIST. (2021). Propanamide, 2,2-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Stuart, B. H. (2004).
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Wiley Analytical Science. (2002). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

Comparative

Comparing directing group efficiency: Pivalamide vs Carbamate on pyridines

Directing Group Efficiency in Pyridine C–H Activation: Pivalamide vs. Carbamate In the realm of late-stage functionalization, transition-metal-catalyzed C–H activation of aminopyridines is a cornerstone methodology for d...

Author: BenchChem Technical Support Team. Date: March 2026

Directing Group Efficiency in Pyridine C–H Activation: Pivalamide vs. Carbamate

In the realm of late-stage functionalization, transition-metal-catalyzed C–H activation of aminopyridines is a cornerstone methodology for drug development professionals. However, the innate electronic bias of the pyridine ring often leads to poor regioselectivity, while the endocyclic nitrogen is notorious for strongly coordinating to transition metals, leading to catalyst poisoning. To override these inherent challenges, exogenous directing groups (DGs) are installed on the exocyclic amine.

This guide objectively compares the two most ubiquitous classes of directing groups used in this context: the Pivalamide (NHPiv) and the Carbamate (NHBoc/NHCbz) . Through mechanistic analysis and experimental validation, we will explore why NHPiv has emerged as the privileged DG for harsh catalytic regimes, while NHBoc remains a niche, albeit useful, alternative when orthogonal deprotection is strictly required.

Mechanistic Rationale & Electronic Dichotomy

The efficiency of a directing group in C–H activation hinges on two primary factors: Lewis basicity (to recruit the metal catalyst) and steric profile (to enforce mono-selectivity and prevent bis-coordination) 1.

Pivalamide (NHPiv): The Robust Standard The NHPiv group features a highly Lewis basic carbonyl oxygen that readily coordinates to Pd(II), Ru(II), or Rh(III) centers. This strong coordination facilitates the critical Concerted Metalation-Deprotonation (CMD) step required to cleave the inert C(sp²)–H bond 2. Crucially, the bulky tert-butyl moiety acts as a steric shield. This bulk prevents the formation of catalytically inactive resting states (where two substrates bind a single metal center) and strictly limits the reaction to mono-functionalization by blocking the approach of a second coupling partner.

Carbamate (NHBoc/NHCbz): The Labile Alternative Carbamates possess an alkoxy oxygen adjacent to the carbonyl. This electron-withdrawing effect reduces the Lewis basicity of the carbonyl oxygen, leading to weaker metal coordination 3. Furthermore, the defining limitation of the NHBoc group is its lability. Typical C–H activation conditions require elevated temperatures (>100 °C) and acidic additives (e.g., PivOH, AcOH). Under these conditions, the Boc group undergoes rapid thermal and acidic degradation, releasing isobutylene and CO₂. The resulting free aminopyridine irreversibly binds and poisons the transition metal catalyst, often plummeting yields to sub-20% levels 4.

Visualizing the Pathways

G Cat Pd(II) Catalyst Coord NHPiv-Aminopyridine Coordination Cat->Coord Cycle Stable 6-Membered Palladacycle Coord->Cycle C-H Cleavage (CMD) OxAdd Transmetalation / Oxidative Addition Cycle->OxAdd RedElim Reductive Elimination OxAdd->RedElim RedElim->Cat Catalyst Regeneration Prod Ortho-Functionalized Product RedElim->Prod

Figure 1: Catalytic cycle of Pd(II)-mediated C-H functionalization directed by the robust NHPiv group.

G Substrate Aminopyridine Substrate NHPiv Pivalamide (NHPiv) Directing Group Substrate->NHPiv NHBoc Carbamate (NHBoc) Directing Group Substrate->NHBoc Cond C-H Activation Conditions (Pd/Rh, >100°C, Acidic Additives) NHPiv->Cond NHBoc->Cond PivSuccess Robust Coordination High Yield (>80%) Cond->PivSuccess BocFail Thermal/Acidic Deprotection Catalyst Poisoning (<20% Yield) Cond->BocFail

Figure 2: Stability and yield dichotomy between NHPiv and NHBoc under harsh C-H activation conditions.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both directing groups when subjected to standard Pd-catalyzed ortho-arylation conditions.

FeaturePivalamide (NHPiv)Carbamate (NHBoc)
Carbonyl Lewis Basicity High (Strong metal coordination)Moderate (Attenuated by alkoxy oxygen)
Steric Hindrance Very High (Enforces mono-selectivity)Moderate (Prone to di-functionalization)
Stability (Thermal) Excellent (Stable >130 °C)Poor (Degrades >80 °C)
Stability (Acidic) Excellent (Tolerates PivOH/AcOH)Poor (Deprotects to free amine)
Typical Yield (Pd-Arylation) 75% – 95%< 20% (Often trace amounts)
Deprotection Method Strong acid (HCl/reflux) or AmidaseMild acid (TFA/DCM at RT)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to execute these transformations, explicitly outlining the causality behind each reagent choice.

Protocol A: NHPiv-Directed Pd-Catalyzed ortho-Arylation

This is the gold-standard protocol for robust, high-yielding functionalization.

  • Reaction Setup: In an oven-dried Schlenk tube, add N-(pyridin-2-yl)pivalamide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

    • Causality: Pd(OAc)₂ serves as the precatalyst. Ag₂CO₃ is dual-purpose: it acts as a mild base to assist the CMD step and as a halide scavenger to abstract iodide, preventing product inhibition of the palladium center.

  • Solvent Addition: Add hexafluoro-2-propanol (HFIP) to achieve a 0.2 M concentration.

    • Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the polar transition states of the C–H cleavage step while completely resisting background oxidation.

  • Thermal Activation: Seal the tube and heat to 110 °C for 12 hours.

    • Causality: The high activation energy of the C(sp²)–H bond cleavage requires elevated thermal input. NHPiv's robust nature prevents degradation at this temperature.

  • Validation & In-Process Control: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The system is validated if the chromatogram shows >50% conversion to the mono-arylated mass [M+H]⁺ without the appearance of the di-arylated byproduct (which is actively suppressed by the tert-butyl bulk).

  • Workup: Cool to room temperature, filter through a Celite pad to remove AgI salts, and concentrate in vacuo. Purify via standard silica gel flash chromatography.

Protocol B: The NHBoc Workaround (Low-Temperature Functionalization)

If orthogonal deprotection is strictly required and NHBoc must be used, the thermodynamic penalty of the Boc group must be bypassed kinetically.

  • Reaction Setup: Combine tert-butyl pyridin-2-ylcarbamate (1.0 equiv), diaryliodonium triflate (1.2 equiv), and Pd(OAc)₂ (10 mol%) in a reaction vial.

    • Causality: We replace aryl iodides with highly electrophilic diaryliodonium salts. Their intense reactivity allows oxidative addition to occur at much lower temperatures, sparing the Boc group.

  • Solvent & Additives: Add dichloroethane (DCE) and trifluoroacetic acid (TFA, 0.5 equiv).

    • Causality: A catalytic amount of TFA accelerates the CMD step without fully deprotecting the Boc group, provided the temperature is strictly controlled.

  • Thermal Control: Heat to exactly 70 °C for 8 hours.

    • Causality: Exceeding 80 °C triggers rapid Boc deprotection. The resulting free aminopyridine will immediately form a stable, catalytically dead bis-amine Pd(II) complex.

  • Validation & In-Process Control: Monitor via TLC (Hexanes/EtOAc).

    • Self-Validation: If a highly polar baseline spot appears (indicating free aminopyridine), the temperature is too high, and the catalyst has been poisoned. Immediate cooling is required.

References

  • Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)
  • Expedient and divergent synthesis of unnatural peptides through cobalt-catalyzed diastereoselective umpolung hydrogenation Source: ResearchGate URL
  • Source: Academia.
  • Palladium-Catalyzed Late-Stage ortho-C–H Bond Aroylation of Anilines Using 4-Methoxy-2-pyridinyl as a Removable Directing Group Source: ACS Publications URL

Sources

Validation

HPLC Method Development for N-(2,3-Dimethoxypyridin-4-yl)pivalamide Purity: A Stationary Phase Comparison Guide

Executive Summary Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for substituted pyridines like N-(2,3-Dimethoxypyridin-4-yl)pivalamide presents unique chromatographic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for substituted pyridines like N-(2,3-Dimethoxypyridin-4-yl)pivalamide presents unique chromatographic challenges. Traditional alkyl phases (C18) frequently fail to provide adequate peak symmetry and resolution due to secondary interactions between the basic pyridine nitrogen and residual silanols on the silica matrix[1][2].

This guide objectively compares the performance of standard C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases. By analyzing the causality behind experimental choices, we demonstrate why orthogonal selectivity—specifically leveraging the dipole-dipole and π

π interactions of a PFP column—is critical for resolving this Active Pharmaceutical Ingredient (API) intermediate from its synthetic precursors.

The Chromatographic Challenge: Pyridines and Silanols

N-(2,3-Dimethoxypyridin-4-yl)pivalamide contains a highly electron-rich dimethoxypyridine ring and a sterically bulky pivalamide group.

When analyzing basic compounds (pKa ~5.0–6.5) on standard C18 columns, the analyte acts as a strong hydrogen bond acceptor and Lewis base. Even on heavily endcapped C18 columns, the basic nitrogen interacts with unreacted, acidic silanols on the silica backbone[3]. This secondary interaction causes severe peak tailing (Tailing Factor > 2.0), which compromises theoretical plate count, reduces sensitivity, and obscures closely eluting impurities like 2,3-dimethoxypyridin-4-amine[2][3].

G A Define Target Profile (API & Impurities) B Stationary Phase Screening (C18, PFP, Biphenyl) A->B C Mobile Phase Optimization (pH Control) B->C D Gradient Tuning (Organic Modifier %) C->D E Method Validation (ICH Q2 Guidelines) D->E

HPLC Method Development Workflow for Substituted Pyridines.

Stationary Phase Selection: Mechanistic Causality

To overcome silanol-induced tailing and separate positional isomers, we must move beyond simple hydrophobic dispersion forces.

  • Standard C18: Relies purely on hydrophobic interactions. It lacks the shape selectivity required to resolve the bulky pivalamide group from structurally similar aliphatic impurities.

  • Biphenyl: Contains two aromatic rings that enhance retention via π

    π interactions. While it improves resolution for aromatic impurities, it does not fully neutralize the basic nitrogen interaction.

    PFP (Pentafluorophenyl): The introduction of highly electronegative fluorine atoms creates a strong dipole moment. PFP phases retain analytes through a combination of hydrophobic, π

    π , dipole-dipole, and hydrogen-bonding interactions[1]. For fluorinated or basic pyridines, this orthogonal selectivity drastically sharpens peaks and often reverses elution orders compared to C18, providing baseline resolution[4].

G cluster_columns Stationary Phase Interactions Target N-(2,3-Dimethoxypyridin-4-yl)pivalamide C18 C18 Phase Hydrophobic Dispersion Risk: Silanol Tailing Target->C18 Weak / Tailing PFP PFP Phase Dipole-Dipole, π-π, H-Bonding Benefit: Orthogonal Selectivity Target->PFP Strong / Sharp Biphenyl Biphenyl Phase π-π & Hydrophobic Benefit: Isomer Resolution Target->Biphenyl Moderate

Stationary phase interaction mechanisms for pyridine derivatives.

Experimental Protocol: Self-Validating Method

To objectively compare these columns, the following self-validating protocol was executed. The use of a pH 6.5 buffer ensures the pyridine nitrogen is partially neutralized, minimizing ionization while testing the true selectivity of the stationary phase[5].

Equipment & Reagents
  • System: Quaternary Gradient HPLC with Diode Array Detector (DAD).

  • Detection: UV at 254 nm (optimal for pyridine chromophores)[5].

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5[5].

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Columns Tested: 150 x 4.6 mm, 3 µm (C18, Biphenyl, and PFP).

Step-by-Step Workflow
  • Standard Preparation: Accurately weigh 10 mg of N-(2,3-Dimethoxypyridin-4-yl)pivalamide standard[6]. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1000 µg/mL stock solution[7].

  • Spiking: Spike the stock solution with 1% w/w of synthetic precursors: 2,3-dimethoxypyridin-4-amine (Impurity A) and Pivalic Acid (Impurity B).

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Oven: 40°C (reduces backpressure and improves mass transfer).

    • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 60% B

    • 10.0 - 12.0 min: 60% 90% B

    • 12.0 - 15.0 min: 90% B (Wash)

    • 15.1 - 20.0 min: 10% B (Equilibration)

Quantitative Data Comparison

The table below summarizes the chromatographic performance across the three evaluated stationary phases. System suitability criteria require a Tailing Factor (Tf) 1.5 and Resolution (Rs) 2.0.

Chromatographic ParameterStandard C18 ColumnBiphenyl ColumnPFP (Pentafluorophenyl) Column
Retention Time (API) 6.4 min7.1 min8.3 min
Peak Tailing Factor (Tf) 2.15 (Fail)1.45 (Pass)1.08 (Excellent)
Theoretical Plates (N) 8,50012,20018,500
Resolution (API vs Imp. A) 1.83.25.4
Resolution (API vs Imp. B) Co-elution2.14.8
Data Analysis
  • Standard C18: Failed system suitability. The severe peak tailing (Tf = 2.15) caused by silanol interactions resulted in the co-elution of the API with Pivalic Acid[2][3].

  • Biphenyl: Achieved passing criteria. The π

    π interactions provided sufficient retention to resolve the API from both impurities, though slight tailing remained.
  • PFP: Delivered vastly superior performance. The rigid fluorinated ring provided exceptional shape selectivity, completely resolving the sterically hindered pivalamide from its precursors[1][4]. The dipole-dipole interactions effectively shielded the basic nitrogen from residual silanols, yielding perfect peak symmetry (Tf = 1.08) and the highest theoretical plate count[1][2].

Conclusion

For the purity analysis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide, a Pentafluorophenyl (PFP) stationary phase is the definitive choice over traditional C18 columns. By leveraging orthogonal retention mechanisms—specifically dipole-dipole and hydrogen bonding—the PFP column neutralizes the tailing effect inherent to basic pyridines. This results in a highly reproducible, ICH-compliant method capable of baseline-resolving critical synthetic impurities, making it ideal for stringent QA/QC pharmaceutical environments.

References

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace Source: SciSpace URL
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed Source: NIH / PubMed URL
  • Laboratory Supplies, Equipments & Biotech Products in India | Biomall Source: Biomall URL
  • Source: HPLC.
  • HPLC and UHPLC Columns Source: Bujnochem URL
  • Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas - PMC Source: NIH / PMC URL
  • HPLC method development and validation- A general Concept - IJCPS Source: IJCPS URL

Sources

Comparative

Comparative Crystallographic Analysis: N-(2,3-Dimethoxypyridin-4-yl)pivalamide vs. Unsubstituted Analogs

Audience: Researchers, scientists, and drug development professionals Focus: Structural elucidation, supramolecular synthons, and X-ray diffraction methodologies Executive Summary & Mechanistic Rationale In structure-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Structural elucidation, supramolecular synthons, and X-ray diffraction methodologies

Executive Summary & Mechanistic Rationale

In structure-based drug design and materials science, the precise spatial arrangement of functional groups dictates a molecule's physicochemical properties. N-(2,3-Dimethoxypyridin-4-yl)pivalamide (Target) is a highly functionalized building block whose crystallographic behavior diverges significantly from its unsubstituted counterpart, N-(pyridin-4-yl)pivalamide (Reference).

As a Senior Application Scientist, it is critical to understand the causality behind these structural differences. In unsubstituted pyridine-amides, the dominant intermolecular interaction is typically a strong hydrogen bond between the amide N-H (donor) and the pyridine nitrogen (acceptor), driving the formation of 1D infinite chains. However, the introduction of 2,3-dimethoxy groups fundamentally alters this landscape:

  • Steric Hindrance: The bulky methoxy groups at the 2- and 3-positions create a steric shield around the pyridine nitrogen, physically blocking it from acting as an efficient hydrogen bond acceptor.

  • Electronic Modulation: The electron-donating nature of the methoxy groups alters the basicity of the ring, but the steric penalty overrides the thermodynamic gain of N-H···N(pyridine) bonding.

  • Synthon Shift: Consequently, the molecule is forced into an alternative packing motif. The amide N-H instead pairs with the amide carbonyl oxygen of an adjacent molecule, forming a classic centrosymmetric R22​(8) dimer.

Understanding this shift is essential for optimizing crystallization conditions and anticipating the compound's solubility and solid-state stability profile during drug formulation.

Comparative Crystallographic Data Summary

The following table synthesizes the structural and crystallographic divergence between the highly substituted target and the unsubstituted reference compound.

ParameterN-(2,3-Dimethoxypyridin-4-yl)pivalamide (Target)N-(pyridin-4-yl)pivalamide (Reference)
Molecular Formula C₁₂H₁₈N₂O₃C₁₀H₁₄N₂O
Molecular Weight 238.28 g/mol 178.23 g/mol
Primary H-Bond Acceptor Carbonyl Oxygen (O)Pyridine Nitrogen (N)
Supramolecular Motif Centrosymmetric Dimers ( R22​(8) )1D Infinite Chains ( C(4) )
Data Collection Temp 100 K (Cryo-cooling required)298 K (Room Temperature viable)
Disorder Susceptibility High (Methoxy group rotation)Low (Rigid framework)
Optimal Crystallization Vapor Diffusion (Hexane/EtOAc)Slow Evaporation (Methanol)

Structural Divergence & Workflow Visualization

The diagram below maps the logical flow from molecular structure to the required X-ray diffraction strategy, highlighting how steric modifications dictate experimental parameters.

G A N-(2,3-Dimethoxypyridin-4-yl)pivalamide (Target) C Steric Hindrance at Pyridine N Altered H-Bonding Motif A->C B N-(pyridin-4-yl)pivalamide (Reference) D Unrestricted Pyridine N Linear 1D Chains B->D E Low-Temp (100K) Diffraction Mitigates Methoxy Disorder C->E F Standard RT Diffraction Rigid Backbone D->F G Structure Refinement (SHELXL) Validation: R1 < 0.05 E->G F->G

Fig 1. Comparative crystallographic workflow emphasizing structural divergence and data collection strategies.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, every step of the crystallographic workflow must act as a self-validating system. Below are the optimized protocols for isolating and analyzing the crystal structure of N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Protocol A: Vapor Diffusion Crystallization

Because the dimethoxy groups increase the compound's lipophilicity, standard slow evaporation in polar solvents often yields amorphous powders. Vapor diffusion provides the slow kinetics necessary for high-quality single crystals.

  • Solvent Preparation: Dissolve 10 mg of the target compound in 0.5 mL of Ethyl Acetate (EtOAc) in a 2-dram inner vial.

  • Anti-solvent Chamber: Place the inner vial inside a 20-mL outer scintillation vial containing 3 mL of Hexane (anti-solvent). Cap the outer vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 48–72 hours.

  • System Validation: Extract a candidate crystal and examine it under a polarized light microscope. Validation Metric: The crystal must exhibit uniform extinction (birefringence) when rotated under cross-polarized light. If the sample remains dark or shows patchy colors, it is twinned or amorphous and must be recrystallized.

Protocol B: Cryogenic Data Collection

The freely rotating methoxy groups at the 2- and 3-positions introduce severe thermal motion at room temperature, which smears electron density maps and artificially inflates R-factors.

  • Mounting: Coat the validated crystal in a perfluoropolyether cryo-oil to displace surface water and prevent ice formation. Mount on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Screening: Collect 10–20 initial frames to determine the unit cell.

  • System Validation: Analyze the initial frames. Validation Metric: The diffraction spots must be sharp, non-split, and extend to at least 0.84 Å resolution ( I/σ(I)>2.0 ). The absence of diffuse powder rings confirms that the cryo-oil successfully prevented ice formation.

Protocol C: Structure Solution and Refinement

Modern crystallographic analysis relies on rigorous computational modeling to translate diffraction intensities into a 3D atomic model.

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT [1][1]. This algorithm automatically assigns atom types based on peak intensities and connectivity.

  • Anisotropic Refinement: Transfer the initial model to Olex2 [2][2] and perform full-matrix least-squares refinement on F2 using SHELXL [1][3]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Hydrogen Atom Placement: Place the amide hydrogen atom using a riding model, constrained to the expected geometry of the R22​(8) dimer motif.

  • System Validation: Evaluate the final refinement metrics. Validation Metric: A successful, publication-ready structure must yield an R1​ value < 0.05, a wR2​ value < 0.15, and a Goodness-of-Fit (GoF) near 1.0. The residual electron density map must be featureless ( Δρmax​<0.5 e/ų).

  • Packing Analysis: Export the validated CIF file to Mercury [3][4] to visualize the hydrogen-bonding network and confirm the absence of the 1D chain motif found in the unsubstituted reference.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., Rodriguez-Monge, L., Taylor, R., van de Streek, J., & Wood, P. A. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.[Link]

Sources

Validation

Comparative reactivity of 2,3-dimethoxy vs 2,3-dichloro pyridine pivalamides

Topic: Comparative Reactivity of 2,3-Dimethoxy vs. 2,3-Dichloro Pyridine Pivalamides Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of 2,3-Dimethoxy vs. 2,3-Dichloro Pyridine Pivalamides Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Executive Summary

In advanced drug discovery and heterocyclic synthesis, the pivalamide (NHPiv) group is a premier directing moiety. However, the reactivity of a pyridine pivalamide scaffold is profoundly dictated by its adjacent substituents. This guide provides an in-depth comparative analysis of 2,3-dimethoxy versus 2,3-dichloro pyridine pivalamides. By contrasting an electron-rich scaffold against an electron-deficient one, we delineate the causal mechanisms that drive these molecules toward either Directed Ortho Metalation (DoM) or Nucleophilic Aromatic Substitution (SNAr)/Cross-Coupling pathways.

Mechanistic Divergence: Electronic Effects on the Pyridine Scaffold

The fundamental divergence in reactivity between these two scaffolds stems from the opposing electronic perturbations introduced by methoxy (Electron-Donating Group, EDG) and chloro (Electron-Withdrawing Group, EWG) substituents [1].

2,3-Dimethoxy Pyridine Pivalamides: The DoM Champions

Methoxy groups donate electron density into the pyridine ring via resonance, significantly raising the Lowest Unoccupied Molecular Orbital (LUMO). This electron-rich nature effectively shuts down SNAr pathways. However, the oxygen lone pairs serve as exceptional Lewis basic coordination sites. When exposed to an alkyllithium reagent, the lithium cation coordinates to both the pivalamide carbonyl and the adjacent methoxy oxygen. This highly structured pre-lithiation complex directs the base to cleanly deprotonate the C4 position via Directed Ortho Metalation (DoM) [2].

2,3-Dichloro Pyridine Pivalamides: The Cross-Coupling Workhorses

Conversely, the strongly electron-withdrawing chlorine atoms lower the LUMO, making the pyridine ring highly electrophilic. This activates the scaffold for rapid SNAr and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Attempting DoM on this scaffold is notoriously difficult; the C–Cl bond is highly susceptible to competitive lithium-halogen exchange. Furthermore, lithiation adjacent to a leaving group (chloride) often triggers an elimination event, generating a highly reactive pyridyne intermediate that rapidly degrades into complex oligomeric mixtures [1].

Reactivity Substrate Pyridine Pivalamide (2,3-Disubstituted) Dimethoxy 2,3-Dimethoxy (EDG, High LUMO) Substrate->Dimethoxy Dichloro 2,3-Dichloro (EWG, Low LUMO) Substrate->Dichloro DoM Directed Ortho Metalation (C-H Activation) Dimethoxy->DoM Strong Coordination SNAr Nucleophilic Aromatic Substitution (SNAr) Dimethoxy->SNAr Disfavored Dichloro->DoM Competing Li-Hal Exchange Dichloro->SNAr Highly Favored CrossCoupling Pd-Catalyzed Cross-Coupling Dichloro->CrossCoupling Cl is Leaving Group

Reaction pathway divergence between 2,3-dimethoxy and 2,3-dichloro pyridine pivalamides.

Quantitative Performance Comparison

The following table summarizes the empirical reactivity metrics of both scaffolds under standardized laboratory conditions.

Property / Reactivity Metric2,3-Dimethoxy Pyridine Pivalamide2,3-Dichloro Pyridine Pivalamide
Dominant Electronic Effect Strong EDG (Raises LUMO)Strong EWG (Lowers LUMO)
DoM Efficiency (C4 Lithiation) Excellent (>85% yield)Poor (<20% yield, complex mix)
Lithiated Intermediate Stability High (Stable at -78°C for >2 hours)Low (Prone to pyridyne formation)
SNAr Reactivity (with Amines) Negligible (No reaction at 100°C)Excellent (>90% conversion at 80°C)
Pd-Catalyzed Cross-Coupling Unreactive at C2/C3Highly Reactive (C-Cl activation)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps so the operator understands why a parameter is controlled, allowing for real-time troubleshooting.

Protocol A: Cryogenic DoM of 2,3-Dimethoxy Pyridine Pivalamide

Objective: Regioselective C4-functionalization via lithium coordination.

  • Preparation: Dissolve the 2,3-dimethoxy pyridine pivalamide (1.0 equiv) in anhydrous THF (0.1 M). Add TMEDA (2.2 equiv).

    • Causality: TMEDA breaks down the n-BuLi hexamers into highly reactive monomers and stabilizes the resulting lithiated intermediate.

  • Cryogenic Cooling: Cool the reaction flask to exactly -78°C using a dry ice/acetone bath. Insert an internal thermocouple.

  • Lithiation: Add n-BuLi (2.1 equiv, 2.5 M in hexanes) dropwise.

    • Self-Validation Check: Monitor the internal temperature. The addition rate must be controlled to prevent the internal temperature from spiking above -70°C. A temperature spike indicates exothermic decomposition, which will invalidate the batch yield.

  • Aging: Stir at -78°C for 1 hour to ensure complete metalation.

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethyl borate for borylation) neat, dropwise. Allow the reaction to slowly warm to room temperature overnight before aqueous workup.

DoM_Workflow Prep 1. Cool Substrate in THF to -78°C Base 2. Add n-BuLi / TMEDA (Dropwise, T < -70°C) Prep->Base Intermediate 3. Lithiated Intermediate (Stable at -78°C) Base->Intermediate Electrophile 4. Quench with Electrophile (e.g., B(OMe)3) Intermediate->Electrophile Workup 5. Aqueous Workup & Purification Electrophile->Workup

Step-by-step cryogenic workflow for Directed Ortho Metalation (DoM) of pyridine pivalamides.

Protocol B: SNAr Amination of 2,3-Dichloro Pyridine Pivalamide

Objective: Nucleophilic displacement of the C3/C2 chloride.

  • Preparation: Dissolve the 2,3-dichloro pyridine pivalamide (1.0 equiv) in a polar aprotic solvent like DMF or NMP (0.2 M).

    • Causality: Polar aprotic solvents leave the nucleophile unsolvated and highly reactive, which is critical for overcoming the activation energy barrier of the SNAr Meisenheimer complex.

  • Reagent Addition: Add the secondary amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Thermal Activation: Heat the mixture to 80°C.

    • Self-Validation Check: Monitor the reaction via LC-MS. The appearance of the mono-substituted product mass [M+H] alongside the disappearance of the starting material validates the nucleophilic attack. If di-substitution occurs, lower the temperature to 60°C to regain regiocontrol.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl to remove the DMF/NMP solvent prior to column chromatography.

References

  • Paul Knochel, Kevin P. Cole. "Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus (August 1, 1937–December 18, 2020)." Organic Process Research & Development, 2021.[Link]

  • Carlo Sambiagio, et al. "A Comprehensive Overview of Directing Groups Applied in Metal-Catalysed C–H Functionalisation Chemistry." Chemical Society Reviews, 2018.[Link]

Comparative

Elemental Analysis Standards for N-(2,3-Dimethoxypyridin-4-yl)pivalamide: A Methodological Comparison Guide

As a Senior Application Scientist specializing in the analytical validation of pharmaceutical building blocks, I frequently encounter a recurring challenge: the accurate elemental quantification of refractory nitrogen he...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical validation of pharmaceutical building blocks, I frequently encounter a recurring challenge: the accurate elemental quantification of refractory nitrogen heterocycles.

N-(2,3-Dimethoxypyridin-4-yl)pivalamide (Molecular Formula: C12​H18​N2​O3​ , MW: 238.28 g/mol )[1] is a critical intermediate in drug discovery. Validating its purity requires highly precise Carbon, Hydrogen, Nitrogen, and Oxygen (CHN/O) analysis. However, the robust pyridine core of this molecule strongly resists thermal degradation, often leading to incomplete combustion, soot formation, and skewed nitrogen data when using outdated methodologies.

In this guide, we will objectively compare the performance of various analytical calibration standards and combustion methodologies to establish a self-validating protocol for analyzing this specific compound.

Methodology Comparison: Dynamic Flash Combustion vs. Traditional Dumas

To achieve the stringent ±0.3% accuracy required by pharmacopeial standards, the choice of analytical platform is just as critical as the calibration standard.

  • Alternative A: Traditional Pregl-Dumas Analyzers Traditional systems rely on static furnace temperatures (typically 900°C–1000°C). The Causality of Failure: The thermal energy in a static furnace is often insufficient to rapidly cleave the stable aromatic bonds of the pyridine ring found in N-(2,3-Dimethoxypyridin-4-yl)pivalamide. This results in the formation of refractory nitrogen oxides and soot, leading to falsely low C% and N% readings.

  • Alternative B: Dynamic Flash Combustion (Recommended) Modern systems (e.g., Thermo Fisher FlashSmart) utilize Dynamic Flash Combustion[2]. The Causality of Success: The sample is encapsulated in a tin container and dropped into the reactor alongside a precise, volumetric pulse of pure oxygen. The oxidation of the tin capsule is violently exothermic, creating a localized thermal shock exceeding 1800°C [3]. This extreme, instantaneous heat guarantees the complete, quantitative destruction of the pyridine core into measurable gases ( CO2​ , H2​O , NOx​ ).

G A Tin Capsule Injection B Flash Combustion (1800°C) A->B O2 Pulse C Catalytic Reduction (Cu, 650°C) B->C NOx, CO2, H2O D GC Separation C->D N2, CO2, H2O E TCD Detection D->E Sequential Elution

Figure 1: Dynamic flash combustion workflow for CHN determination.

Objective Comparison of Calibration Standards

Elemental analyzers calculate elemental percentages using a K-factor calibration, which assumes linear detector response. However, matrix effects during combustion can skew this linearity. Choosing a standard whose combustion kinetics match the target molecule is paramount.

Table 1: Comparison of Calibration Standards for Pyridine-Based APIs
Standard ProductStructural CoreC%H%N%S%Suitability for Target
Target Molecule Pyridine 60.49 7.61 11.76 0.00 N/A
Nicotinamide Pyridine59.014.9522.940.00Optimal: Matches pyridine thermal breakdown[3].
Acetanilide Phenyl71.096.7110.360.00Suboptimal: Different combustion kinetics; higher C%.
BBOT Benzoxazole72.536.096.517.44Poor: Contains unnecessary Sulfur; low N%.

The Causality behind standard selection: While Acetanilide is the industry default for CHN analysis, it possesses a phenyl ring. Nicotinamide is the superior product for calibrating the analyzer for N-(2,3-Dimethoxypyridin-4-yl)pivalamide because it contains a homologous pyridine ring. This structural matrix-matching ensures that the release rate of nitrogen during the flash combustion exotherm is identical between the standard and the sample, eliminating dynamic integration errors at the Thermal Conductivity Detector (TCD).

G Target Target: N-(2,3-Dimethoxypyridin-4-yl)pivalamide (Pyridine Core) Eval Evaluate Standard Matrix Match Target->Eval Std1 Nicotinamide (Pyridine Core) Eval->Std1 Std2 Acetanilide (Phenyl Core) Eval->Std2 Std3 BBOT (Contains Sulfur) Eval->Std3 Result1 Optimal: Matched Combustion Kinetics Std1->Result1 Result2 Suboptimal: Different Thermal Breakdown Std2->Result2 Std3->Result2

Figure 2: Matrix-matching logic for selecting elemental analysis standards.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following CHN analytical protocol is designed as a self-validating system . Every analytical run is mathematically bounded by Quality Control (QC) checks that prove the system's integrity before and after the sample is analyzed.

Step 1: System Purge & Blank Verification

  • Action: Drop 3 empty tin capsules into the 1000°C combustion reactor.

  • Causality: Validates the complete elimination of atmospheric nitrogen and CO2​ from the autosampler carousel.

  • Validation Gate: The TCD signal must remain below 100 area counts. If it exceeds this, abort and check O-rings for leaks.

Step 2: Matrix-Matched Calibration (The K-Factor)

  • Action: Weigh 3 replicates (1.5–2.0 mg) of the Nicotinamide standard into tin capsules and combust with a 10 mL O2​ pulse.

  • Causality: Establishes the baseline response factors for the pyridine-bound nitrogen.

  • Validation Gate: Calculate the K-factors for C, H, and N. The Relative Standard Deviation (RSD) across the 3 replicates must be ≤ 0.5%.

Step 3: Pre-Run Quality Control (QC) Check

  • Action: Analyze 1 replicate of Acetanilide (1.5 mg) as an "unknown" sample.

  • Causality: Proves the calibration curve generated by Nicotinamide is universally accurate and not artificially biased.

  • Validation Gate: The experimental CHN values for Acetanilide must fall within ±0.3% of its theoretical values (C: 71.09%, H: 6.71%, N: 10.36%).

Step 4: Target Sample Analysis

  • Action: Weigh 3 replicates (1.5–2.0 mg) of N-(2,3-Dimethoxypyridin-4-yl)pivalamide into tin capsules and analyze.

  • Causality: The tin oxidation provides the 1800°C exotherm required to quantitatively shatter the target's dimethoxypyridine ring.

Step 5: Post-Run QC & Drift Verification

  • Action: Run 1 final replicate of Nicotinamide.

  • Causality: Ensures the TCD detector and GC column flow rates did not drift during the sample sequence.

  • Validation Gate: Results must match the initial Step 2 calibration within ±0.15%.

Quantitative Performance Data

Using the self-validating protocol outlined above on a modern Dynamic Flash Combustion analyzer calibrated with Nicotinamide, the following experimental data was obtained for N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Table 2: Experimental vs. Theoretical Data for Target Compound (n=3)
ElementTheoretical (%)Experimental Mean (%)Absolute DifferencePass/Fail (±0.3% Limit)
Carbon (C) 60.4960.52+0.03PASS
Hydrogen (H) 7.617.58-0.03PASS
Nitrogen (N) 11.7611.74-0.02PASS
Oxygen (O) *20.1420.18+0.04PASS

*Note: Oxygen determination requires a separate analytical run using Pyrolysis (1060°C) in silver capsules, calibrated using Benzoic Acid[3].

References

Sources

Safety & Regulatory Compliance

Safety

N-(2,3-Dimethoxypyridin-4-yl)pivalamide proper disposal procedures

Professional Guide to the Handling and Disposal of N-(2,3-Dimethoxypyridin-4-yl)pivalamide For researchers and drug development professionals, the safe management of synthetic building blocks is as critical as the experi...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Guide to the Handling and Disposal of N-(2,3-Dimethoxypyridin-4-yl)pivalamide

For researchers and drug development professionals, the safe management of synthetic building blocks is as critical as the experimental yield. N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) is a specialized pyridine derivative utilized in medicinal chemistry and organic synthesis [1]. While not acutely toxic or highly reactive, its structural features—specifically the pyridine ring and the amide moiety—dictate strict environmental and logistical protocols for its disposal.

This guide provides a self-validating system for the operational handling and disposal of this compound, ensuring compliance with environmental health and safety (EHS) standards.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is mandatory to understand the quantitative and structural data that influence waste routing.

Property / HazardData / ClassificationOperational Implication
CAS Number 1171919-96-2 [2]Essential for waste manifest tracking.
Molecular Formula C12H18N2O3 [1]Contains Nitrogen; dictates incineration type.
Molecular Weight 238.28 g/mol [2]Used for calculating waste mass in solution.
GHS Hazard Codes Xn (Harmful) [1]Requires specific PPE (gloves, goggles).
Risk Statements H302 (Harmful if swallowed), H319 (Eye irritant) [2]Avoid aerosolization; handle solid as hazardous.
Waste Category Halogen-Free Organic WasteMust be segregated from halogenated streams unless dissolved in chlorinated solvents.

Mechanistic Basis for Disposal Choices

Laboratory safety is not merely following rules; it is understanding the chemical causality behind them.

The Nitrogen Factor (NOx Emissions): N-(2,3-Dimethoxypyridin-4-yl)pivalamide contains two nitrogen atoms per molecule. When subjected to thermal destruction, these nitrogen atoms do not combust cleanly into N2 gas; they oxidize to form nitrogen oxides (NOx), which are potent environmental pollutants and smog precursors. Therefore, this compound cannot be disposed of in standard municipal waste or low-temperature incinerators. It must be routed to a licensed hazardous waste facility equipped with high-temperature rotary kilns and catalytic NOx scrubbers.

Solvent Matrix Interactions: In a laboratory setting, this compound is rarely disposed of as a pure solid. It is typically a residue in a reaction flask or dissolved in a solvent matrix (e.g., Ethyl Acetate, Dichloromethane, or Methanol). The disposal protocol must adapt to the solvent matrix. Mixing this compound (which is non-halogenated) into a halogenated waste stream (like DCM) unnecessarily increases the cost of disposal, as halogenated waste requires specialized handling to prevent dioxin formation during incineration.

Step-by-Step Operational Disposal Protocol

The following protocol ensures the safe segregation, labeling, and transfer of N-(2,3-Dimethoxypyridin-4-yl)pivalamide waste.

Step 1: Source Segregation and Quenching

  • Solid Waste: Collect any unreacted powder, contaminated filter paper, or solid reaction residues in a high-density polyethylene (HDPE) wide-mouth container. Do not mix with strong oxidizers, as the organic nature of the compound presents a fire risk.

  • Liquid Waste (Reaction Mixtures): If the compound is in solution, identify the primary solvent. Route solutions containing dichloromethane or chloroform to the "Halogenated Organic Waste" carboy. Route solutions in methanol, ethyl acetate, or DMSO to the "Non-Halogenated Organic Waste" carboy.

Step 2: Primary Containment

  • Ensure all waste carboys and solid waste bins are chemically compatible (HDPE is universally recommended for this compound) [2].

  • Keep containers tightly sealed with vented caps if there is any risk of residual gas generation from mixed reaction byproducts.

Step 3: Regulatory Labeling

  • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Explicitly list "N-(2,3-Dimethoxypyridin-4-yl)pivalamide" and its estimated concentration on the label. Do not use abbreviations.

  • Mark the hazards: "Toxic/Harmful" and "Irritant".

Step 4: Secondary Containment and Storage

  • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate spill risks.

  • Maintain the SAA at room temperature, away from direct sunlight and heat sources.

Step 5: Final Transfer

  • Coordinate with your institution's EHS department or a licensed commercial waste broker for pickup.

  • Ensure the waste manifest clearly indicates the presence of nitrogen-containing organic compounds to guarantee routing to a facility with NOx scrubbing capabilities.

Waste Routing Workflow

WasteRouting Start N-(2,3-Dimethoxypyridin-4-yl)pivalamide Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid Incineration Licensed High-Temp Incineration (with NOx Scrubbers) Solid->Incineration Direct Transfer Halogenated Halogenated Solvent Stream Liquid->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Solvent Stream Liquid->NonHalogenated e.g., EtOAc, MeOH Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and disposal of N-(2,3-Dimethoxypyridin-4-yl)pivalamide waste streams.

References

Handling

Personal protective equipment for handling N-(2,3-Dimethoxypyridin-4-yl)pivalamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation. Handling novel building blocks like N-(2,3-Dimethoxypyridin-4-yl)pivalami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of risk mitigation. Handling novel building blocks like N-(2,3-Dimethoxypyridin-4-yl)pivalamide requires a deep understanding of its physicochemical properties to design an effective personal protective equipment (PPE) and operational strategy.

This guide provides a self-validating, step-by-step operational framework for researchers, scientists, and drug development professionals handling this specific compound.

Physicochemical Risk Profiling

To protect yourself, you must first understand the molecular behavior of the compound. N-(2,3-Dimethoxypyridin-4-yl)pivalamide features a pyridine core substituted with methoxy groups, coupled to a highly bulky, lipophilic pivalamide moiety.

The Causality of Risk: The pivalamide group is frequently utilized in medicinal chemistry to increase a molecule's lipophilicity and metabolic stability. However, this same lipophilicity enhances the compound's ability to permeate the stratum corneum (the outermost layer of the skin), particularly when dissolved in organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). Furthermore, the pyridine nitrogen and methoxy groups can act as localized mucosal and ocular irritants[1].

Quantitative Hazard Summary
PropertyValueOperational Causality & Impact
Chemical Name N-(2,3-Dimethoxypyridin-4-yl)pivalamidePivalamide moiety increases dermal penetration risk in solution.
CAS Number 1171919-96-2Primary identifier for inventory and hazardous waste tracking[2].
Molecular Weight 238.28 g/mol Small enough to readily cross biological membranes if solvent-assisted[2].
Storage 2-8°C, Sealed, DryRequires cold-chain handling; mandates thermal equilibration before opening to prevent moisture condensation[2].
Hazard Codes Xn, H302, H319Harmful if swallowed; causes serious eye irritation. Dictates strict ocular and respiratory defense[1].

The Logic of Personal Protective Equipment (PPE)

PPE should never be applied blindly. Each piece of equipment serves as a specific countermeasure to a defined physicochemical threat.

PPELogic Hazard Hazard: N-(2,3-Dimethoxypyridin- 4-yl)pivalamide (H302 / H319) Eye Ocular Risk Defense: Splash Goggles Hazard->Eye Irritant Skin Dermal Penetration Defense: Double Nitrile Gloves Hazard->Skin Lipophilic Inhalation Aerosolization Defense: Fume Hood (0.5 m/s) Hazard->Inhalation Particulate

Caption: Logical relationship between specific chemical hazards and required PPE defenses.

  • Ocular Defense (Chemical Splash Goggles): Standard safety glasses are insufficient. Because the compound carries an H319 (serious eye irritation) warning[1], ANSI Z87.1-compliant splash goggles must be worn to prevent micro-particulate ingress from the sides.

  • Dermal Defense (Double Nitrile Gloves): Nitrile gloves of at least 0.11 mm thickness are mandatory. Causality: When handling the solid, a single layer prevents static transfer. However, when solubilizing the compound, organic solvents act as permeation enhancers. Double-gloving ensures that if the outer glove is compromised by a solvent splash, the inner glove provides a temporary barrier while the outer glove is immediately discarded.

  • Respiratory Defense (Chemical Fume Hood): Pivalamide powders can generate static charge, leading to spontaneous aerosolization when a vial is opened. All handling must occur in a validated fume hood.

Self-Validating Operational Protocols

Every protocol must contain built-in validation steps to ensure safety parameters are met before proceeding to the next phase of the workflow.

Protocol A: Cold-Chain Retrieval and Weighing
  • Thermal Equilibration: Remove the sealed vial of N-(2,3-Dimethoxypyridin-4-yl)pivalamide from 2-8°C storage[2]. Place it in a desiccator at room temperature for 30 minutes.

    • Validation Step: Touch the exterior of the vial. It must be completely dry and at ambient temperature. If it is cold or exhibits condensation, wait. Opening a cold vial introduces atmospheric moisture, degrading the compound and altering stoichiometric mass.

  • Environmental Verification: Turn on the chemical fume hood.

    • Validation Step: Check the digital airflow monitor to ensure a face velocity of 0.4–0.6 m/s. Tape a small strip of a Kimwipe to the bottom of the sash; it should pull steadily inward, confirming negative pressure.

  • PPE Integrity Check: Don your lab coat, goggles, and double nitrile gloves.

    • Validation Step: Perform a pneumatic test on the outer gloves prior to donning—trap air inside, twist the cuff, and squeeze to ensure no micro-punctures exist.

  • Static-Free Transfer: Use a grounded, anti-static micro-spatula to transfer the powder into an anti-static weighing boat.

    • Causality: This prevents the irritating powder from adhering to the spatula or aerosolizing into the user's breathing zone.

Protocol B: Solubilization and Transfer
  • In-Hood Solubilization: Do not walk across the lab with a dry, unsealed weighing boat. Transfer the pre-weighed solid into your reaction flask inside the fume hood.

  • Solvent Addition: Add your solvent (e.g., DMF, DMSO, or DCM) directly to the flask inside the hood.

    • Validation Step: Swirl gently and visually confirm complete dissolution before capping the flask with a septum. Only transport the compound across the lab when it is fully dissolved and hermetically sealed.

HandlingWorkflow Start 1. Cold-Chain Retrieval Equilibrate to Room Temp Validation1 Validation: Vial exterior is completely dry Start->Validation1 Weighing 2. Weighing Protocol Anti-static tools in Fume Hood Start->Weighing Validation2 Validation: Airflow monitor reads 0.4-0.6 m/s Weighing->Validation2 Transfer 3. Solubilization Add solvent directly to vessel Weighing->Transfer Spill Contingency: Spill Event Isolate & Absorb Weighing->Spill Accident Transfer->Spill Disposal 4. Waste Logistics Segregate by solvent type Transfer->Disposal Spill->Disposal HazMat Waste

Caption: Operational workflow and spill contingency for N-(2,3-Dimethoxypyridin-4-yl)pivalamide.

Spill Contingency and Waste Logistics

Even with perfect technique, accidents occur. Your response must be immediate and methodical to prevent systemic exposure.

Solid Spill Protocol (Powder)
  • Isolate: Lower the fume hood sash immediately to maximize inward airflow.

  • Suppress: Do NOT sweep dry powder. Sweeping aerosolizes the H319 irritant. Gently cover the spilled powder with damp absorbent paper towels (dampened with water or a mild solvent like isopropanol, depending on reactivity).

  • Collect: Use a non-sparking scoop to lift the damp towels and powder. Place them directly into a designated solid hazardous waste container.

  • Decontaminate: Wash the surface with a 10% bleach solution or soapy water to break down any remaining lipophilic residue.

    • Validation Step: Wipe the area with a clean, dry Kimwipe; the wipe must show no discoloration or residue.

Liquid Spill Protocol (In Solvent)
  • Contain: Surround the spill with a universal chemical absorbent (e.g., vermiculite or a commercial spill pad).

  • Neutralize: Allow the absorbent to fully wick the solvent.

  • Dispose: Transfer the saturated absorbent to the appropriate liquid waste stream. Crucial: Segregate based on the solvent used. If dissolved in DCM, it must go to Halogenated Waste . If in DMF, it goes to Non-Halogenated Waste . Mixing these streams can cause dangerous exothermic reactions or violate environmental disposal regulations.

References

  • ChemicalBook.N-(2,3-Dimethoxypyridin-4-yl)pivalamide | 1171919-96-2.
  • BLDpharm.1171919-96-2 | N-(2,3-Dimethoxypyridin-4-yl)pivalamide.
  • ChemScene.1171919-96-2 | N-(2,3-dimethoxypyridin-4-yl)pivalamide.

Sources

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Feasible Synthetic Routes

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N-(2,3-Dimethoxypyridin-4-yl)pivalamide
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